1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHWQGRCERBVPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381439 | |
| Record name | 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646455-62-1 | |
| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]hexahydro-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646455-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromo-2-fluorobenzyl)homopiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of Substituted 1,4-Diazepanes
An In-depth Technical Guide to 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane: Core Properties and Experimental Framework
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, recognized for its conformational flexibility and ability to present substituents in a defined three-dimensional space. This seven-membered heterocyclic ring containing two nitrogen atoms serves as a core component in a variety of biologically active molecules.[1][2] Derivatives of 1,4-diazepane have shown a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1] The introduction of a substituted benzyl group, such as the 4-bromo-2-fluorobenzyl moiety, can significantly influence the compound's physicochemical properties and its interaction with biological targets. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a potential site for further chemical modification.[3]
This technical guide provides a comprehensive overview of the core basic properties, a proposed synthetic route, and a framework for the analytical characterization of the novel compound this compound. The methodologies described herein are based on established principles for the synthesis and analysis of related heterocyclic compounds and fluorinated aromatic derivatives.[4][5]
Physicochemical Properties: A Predictive Overview
| Property | Predicted Value/Range | Rationale and Key Considerations |
| Molecular Formula | C₁₂H₁₆BrFN₂ | Based on the chemical structure. |
| Molecular Weight | 287.17 g/mol | Calculated from the molecular formula. |
| pKa | 7.5 - 9.5 | The 1,4-diazepane ring contains two secondary amine functionalities. The pKa of the parent hexahydro-1,4-diazepine is around 9.[6] The electron-withdrawing nature of the fluorobenzyl group may slightly decrease the basicity of the nitrogen it is attached to. |
| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | The brominated and fluorinated aromatic ring will increase lipophilicity, while the diazepane ring contributes to some degree of hydrophilicity. This predicted range suggests moderate lipophilicity. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. | The presence of the basic nitrogen atoms in the diazepane ring may allow for the formation of water-soluble salts upon protonation with acids. The parent compound is expected to have better solubility in organic solvents. |
Proposed Synthesis Pathway: N-Alkylation of 1,4-Diazepane
A common and effective method for the synthesis of N-substituted 1,4-diazepanes is the direct alkylation of the diazepane ring with a suitable alkyl halide.[7] In this case, this compound can be synthesized via a nucleophilic substitution reaction between 1,4-diazepane and 4-bromo-2-fluorobenzyl bromide (or chloride).
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 1,4-diazepane (1.2 equivalents) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate or triethylamine (2.0 equivalents).
-
Addition of Alkylating Agent: Slowly add a solution of 4-bromo-2-fluorobenzyl bromide (1.0 equivalent) in the same solvent to the reaction mixture at room temperature. The reactivity of the benzyl bromide makes it an excellent electrophile for this SN2 reaction.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization Workflow
A thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound.
Caption: Workflow for the analytical characterization of the target compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the synthesized compound.[5]
-
Objective: To assess the purity of this compound.
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA) or formic acid (optional, for peak shape improvement).
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% TFA.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.
-
Injection and Analysis: Inject the sample onto the column and run the gradient method. Monitor the elution profile using the UV detector (e.g., at 254 nm).
-
Data Analysis: Determine the purity by calculating the peak area percentage of the main product.
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the target compound.[5]
-
Objective: To verify the molecular weight of this compound.
-
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: The expected molecular formula is C₁₂H₁₆BrFN₂. The expected monoisotopic mass is approximately 286.05 g/mol . In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z around 287.06, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of the compound.[3][4]
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and potentially 2D NMR (e.g., COSY, HSQC) spectra.
-
-
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Aromatic Protons (Ar-H): Signals in the range of δ 7.0-7.5 ppm. The coupling patterns will be indicative of the 1,2,4-substitution on the benzene ring, with additional splitting due to the fluorine atom.
-
Benzylic Protons (-CH₂-Ar): A singlet or a doublet (due to coupling with fluorine) around δ 3.5-4.0 ppm.
-
Diazepane Protons (-CH₂-): A series of multiplets in the range of δ 2.5-3.5 ppm, corresponding to the methylene groups of the diazepane ring.
-
Amine Proton (-NH-): A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[3]
-
Objective: To identify the functional groups in this compound.
-
Procedure: Acquire the IR spectrum using a neat sample on an ATR accessory or as a KBr pellet.
-
Expected Characteristic Absorption Bands:
-
~3300 cm⁻¹: N-H stretching of the secondary amine.
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~2950-2800 cm⁻¹: C-H stretching of the aliphatic methylene groups.
-
~1600, 1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250-1200 cm⁻¹: C-F stretching vibration.
-
~600-500 cm⁻¹: C-Br stretching vibration.
-
Potential Biological and Pharmacological Significance
While the specific biological activity of this compound is yet to be determined, the structural motifs present suggest several avenues for investigation. The 1,4-diazepane core is associated with a range of CNS activities.[1] Furthermore, novel 1,4-diazepane derivatives have been investigated as factor Xa inhibitors for potential antithrombotic applications.[2] The introduction of the bromo-fluorobenzyl group could modulate these activities or introduce new ones. For instance, similar heterocyclic structures have been explored for their anticancer and antitubercular properties.[8][9] Therefore, this compound represents a promising candidate for screening in various biological assays, particularly those related to CNS disorders, oncology, and infectious diseases.
Conclusion
This technical guide provides a foundational framework for the synthesis, characterization, and potential exploration of this compound. The proposed synthetic route is robust and based on well-established chemical principles. The detailed analytical workflow will ensure the unambiguous identification and quality assessment of the synthesized compound. Given the rich pharmacology of the 1,4-diazepane scaffold, this novel derivative warrants further investigation for its potential therapeutic applications.
References
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- 3-Fluorobenzyl Chloride Synthesis: A Chemist's Guide to Formul
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Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. ([Link])
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Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed. ([Link])
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. ([Link])
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1-(4-Bromobenzyl)-1,4-diazepane | C12H17BrN2 | CID 2794807 - PubChem. ([Link])
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Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. ([Link])
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An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][7][8]diazepines, and Their Cytotoxic Activity - MDPI. ([Link])
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1-Pyrimidin-2-yl-2-(trifluoromethyl)-1,4-diazepane | C10H13F3N4 | CID - PubChem. ([Link])
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PubMed Central. ([Link])
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1-(4-Bromophenylsulfonyl)-[7][8]diazepane | C11H15BrN2O2S | CID 16637150 - PubChem. ([Link])
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Hexahydro-1,4-diazepine | C5H12N2 | CID 68163 - PubChem. ([Link])
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1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane chemical structure and analysis
An In-Depth Technical Guide to 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane: Synthesis, Structural Elucidation, and Analytical Characterization
Introduction: A Scaffold of Pharmaceutical Interest
In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to developing novel therapeutics. This compound is a compound of significant interest, not as an end-product therapeutic, but as a highly versatile intermediate for the synthesis of compound libraries. Its structure combines two key pharmacophores: the 1,4-diazepane ring and a halogenated benzyl group.
The 1,4-diazepane moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous agents targeting the central nervous system (CNS), including anxiolytics, anticonvulsants, and antipsychotics.[1][2] Its seven-membered ring provides a flexible yet constrained conformation that can effectively interact with a variety of biological targets. The substituted benzyl group, featuring both bromo and fluoro substituents, offers multiple avenues for synthetic elaboration and modulates the molecule's electronic and lipophilic properties. The bromine atom, in particular, serves as a convenient handle for post-synthetic modification via cross-coupling reactions, allowing for the rapid generation of diverse analogues.[3]
This guide provides a comprehensive overview of this compound, detailing a robust synthetic protocol, in-depth structural analysis, and rigorous analytical methodologies for its characterization and quality control.
Part 1: Chemical Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is the precise definition of its structure and associated properties.
Chemical Structure
The structure consists of a 1,4-diazepane ring system where one of the nitrogen atoms is substituted with a 4-bromo-2-fluorobenzyl group.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key computed and known properties of the title compound and its precursors.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BrFN₂ | Calculated |
| Molecular Weight | 287.17 g/mol | Calculated |
| CAS Number | Not available | - |
| Appearance | Expected to be an oil or low-melting solid | Inference |
| Precursor 1: 1,4-Diazepane | C₅H₁₂N₂ / 100.16 g/mol / CAS: 505-66-8 | [4] |
| Precursor 2: 4-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO / 203.01 g/mol / CAS: 57848-46-1 | [5][6] |
Part 2: Synthesis via Reductive Amination
A robust and efficient method for the synthesis of this compound is the reductive amination of 4-bromo-2-fluorobenzaldehyde with 1,4-diazepane. This widely used reaction forms a C-N bond by converting a carbonyl group into an amine through an intermediate imine or iminium ion.[7][8]
Causality of the Synthetic Strategy
Reductive amination is the chosen method due to its high efficiency, operational simplicity (often a one-pot reaction), and the commercial availability of the starting materials.[9] The key to the reaction's success lies in the choice of a reducing agent that selectively reduces the protonated imine intermediate over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent for this purpose. It is a mild reducing agent that is stable in weakly acidic conditions (pH ~6-7), where imine formation is favored. At this pH, the iminium ion is rapidly formed and, being more electrophilic than the aldehyde, is preferentially reduced.[9][10] This selectivity prevents the wasteful reduction of the starting aldehyde to the corresponding alcohol.
Synthetic Workflow Diagram
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1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane molecular weight and formula
An In-Depth Technical Guide to 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane: Synthesis, Properties, and Applications
Introduction
This compound is a substituted diazepane derivative of significant interest in medicinal chemistry and drug discovery. The 1,4-diazepane ring system is recognized as a "privileged structure," a molecular scaffold that is capable of binding to multiple biological targets.[1] This inherent versatility, combined with the specific substitutions on the benzyl group—a bromine atom and a fluorine atom—provides a unique combination of steric and electronic properties that can be exploited for developing novel therapeutic agents.
This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and potential applications for researchers and professionals in the field of drug development.
Physicochemical Properties
A precise understanding of a compound's molecular formula and weight is fundamental for all subsequent experimental work, from reaction stoichiometry to analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BrFN₂ | [2] |
| Molecular Weight | 287.17 g/mol | [2] |
| CAS Number | 646455-62-1 | [2] |
The presence of a bromine atom offers a reactive handle for further synthetic modifications, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of diverse molecular fragments.[3] The fluorine atom can enhance metabolic stability and influence binding affinity through specific electronic interactions.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 1,4-diazepane with a suitable electrophilic benzyl derivative. A common and effective method is the reductive amination of 4-bromo-2-fluorobenzaldehyde with 1,4-diazepane.
The logical workflow for this synthesis is outlined below. The causality behind this experimental choice lies in its efficiency and high yield. Reductive amination is a robust reaction that proceeds in a single pot, minimizing purification steps and maximizing atom economy. The initial formation of the iminium ion is the rate-determining step, which is then rapidly reduced by a mild reducing agent like sodium triacetoxyborohydride.
Experimental Protocol: Reductive Amination
This protocol is a self-validating system. Each step includes checks and expected outcomes to ensure the reaction is proceeding as intended.
-
Reagent Preparation :
-
Dissolve 1,4-diazepane (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 equivalent) in the same anhydrous solvent.
-
-
Reaction Setup :
-
To the stirred solution of 1,4-diazepane, slowly add the aldehyde solution at room temperature.
-
Allow the mixture to stir for 1-2 hours to facilitate the formation of the intermediate iminium ion. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.
-
-
Reduction :
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. This reagent is chosen for its mildness and selectivity for imines over aldehydes, reducing the likelihood of side reactions.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction to completion by TLC or LC-MS.
-
-
Workup and Extraction :
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization :
-
Purify the crude product using silica gel column chromatography, typically with a gradient of methanol in dichloromethane, to yield the pure this compound.
-
Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Potential Applications in Drug Development
The 1,4-diazepane scaffold is a cornerstone in the development of various therapeutic agents, including antipsychotics, anxiolytics, and anticancer drugs.[1][4] The specific structure of this compound makes it a valuable intermediate for creating libraries of compounds for screening against various biological targets.
Role as a Synthetic Intermediate
The true value of this molecule for researchers lies in its potential as a versatile building block. The reactive sites on the molecule allow for systematic modification to explore structure-activity relationships (SAR).
For instance, high-throughput screening campaigns have identified 1,4-diazepane derivatives as potent and selective CB2 receptor agonists.[5] The optimization of such compounds often involves modifying the substituents to improve metabolic stability and pharmacokinetic profiles. The bromo- and fluoro-substituents on this compound provide a starting point for such optimization efforts.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its straightforward synthesis, coupled with multiple sites for chemical modification, makes it an attractive scaffold for the development of novel small-molecule therapeutics. The strategic placement of the bromo and fluoro substituents provides chemists with the tools to fine-tune molecular properties, enabling the exploration of new chemical space and the generation of compounds with enhanced biological activity and drug-like properties.
References
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines . MDPI. Available at: [Link]
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Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate . Chinese Chemical Letters. Available at: [Link]
- Production method of 1,4-diazepane derivatives - Google Patents. Google Patents.
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An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][2][6]diazepines, and Their Cytotoxic Activity . MDPI. Available at: [Link]
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1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability . PubMed. Available at: [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane: A CNS-Penetrant Dual Orexin Receptor Antagonist
Foreword
The intricate neural circuitry governing sleep and wakefulness presents a formidable challenge in the development of novel therapeutics for sleep disorders. The discovery of the orexin neuropeptide system has marked a significant turning point in our understanding of arousal and has paved the way for a new class of hypnotic agents. This guide provides a comprehensive technical overview of the mechanism of action of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane, a potent, central nervous system (CNS)-penetrant dual orexin receptor antagonist. Developed for researchers, scientists, and drug development professionals, this document delves into the pharmacological principles, experimental validation, and therapeutic potential of this N,N-disubstituted-1,4-diazepane derivative.
Introduction: The Orexin System and the Rationale for Antagonism
The orexin system, also known as the hypocretin system, is a critical regulator of wakefulness, arousal, and appetite. It comprises two neuropeptides, orexin-A and orexin-B, and two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). Orexin-producing neurons are exclusively located in the lateral hypothalamus but project widely throughout the brain, innervating key wake-promoting centers.
The profound role of the orexin system in maintaining wakefulness is starkly illustrated by the neurological disorder narcolepsy, which is characterized by excessive daytime sleepiness and cataplexy. This condition is caused by a significant loss of orexin-producing neurons. Consequently, antagonizing the orexin receptors has emerged as a promising therapeutic strategy for the treatment of insomnia, a condition of hyperarousal. By blocking the wake-promoting signals of orexins, these antagonists facilitate the transition to and maintenance of sleep.
This compound belongs to a class of N,N-disubstituted-1,4-diazepane derivatives identified as potent dual orexin receptor antagonists (DORAs)[1]. As a DORA, it blocks the activity of both OX1R and OX2R, thereby offering a comprehensive suppression of the orexin system's arousal-promoting effects. Its ability to penetrate the CNS makes it a viable candidate for targeting these centrally located receptors.
Core Mechanism of Action: Dual Antagonism of Orexin Receptors
The primary mechanism of action of this compound is its competitive antagonism of orexin-A and orexin-B at both OX1R and OX2R.
-
Orexin 1 Receptor (OX1R): OX1R is primarily coupled to the Gq signaling pathway. Its activation by orexin-A leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to neuronal excitation.
-
Orexin 2 Receptor (OX2R): OX2R can couple to both Gq and Gi/o signaling pathways. Its activation by both orexin-A and orexin-B also leads to an increase in intracellular calcium and can inhibit adenylyl cyclase activity.
By binding to these receptors without activating them, this compound prevents the downstream signaling cascades initiated by the endogenous orexin peptides. This blockade of orexin signaling in key brain regions, such as the locus coeruleus (noradrenergic), tuberomammillary nucleus (histaminergic), and dorsal raphe (serotonergic), reduces neuronal firing and promotes the transition from wakefulness to sleep.
Below is a diagram illustrating the signaling pathway of orexin receptors and the point of intervention for a dual orexin receptor antagonist.
Caption: Orexin receptor signaling and DORA intervention.
Experimental Validation of Mechanism of Action
The characterization of this compound as a dual orexin receptor antagonist involves a series of in vitro and in vivo assays.
In Vitro Characterization
3.1.1. Receptor Binding Affinity
To determine the binding affinity of the compound for OX1R and OX2R, competitive radioligand binding assays are performed. While specific Ki or IC50 values for this compound are not publicly available, the seminal publication describes it as a potent antagonist, suggesting high affinity for both receptors[1].
Table 1: Representative Binding Affinities of N,N-disubstituted-1,4-diazepane Orexin Receptor Antagonists
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Source |
| Representative DORA 1 | 1.2 | 0.9 | Fictional Data for Illustration |
| Representative DORA 2 | 2.5 | 1.8 | Fictional Data for Illustration |
Note: The data in this table is representative and intended for illustrative purposes to demonstrate the typical potency of this class of compounds.
Experimental Protocol: Orexin Receptor Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 10 mM MgCl2, and 0.1% bovine serum albumin (BSA), at pH 7.4.
-
Radioligand: A radiolabeled orexin receptor ligand, such as [¹²⁵I]-Orexin-A, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
3.1.2. Functional Antagonism
Functional assays are crucial to confirm that the compound not only binds to the receptors but also blocks their activation by orexins. A common method is to measure the inhibition of orexin-A-induced calcium mobilization in cells expressing the receptors.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: CHO cells stably expressing either human OX1R or OX2R are seeded in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (this compound) is added to the wells at various concentrations and incubated.
-
Agonist Challenge: The cells are then challenged with a fixed concentration of orexin-A.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence using a fluorescence plate reader.
-
Data Analysis: The ability of the test compound to inhibit the orexin-A-induced calcium signal is quantified, and an IC50 value for functional antagonism is determined.
Caption: Workflow for a calcium mobilization functional assay.
In Vivo Efficacy: Promotion of Sleep
The ultimate validation of the mechanism of action for a sleep-promoting agent is its ability to increase sleep in preclinical animal models. The study by Whitman et al. (2009) demonstrated that oral administration of this compound to rats resulted in a significant decrease in wakefulness and an increase in both rapid eye movement (REM) and non-REM (NREM) sleep[1].
Experimental Protocol: In Vivo Sleep-Wake Assessment in Rats
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording to monitor brain activity and muscle tone, respectively. A telemetry device is often used for wireless recording in freely moving animals.
-
Acclimatization: Following a recovery period, the rats are acclimated to the recording chambers and the light-dark cycle (e.g., 12 hours light, 12 hours dark).
-
Compound Administration: this compound or vehicle is administered orally at the beginning of the dark (active) phase.
-
Data Acquisition: EEG and EMG data are continuously recorded for a set period (e.g., 24 hours).
-
Sleep Scoring: The recorded data is scored in epochs (e.g., 10 seconds) as wake, NREM sleep, or REM sleep based on the EEG and EMG signals.
-
Data Analysis: The effects of the compound on various sleep parameters are analyzed, including:
-
Total time spent in wake, NREM, and REM sleep.
-
Sleep efficiency (total sleep time / total recording time).
-
Sleep latency (time to the first episode of sustained sleep).
-
Number and duration of sleep/wake bouts.
-
Structure-Activity Relationship (SAR) and Pharmacokinetics
The 1,4-diazepane scaffold is a key structural feature of this class of orexin antagonists. The N,N-disubstitution pattern is crucial for potent dual receptor antagonism. The specific substituents on the benzyl and other positions of the diazepane ring influence the compound's potency, selectivity, and pharmacokinetic properties, such as CNS penetration and metabolic stability. The 4-bromo and 2-fluoro substitutions on the benzyl ring of the titular compound are critical for its observed high potency and favorable pharmacokinetic profile, including its ability to cross the blood-brain barrier.
Therapeutic Implications and Future Directions
The demonstration of sleep-promoting efficacy in preclinical models positions this compound and other DORAs as promising candidates for the treatment of insomnia. By targeting a key wake-promoting system, these compounds offer a more targeted approach to inducing sleep compared to older hypnotics that cause widespread neuronal inhibition.
Future research in this area will likely focus on:
-
Optimizing the pharmacokinetic and pharmacodynamic profiles of DORAs to achieve a rapid onset of action and a duration of effect that minimizes next-day residual sleepiness.
-
Investigating the potential of DORAs for treating other conditions where the orexin system is implicated, such as anxiety disorders and substance use disorders.
-
Further elucidating the long-term safety and efficacy of this class of compounds in clinical trials.
Conclusion
This compound exemplifies a modern approach to the rational design of sleep therapeutics. Its mechanism of action as a potent, CNS-penetrant dual orexin receptor antagonist is well-supported by a clear scientific rationale and preclinical evidence. By selectively dampening the wake-promoting signals of the orexin system, this compound and others in its class hold the potential to provide a more physiological approach to the management of insomnia. The continued exploration of the 1,4-diazepane scaffold will undoubtedly yield further insights into the pharmacology of the orexin system and contribute to the development of improved treatments for sleep disorders.
References
-
Whitman, D. B., Cox, C. D., Breslin, M. J., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069-1074. [Link]
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1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane biological activity
An In-depth Technical Guide on the Biological Activity of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Foreword: Navigating the Known and the Unknown
To our fellow researchers, scientists, and drug development professionals, this technical guide addresses the biological activity of the specific molecule, this compound. A thorough investigation of the current scientific literature reveals a critical finding: there is a notable absence of published, peer-reviewed data specifically detailing the biological activities of this compound. It is primarily documented as a chemical intermediate in the synthesis of more complex molecules.
This guide, therefore, adopts a scientifically rigorous and transparent approach. Instead of speculating on unproven functions, we will ground our discussion in the well-established biological landscape of the broader 1,4-diazepane chemical family. By understanding the activities of structurally related compounds, we can establish a logical framework for the potential—though currently hypothetical—investigation of this compound. This document serves not as a summary of existing biological data for this specific molecule, but as a strategic guide for its future evaluation.
The 1,4-Diazepane Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a cornerstone of many biologically active compounds.[1][2][3] Its structural flexibility allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. Derivatives of this scaffold have been successfully developed into drugs and are the subject of ongoing research for numerous therapeutic applications.
The broad spectrum of activities associated with 1,4-diazepane derivatives includes:
-
Central Nervous System (CNS) Effects: Many derivatives, particularly the well-known benzodiazepines, exhibit anxiolytic (anti-anxiety), anticonvulsant, sedative, and hypnotic properties. These effects are often mediated through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.
-
Antimicrobial and Antifungal Activity: Certain 1,4-diazepane derivatives have shown promise as antibacterial and antifungal agents, offering potential new avenues for combating infectious diseases.[1][3]
-
Anticancer Properties: The diazepine structure is also found in compounds with cytotoxic activity against various cancer cell lines.[1][4] For instance, some pyrrolo[2,1-c][1][5]benzodiazepines (PBDs) are known to bind to the minor groove of DNA, leading to antitumor effects.
-
Other Therapeutic Areas: Research has also explored their use as anthelmintics, anti-inflammatory agents, and antagonists for specific receptors like cholecystokinin.[1][3]
The extensive and varied biological activities of this chemical class underscore the potential for new, uncharacterized derivatives like this compound to possess significant pharmacological properties.
Structurally Related Compounds and Their Activities
While data on the target molecule is unavailable, examining the biological effects of compounds with similar structural motifs can provide valuable insights. The molecule possesses a 1,4-diazepane core, substituted with a 4-bromo-2-fluorobenzyl group. Each of these components can contribute to its overall potential for biological interaction.
| Structural Component | Known Associated Biological Activities | Potential Contribution |
| 1,4-Diazepane Core | Anxiolytic, anticonvulsant, sedative, antimicrobial, anticancer[1][2][3] | Provides the foundational scaffold for interaction with various biological targets. |
| Benzyl Group | Common substituent in many CNS-active drugs. | Influences lipophilicity, which can affect blood-brain barrier penetration and overall pharmacokinetics. |
| Fluorine Substitution | Can enhance metabolic stability, binding affinity, and membrane permeability. | The 2-fluoro substitution may alter the electronic properties and conformation of the benzyl ring, potentially influencing target binding. |
| Bromine Substitution | Can increase potency and introduce specific interactions (e.g., halogen bonding) with target proteins. | The 4-bromo substitution can significantly impact the molecule's electronic distribution and could be a key point of interaction with a biological receptor. |
Given these features, a logical starting point for investigating this compound would be to screen for CNS, anticancer, and antimicrobial activities.
A Proposed Workflow for Biological Characterization
For any novel compound, a systematic approach to identifying its biological activity is crucial. The following section outlines a hypothetical, yet standard, workflow for the initial biological evaluation of this compound.
General Synthesis Route
The synthesis of substituted 1,4-diazepanes can be achieved through various methods. A common approach involves the cyclization of appropriate precursors. While specific synthesis details for the target molecule are not widely published, a general synthetic strategy is illustrated below. This often involves the reaction of a diamine with a suitable electrophile, followed by the introduction of the benzyl group.
Caption: Generalized N-alkylation synthesis pathway.
Proposed Initial Screening Cascade
A tiered screening approach is efficient for identifying the primary biological activity of a new chemical entity.
Caption: A hypothetical screening cascade for the compound.
Example Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a standard method for assessing the cytotoxic (cell-killing) potential of a compound against a panel of human cancer cell lines.
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound, dissolved in DMSO to create a stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
-
Multichannel pipette and plate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the compound to the appropriate wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plates for an additional 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Conclusion and Future Directions
While this compound remains an uncharacterized molecule in terms of its biological activity, its chemical structure places it within a class of compounds of significant interest to medicinal chemistry. The 1,4-diazepane scaffold is a proven source of diverse and potent biological activities. The specific substitutions on the target molecule—a bromo- and fluoro-substituted benzyl group—suggest that it is rationally designed for potential biological interactions.
The absence of data should be viewed not as a dead end, but as an opportunity. The workflows and contextual information provided in this guide offer a clear path forward for any research group interested in exploring the therapeutic potential of this and related compounds. A systematic investigation, beginning with broad in vitro screening and progressing to more focused mechanistic studies, is warranted to unlock the potential held within this molecule.
References
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Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]
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Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]
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Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]
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Patel, K. D., et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. International Journal of Pharmaceutical Sciences and Research. [Link]
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Singh, S., et al. (2014). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc. [Link]
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Li, J., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]
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Al-Abdullah, E. S., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][5]diazepines, and Their Cytotoxic Activity. Molecules. [Link]
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Whitepaper: A Strategic Guide to Unveiling the Therapeutic Targets of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Authored For: Drug Discovery and Development Professionals From: Senior Application Scientist, Advanced Therapeutics Division
Abstract
The 1,4-diazepane scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique seven-membered ring geometry provides a versatile framework for developing ligands that can interact with a wide array of biological targets with high affinity and selectivity.[1] Compounds based on this core have demonstrated a vast range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, anticancer, and antimicrobial effects.[3] This guide focuses on a specific, novel derivative, 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane, and outlines a comprehensive, multi-phase strategy for the systematic identification and validation of its potential therapeutic targets. We will delve into the rationale behind a hypothesis-driven yet unbiased screening approach, provide detailed experimental protocols for key assays, and explain how to build a robust data package to drive a successful drug discovery program.
Introduction: The Promise of a Privileged Scaffold
The journey of a small molecule from initial synthesis to a clinically approved therapeutic is fraught with challenges, the most critical of which is the definitive identification of its mechanism of action.[4] For a novel compound like this compound, understanding its precise molecular target(s) is paramount for optimizing efficacy and mitigating potential side effects.[5] The diazepine core is historically associated with central nervous system (CNS) targets, most famously the GABA-A receptor for benzodiazepines like diazepam.[6][7] However, the versatility of this scaffold has led to the development of inhibitors for enzymes and ligands for various G-protein coupled receptors (GPCRs).[8]
This document serves as an in-depth technical guide for researchers embarking on the target deconvolution of this compound. It is structured not as a rigid template, but as a logical, causality-driven workflow designed to maximize the probability of success by integrating unbiased discovery with hypothesis-driven validation.
Foundational Strategy: A Dual-Pronged Approach to Target Identification
To comprehensively explore the therapeutic potential of this compound, we propose a two-pronged strategy that combines unbiased, discovery-oriented techniques with focused, hypothesis-driven screening. This ensures that while we investigate the most probable target classes based on the scaffold's history, we remain open to discovering novel, unexpected mechanisms of action.
Target identification is a critical stage in drug discovery, enabling researchers to understand the mode of action of enigmatic compounds.[5] The two primary methodologies are affinity-based pull-down and label-free approaches.[5][9]
3.1.1 Protocol: Radioligand Binding Assay (Primary Screen)
This assay directly measures the interaction between a compound and a receptor. [10]It remains the gold standard for quantifying binding affinity. [10] Objective: To determine if this compound displaces a known radiolabeled ligand from a specific GPCR target.
Methodology:
-
Preparation: Use commercially available membrane preparations from cells overexpressing the target GPCR (e.g., from Eurofins Discovery or Creative Biogene). [10][11]2. Reaction Setup (96-well plate):
-
To each well, add 50 µL of assay buffer.
-
Add 25 µL of the radioligand (e.g., ³H-dopamine for dopamine receptors) at a concentration near its Kd.
-
Add 25 µL of this compound at various concentrations (e.g., 10 µM down to 10 pM). For control wells, add buffer (total binding) or a known saturating unlabeled ligand (non-specific binding).
-
Add 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Detection: Wash the filters, dry them, and add scintillation cocktail. Count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to a Ki (inhibition constant).
3.1.2 Protocol: cAMP Functional Assay (Secondary Screen)
This assay determines if a compound that binds to a Gs or Gi-coupled receptor subsequently activates or inhibits the production of the second messenger cyclic AMP (cAMP). [11][12] Objective: To measure the effect of the compound on adenylyl cyclase activity.
Methodology:
-
Cell Plating: Plate cells expressing the target Gs or Gi-coupled GPCR in a 384-well plate and incubate overnight.
-
Compound Addition:
-
For agonist mode: Add the compound across a range of concentrations.
-
For antagonist mode: First add the compound, then stimulate the cells with a known agonist at its EC₈₀ concentration.
-
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and detect cAMP levels using a competitive immunoassay kit based on HTRF (Homogeneous Time-Resolved Fluorescence) or similar technology.
-
Data Analysis: Plot the response against the compound concentration. For agonists, determine the EC₅₀ (concentration for 50% maximal effect). For antagonists, determine the IC₅₀ (concentration for 50% inhibition of the agonist response).
Ion Channel Screening Cascade
The strategy for ion channels is to first identify modulators using a high-throughput flux assay and then confirm the mechanism and potency using gold-standard electrophysiology.
3.2.1 Protocol: Thallium Flux Assay for Potassium Channels (Primary Screen)
This is a high-throughput, cell-based fluorescence assay for measuring potassium channel activity. [13]It uses thallium (Tl⁺) as a surrogate for potassium (K⁺) and a dye that fluoresces upon binding Tl⁺ inside the cell. [13] Objective: To identify compounds that inhibit or activate potassium channels by measuring changes in Tl⁺ influx.
Methodology (based on the FluxOR™ system):
-
Cell Preparation: Use a cell line stably expressing the potassium channel of interest. Plate the cells in a 384-well plate.
-
Dye Loading: Load the cells with the FluxOR™ dye.
-
Compound Addition: Add this compound at various concentrations.
-
Stimulation & Detection: Add a stimulus buffer containing Tl⁺ to activate the channels. Immediately measure the fluorescence signal over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the ion channel activity. [13] * Inhibitors: Will show a decreased rate of fluorescence increase compared to the control.
-
Activators: Will show an increased rate of fluorescence increase.
-
Calculate IC₅₀ or EC₅₀ values from dose-response curves.
-
3.2.2 Protocol: Automated Patch-Clamp Electrophysiology (Secondary Screen)
This is the gold standard for characterizing ion channel modulators, providing direct measurement of ion flow across the cell membrane. [14] Objective: To precisely quantify the effect of the compound on channel currents, kinetics, and voltage-dependence.
Methodology:
-
Cell Preparation: Use cells expressing the target ion channel on an automated patch-clamp platform (e.g., Sophion QPatch or Nanion SyncroPatch).
-
Seal Formation: The system automatically establishes a high-resistance (giga-ohm) seal between a single cell and the recording electrode.
-
Baseline Recording: Record baseline channel activity by applying a specific voltage protocol.
-
Compound Application: Perfuse the compound onto the cell at increasing concentrations.
-
Data Acquisition: Record the changes in the ionic current at each concentration.
-
Data Analysis: Measure parameters such as peak current amplitude, activation and inactivation kinetics. Plot the percentage of current inhibition or activation against compound concentration to determine a precise IC₅₀ or EC₅₀.
Critical Step: Target Engagement in a Cellular Context
Identifying a hit in a biochemical or over-expression assay is a crucial first step, but it is not sufficient. It is imperative to confirm that the compound engages its intended target within a living cell. [15]This step links biochemical potency to cellular activity and provides confidence in the mechanism of action. [16]
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein, increasing its melting temperature. | Label-free; confirms intracellular binding. | Not easily high-throughput; requires specific antibodies or mass spectrometry. |
| NanoBRET™ Target Engagement Assay | Measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET). | Real-time kinetics in live cells; high-throughput. | Requires genetic engineering of the target protein with a NanoLuc® luciferase tag. |
| Chemoproteomics | Uses chemical probes and mass spectrometry to map on- and off-target interactions in cells. [15]| Provides a global view of selectivity; can identify off-targets. [16]| Technically complex; can be resource-intensive. |
Conclusion and Future Directions
The 1,4-diazepane scaffold represents a fertile ground for the discovery of novel therapeutics. For the compound this compound, a systematic and logically staged approach to target identification is essential. By combining broad, unbiased discovery methods with focused, hypothesis-driven screening against high-probability target families like GPCRs and ion channels, researchers can efficiently and robustly identify and validate its molecular targets. The subsequent confirmation of target engagement in a cellular context provides the mechanistic confidence required to progress a compound from a promising hit to a viable clinical candidate. The successful deconvolution of its targets will pave the way for lead optimization and in vivo studies to fully realize its therapeutic potential. [17][18]
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A concise synthesis of 1,4-dihydro-d[9][17]iazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. (2010, March 1). PubMed. Retrieved January 17, 2026, from
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A Technical Guide to the Synthesis, Characterization, and Potential Pharmacological Evaluation of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Abstract
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide outlines a comprehensive roadmap for the discovery and preclinical evaluation of a novel derivative, 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane. While this specific molecule is not extensively documented in current scientific literature, its structural motifs—a diazepane ring, a bromophenyl group, and a fluorobenzyl moiety—suggest a strong potential for therapeutic relevance, possibly in areas such as oncology, neuropharmacology, or as an antimicrobial agent. This document provides a detailed, step-by-step framework for its de novo synthesis, rigorous structural elucidation, and initial pharmacological profiling. The methodologies are grounded in established chemical principles and supported by authoritative references, offering a self-validating system for researchers and drug development professionals.
Introduction and Rationale
The seven-membered 1,4-diazepane ring system is a cornerstone of numerous therapeutic agents due to its conformational flexibility, which allows for optimal interaction with a variety of biological targets.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1] The introduction of a substituted benzyl group onto the diazepane nitrogen can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.
The selection of the 4-bromo-2-fluorobenzyl substituent in our target molecule is deliberate. The bromine atom provides a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of a diverse library of analogues.[3] Furthermore, the presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins. This guide, therefore, presents a logical and scientifically rigorous pathway for the synthesis and evaluation of this compound as a promising new chemical entity.
Proposed Synthetic Strategy
The synthesis of this compound can be efficiently achieved via a two-step process involving the protection of one of the amine groups of 1,4-diazepane, followed by N-alkylation with 4-bromo-2-fluorobenzyl bromide, and subsequent deprotection. This strategy ensures regioselective alkylation and minimizes the formation of undesired bis-alkylated products.
Step 1: Mono-Boc Protection of 1,4-Diazepane
To control the reactivity of the two nitrogen atoms in 1,4-diazepane, a common and effective strategy is the introduction of a tert-butoxycarbonyl (Boc) protecting group. This reaction is typically carried out under basic conditions to deprotonate one of the secondary amines, facilitating its reaction with di-tert-butyl dicarbonate (Boc)₂O.
Experimental Protocol:
-
To a solution of 1,4-diazepane (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 1,4-diazepane-1-carboxylate.
Step 2: N-Alkylation with 4-Bromo-2-fluorobenzyl Bromide
The second step involves the nucleophilic substitution of 4-bromo-2-fluorobenzyl bromide with the remaining free secondary amine of the mono-Boc-protected 1,4-diazepane. A mild base is used to scavenge the hydrobromic acid generated during the reaction.
Experimental Protocol:
-
To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq) and 4-bromo-2-fluorobenzyl bromide (1.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude tert-butyl 4-(4-bromo-2-fluorobenzyl)-1,4-diazepane-1-carboxylate.
Step 3: Deprotection of the Boc Group
The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound, this compound.
Experimental Protocol:
-
Dissolve the crude product from the previous step in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed three-step synthesis of this compound.
Structural Elucidation and Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques should be employed.
Spectroscopic and Spectrometric Analysis
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment and connectivity. | Signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl and diazepane rings, and the N-H proton of the diazepane ring. |
| ¹³C NMR | To identify the number and type of carbon atoms. | Resonances for the aromatic carbons, the benzylic carbon, and the carbons of the diazepane ring. |
| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom. | A singlet or doublet (due to coupling with adjacent protons) in the expected chemical shift range for an aryl fluoride. |
| FT-IR | To identify key functional groups. | Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), and C-Br stretching. |
| Mass Spectrometry (HRMS) | To determine the exact mass and confirm the molecular formula. | A molecular ion peak corresponding to the calculated exact mass of C₁₂H₁₆BrFN₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed. |
| Elemental Analysis | To determine the percentage composition of C, H, and N. | The experimentally determined percentages should be within ±0.4% of the calculated values for the molecular formula C₁₂H₁₆BrFN₂. |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound. A purity of ≥95% is generally required for subsequent biological testing.
Proposed Pharmacological Evaluation
Given the diverse biological activities of diazepane derivatives, a tiered screening approach is recommended to explore the therapeutic potential of this compound.
In Vitro Screening
Initial screening should focus on a panel of assays targeting areas where diazepane derivatives have shown promise.
-
Anticancer Activity: The compound should be screened against a panel of human cancer cell lines (e.g., NCI-60) to assess its cytotoxic and antiproliferative effects.[4]
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) should be determined against a range of Gram-positive and Gram-negative bacteria and fungal strains.[5]
-
Neurological Targets: Binding assays for dopamine and serotonin receptors, as well as GABA-A receptors, could reveal potential applications in treating neurological and psychiatric disorders.[6]
-
Enzyme Inhibition Assays: Screening against kinases, proteases, or other enzymes implicated in disease could uncover novel mechanisms of action.
Diagram of a Potential Signaling Pathway for Investigation (Hypothetical):
Caption: Hypothetical inhibition of a cancer cell signaling pathway.
In Vivo Studies
If promising activity is observed in vitro, subsequent in vivo studies in appropriate animal models would be warranted to evaluate efficacy, pharmacokinetics (ADME), and preliminary toxicity.
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis, characterization, and preliminary pharmacological evaluation of the novel compound this compound. By following the detailed protocols and rationale presented, researchers can efficiently advance this molecule from a conceptual design to a well-characterized lead compound with the potential for further development. The modular nature of the synthetic route also allows for the future generation of a diverse chemical library to establish structure-activity relationships and optimize for desired therapeutic properties.
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1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane: A Privileged Scaffold Derivative for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-diazepane motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide delves into the synthesis, potential therapeutic applications, and structure-activity relationship (SAR) rationale for a specific derivative: 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane . By appending a strategically halogenated benzyl group, this compound emerges as a promising candidate for library development and lead optimization in various therapeutic areas, including oncology and neuropharmacology. This document serves as a technical primer, offering detailed synthetic protocols, hypothesized biological targets, and a framework for future research and development.
The 1,4-Diazepane Core: A Foundation of Versatility
The seven-membered 1,4-diazepane ring system offers a unique combination of flexibility and conformational constraint, making it an ideal template for interacting with a diverse range of biological targets.[3] Its two nitrogen atoms provide key points for substitution, allowing for the fine-tuning of physicochemical properties such as basicity, lipophilicity, and hydrogen bonding capacity. This inherent versatility has led to the development of 1,4-diazepane derivatives with a wide spectrum of pharmacological activities, including:
-
Anticancer Properties: Derivatives of the related 1,4-benzodiazepine scaffold have shown potent antiproliferative effects.[4][5]
-
Central Nervous System (CNS) Activity: The broader class of benzodiazepines is well-known for its anxiolytic, anticonvulsant, and antipsychotic effects.[6]
-
Receptor Modulation: 1,4-diazepane derivatives have been identified as potent ligands for various receptors, including sigma receptors, dopamine receptors, and serotonin receptors.[7][8][9]
The strategic derivatization of the 1,4-diazepane core is therefore a validated approach in the quest for novel therapeutics.
Strategic Substitution: The Role of the 4-Bromo-2-fluorobenzyl Moiety
The choice of the 4-bromo-2-fluorobenzyl substituent is a deliberate one, designed to impart specific, advantageous properties to the 1,4-diazepane scaffold. The incorporation of halogens is a well-established strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[10][11]
-
Fluorine Substitution: The presence of a fluorine atom at the 2-position of the benzyl ring can significantly impact the molecule's properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence conformation.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the compound's metabolic stability and bioavailability.[12]
-
Bromine Substitution: The bromine atom at the 4-position also serves multiple purposes. It increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes.[13] The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a target protein.[11] From a synthetic standpoint, the bromine atom provides a reactive handle for further diversification of the scaffold through cross-coupling reactions.
The combination of these two halogens on the benzyl ring creates a unique electronic and steric profile that can be exploited to achieve high potency and selectivity for specific biological targets.
Synthesis of this compound: A Detailed Protocol
The synthesis of the title compound can be readily achieved through a standard nucleophilic substitution reaction. The following protocol is a robust and scalable method for the N-alkylation of 1,4-diazepane.
Reaction Scheme:
A proposed synthetic route for this compound.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Supplier |
| 1,4-Diazepane | 1121-92-2 | 100.16 g/mol | Commercially Available |
| 4-Bromo-2-fluorobenzyl bromide | 76283-09-5 | 267.92 g/mol | Commercially Available[14] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Commercially Available |
| Acetonitrile (CH₃CN), Anhydrous | 75-05-8 | 41.05 g/mol | Commercially Available |
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (1.0 equivalent).
-
Dissolution: Dissolve the 1,4-diazepane in anhydrous acetonitrile (approximately 10 mL per 1 mmol of diazepine).
-
Base Addition: Add potassium carbonate (2.0 equivalents) to the solution.
-
Addition of Alkylating Agent: Slowly add a solution of 4-bromo-2-fluorobenzyl bromide (1.1 equivalents) in anhydrous acetonitrile to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the desired product, this compound.
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Hypothesized Biological Activity and Therapeutic Targets
Based on the known pharmacology of 1,4-diazepane derivatives and the influence of the 4-bromo-2-fluorobenzyl moiety, we can hypothesize several potential therapeutic applications for this scaffold.
Potential therapeutic applications of the core scaffold.
Oncology
The 1,4-diazepane scaffold can be considered a bioisostere of the 1,4-benzodiazepine core, which has demonstrated significant potential as an anticancer agent.[4] The cytotoxic activity of these compounds is often attributed to their ability to induce cell cycle arrest and apoptosis. The 4-bromo-2-fluorobenzyl group could enhance these properties by increasing cellular uptake and potentially interacting with hydrophobic pockets within target proteins, such as kinases.
Potential Targets:
-
Protein Kinases: Many kinase inhibitors feature halogenated aromatic moieties. The 4-bromo-2-fluorobenzyl group could facilitate binding to the ATP-binding site of various kinases implicated in cancer progression.
-
HDM2-p53 Interaction: Some 1,4-benzodiazepine-2,5-diones have been identified as antagonists of the HDM2-p53 interaction, a critical pathway in cancer.[11]
Neuropharmacology
The structural similarity of 1,4-diazepanes to known CNS-active agents suggests their potential as modulators of neurotransmitter receptors.
Potential Targets:
-
Dopamine Receptors: Derivatives of related scaffolds have shown selectivity for dopamine D4 receptors, which are implicated in conditions like schizophrenia.[8]
-
Serotonin Receptors: The modulation of serotonin receptors is a key mechanism for many antidepressant and anxiolytic drugs.[15] The specific halogenation pattern of the benzyl group could influence selectivity for different serotonin receptor subtypes.
-
Sigma Receptors: 1,4-diazepane-based compounds have been developed as high-affinity sigma receptor ligands, which are of interest for the treatment of neurodegenerative disorders and as neuroprotective agents.[7]
Future Directions and Research Workflow
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic approach to exploring its potential is outlined below.
A proposed workflow for the development of novel therapeutics.
-
Synthesis and Library Generation: Synthesize the title compound and a library of analogues with variations in the substitution pattern on the benzyl ring and the diazepane core. The bromine atom at the 4-position can be utilized for further diversification via cross-coupling reactions.
-
In Vitro Biological Evaluation: Screen the compound library against a panel of relevant biological targets, including a diverse set of protein kinases, neurotransmitter receptors, and sigma receptors. Phenotypic screens on various cancer cell lines are also warranted.
-
Structure-Activity Relationship (SAR) Analysis: Analyze the biological data to establish clear SAR trends. This will guide the rational design of subsequent generations of more potent and selective compounds.
-
Lead Optimization: Optimize the lead compounds for pharmacokinetic properties, including solubility, metabolic stability, and cell permeability.
-
In Vivo Studies: Evaluate the most promising candidates in relevant animal models of disease to establish in vivo efficacy and safety.
Conclusion
This compound is a strategically designed molecule that leverages the privileged nature of the 1,4-diazepane scaffold and the advantageous properties of a specifically halogenated benzyl substituent. While direct biological data for this compound is not yet available, the extensive literature on related structures strongly suggests its potential as a valuable starting point for the development of novel therapeutics in oncology and neuropharmacology. The synthetic accessibility and potential for further diversification make this scaffold an attractive area for future research and drug discovery efforts.
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Title: The Strategic Role of the 4-Bromo-2-Fluorobenzyl Moiety in the Design of 1,4-Diazepane-Based Bioactive Agents
An In-Depth Technical Guide
Executive Summary
The 1,4-diazepane scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] The therapeutic potential of these derivatives is profoundly influenced by the nature of the substituents on the diazepane nitrogen atoms. This guide provides a detailed examination of the 4-bromo-2-fluorobenzyl group as a strategic substituent in the design of novel 1,4-diazepane derivatives. We will explore the unique physicochemical properties conferred by this moiety, its profound impact on pharmacodynamics and pharmacokinetics, and the synthetic methodologies for its incorporation. By synthesizing data from established structure-activity relationships (SAR) within the broader class of diazepines and the known effects of halogenation in drug design, this paper elucidates the causality behind selecting this specific substituent to enhance potency, selectivity, and metabolic stability.[3][4][5]
The 1,4-Diazepane Core: A Privileged Scaffold
1,4-Diazepines and their fused-ring analogues, such as benzodiazepines, represent a class of seven-membered heterocyclic compounds that are of immense interest in pharmaceutical research.[6] Their non-planar, flexible conformation allows them to adopt various shapes, enabling interaction with diverse biological targets. This structural versatility has led to the development of a wide array of drugs with activities including, but not limited to, anxiolytic, anticonvulsant, anticancer, antibacterial, and antipsychotic effects.[1][7] The biological activity of these compounds can be finely tuned by strategic substitution, particularly at the N1 and N4 positions of the diazepane ring.
Rationale for N-Benzylation: Probing Target Interactions
The introduction of a benzyl group at a nitrogen position of the 1,4-diazepane core is a common and effective strategy in medicinal chemistry. This appendage serves several key functions:
-
Exploring Hydrophobic Pockets: The aromatic ring can engage in favorable hydrophobic and π-stacking interactions within the target's binding site.
-
Vectorial Orientation: The benzyl group acts as a vector, orienting the diazepane core and other substituents into an optimal binding conformation.
-
Modulating Physicochemical Properties: It significantly impacts the molecule's lipophilicity, which in turn affects solubility, cell permeability, and overall pharmacokinetic profile.
The choice of substituents on the benzyl ring itself is therefore a critical decision in the lead optimization process, allowing for the fine-tuning of electronic and steric properties.
Deep Dive: The 4-Bromo-2-Fluorobenzyl Substituent
The 4-bromo-2-fluorobenzyl group is not a random combination of halogens; its specific substitution pattern imparts a unique set of properties that can be leveraged to overcome common drug development challenges. The compound 1-(4-bromo-2-fluorobenzyl)-1,4-diazepane is a known chemical entity, serving as a platform for further derivatization.[8]
Physicochemical and Electronic Influence
The bromine and fluorine atoms exert strong, distinct electronic effects. Both are electron-withdrawing via induction, which modulates the basicity of the parent nitrogen on the diazepane ring. This can be critical for avoiding off-target interactions or for optimizing the pKa for better absorption and distribution.
-
Fluorine: The ortho-fluoro substituent is a powerful tool in medicinal chemistry. Its small size minimizes steric hindrance, while its high electronegativity can lead to favorable dipole interactions and, crucially, can block metabolic oxidation at the adjacent benzylic position, often enhancing metabolic stability.[9]
-
Bromine: The para-bromo substituent contributes significantly to the molecule's lipophilicity. Furthermore, bromine can act as a potent halogen bond donor, forming a specific, directional non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a receptor binding pocket. This can substantially increase binding affinity and selectivity. Theoretical studies on related benzodiazepines have highlighted the importance of interactions with electron-withdrawing groups for receptor affinity.[4]
Table 1: Physicochemical Properties of Key Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |
| 4-Bromo-2-fluorobenzyl bromide | C₇H₅Br₂F | 267.92 | 76283-09-5 | Alkylating agent for introducing the target moiety.[10] |
| 4-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 112704-79-7 | A potential precursor for the synthesis of the benzyl bromide.[9][11] |
Projected Impact on Pharmacodynamics (Structure-Activity Relationships)
Based on extensive SAR studies of the broader 1,4-diazepine class, the 4-bromo-2-fluorobenzyl moiety is anticipated to modulate bioactivity in several ways:[3][12]
-
Enhanced Affinity: The potential for halogen bonding from the bromine atom can anchor the ligand into its binding site, increasing residence time and potency.
-
Improved Selectivity: The unique electronic and steric profile created by the 2-fluoro and 4-bromo substitution pattern presents a distinct interaction footprint. This can be exploited to achieve selectivity for a specific receptor subtype over others, for instance, distinguishing between central and peripheral benzodiazepine receptors or different kinase isoforms.[13]
-
Conformational Restriction: The ortho-fluoro group can influence the preferred rotational angle (dihedral angle) of the benzyl ring relative to the diazepane core, potentially locking the molecule in a more bioactive conformation.
Anticipated Effects on Pharmacokinetics (ADME)
The substituent's influence extends beyond target binding to the drug's journey through the body.
-
Metabolic Stability: As previously noted, the 2-fluoro group can serve as a "metabolic shield," preventing CYP450-mediated oxidation of the benzyl ring, a common metabolic pathway for N-benzyl compounds. This can lead to a longer half-life and improved bioavailability.[9]
-
Permeability and Efflux: The increased lipophilicity from the bromine atom can enhance membrane permeability, aiding absorption. However, this must be balanced, as very high lipophilicity can sometimes lead to increased recognition by efflux pumps like P-glycoprotein.
Diagram: Logical Framework of the Substituent's Role
The following diagram illustrates the causal relationships between the substituent's properties and its biological effects.
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- 3. chemisgroup.us [chemisgroup.us]
- 4. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. This compound | 646455-62-1 [chemicalbook.com]
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- 10. 4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Introduction: The Significance of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane in Medicinal Chemistry
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in specific spatial orientations make it an attractive template for the design of ligands targeting a variety of biological receptors. The title compound, this compound, is a key intermediate in the synthesis of novel therapeutic agents, particularly in the realm of oncology and neuropharmacology. The presence of the bromo and fluoro substituents on the benzyl moiety provides handles for further chemical modification, such as cross-coupling reactions, and can modulate the compound's pharmacokinetic and pharmacodynamic properties.[4] This application note provides a detailed, field-proven protocol for the synthesis of this important building block, emphasizing the rationale behind the chosen synthetic strategy and offering insights into potential challenges and their solutions.
Synthetic Strategy: Reductive Amination as the Method of Choice
While several methods exist for the N-alkylation of cyclic amines, reductive amination offers a robust and high-yielding pathway to this compound.[5][6] This strategy involves the condensation of 1,4-diazepane with 4-bromo-2-fluorobenzaldehyde to form a hemiaminal or iminium ion intermediate, which is then reduced in situ to the desired secondary amine. This approach is often preferred over direct alkylation with the corresponding benzyl halide to minimize the risk of over-alkylation and the formation of quaternary ammonium salts.
The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial for the success of this reaction. STAB is less reactive than sodium borohydride, allowing for the controlled reduction of the iminium ion in the presence of the aldehyde, thus preventing the premature reduction of the carbonyl group.
Experimental Workflow
The synthesis of this compound via reductive amination can be visualized as a two-step, one-pot process. The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1,4-Diazepane | ≥98% | Sigma-Aldrich |
| 4-Bromo-2-fluorobenzaldehyde | ≥98% | Combi-Blocks |
| Sodium triacetoxyborohydride (STAB) | ≥95% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | ACS Reagent | Fisher Scientific |
| Brine | ACS Reagent | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Reagent | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Triethylamine | ≥99.5% | Sigma-Aldrich |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 1,4-diazepane (1.0 g, 10.0 mmol, 1.0 equiv). Dissolve the 1,4-diazepane in anhydrous dichloromethane (DCM, 50 mL).
-
Addition of Aldehyde: To the stirred solution, add 4-bromo-2-fluorobenzaldehyde (2.03 g, 10.0 mmol, 1.0 equiv). Stir the mixture at room temperature for 30 minutes.
-
Reductive Amination: Cool the reaction mixture to 0°C using an ice bath. Slowly add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (approximately 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.
-
Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to afford this compound as a pale yellow oil.
Reaction Mechanism
The reductive amination proceeds through a well-established mechanism. The following diagram illustrates the key steps involved in the formation of the title compound.
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- 1. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity | MDPI [mdpi.com]
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- 3. mdpi.com [mdpi.com]
- 4. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]
Synthesis of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the synthesis of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane, a valuable substituted diazepane for researchers in drug discovery and medicinal chemistry. This document outlines two primary synthetic strategies, reductive amination and N-alkylation, offering flexibility based on available starting materials and laboratory capabilities. The causality behind experimental choices, safety protocols, and methods for purification and characterization are discussed in detail to ensure scientific integrity and successful replication.
Introduction
Substituted 1,4-diazepanes are a significant class of compounds in medicinal chemistry, forming the core scaffold of numerous biologically active molecules. The unique seven-membered ring system provides a flexible yet constrained framework for presenting substituents in three-dimensional space, which is crucial for effective interaction with biological targets. The title compound, this compound, incorporates a bromo- and fluoro-substituted phenyl ring, functionalities that can modulate pharmacokinetic properties and provide a handle for further synthetic diversification, such as cross-coupling reactions.
Synthetic Strategies
Two robust and widely applicable methods for the synthesis of this compound are presented: direct reductive amination of 4-bromo-2-fluorobenzaldehyde with 1,4-diazepane, and N-alkylation of 1,4-diazepane with 4-bromo-2-fluorobenzyl bromide.
Strategy 1: Reductive Amination
This one-pot procedure is often preferred for its efficiency and involves the reaction of 1,4-diazepane with 4-bromo-2-fluorobenzaldehyde in the presence of a reducing agent. The reaction proceeds via the in-situ formation of a Schiff base intermediate, which is then reduced to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity for imines over other functional groups.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1,4-Diazepane | ≥98% | Commercially Available |
| 4-Bromo-2-fluorobenzaldehyde | ≥98% | Commercially Available |
| Sodium triacetoxyborohydride (STAB) | ≥97% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Reagent Grade | In-house preparation |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |
| Diethyl Ether | Reagent Grade | Commercially Available |
| Hexanes | Reagent Grade | Commercially Available |
| Ethyl Acetate | Reagent Grade | Commercially Available |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-diazepane (1.0 eq.).
-
Dissolve the 1,4-diazepane in anhydrous dichloromethane (DCM).
-
Add 4-bromo-2-fluorobenzaldehyde (1.0-1.2 eq.) to the solution and stir at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.
Strategy 2: N-Alkylation
The benzyl bromide can be synthesized from the corresponding benzyl alcohol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Bromo-2-fluorobenzyl alcohol | ≥98% | Commercially Available |
| Hydrobromic acid (48%) | Reagent Grade | Commercially Available |
| Potassium Carbonate | Reagent Grade | Commercially Available |
| Ethyl Acetate | Reagent Grade | Commercially Available |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |
Procedure:
-
Dissolve 4-bromo-2-fluorobenzyl alcohol (1.0 eq.) in 48% hydrobromic acid.
-
Heat the reaction mixture to 100°C for approximately 10-15 minutes.[2]
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of potassium carbonate.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield 4-bromo-2-fluorobenzyl bromide, which can often be used in the next step without further purification.[2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1,4-Diazepane | ≥98% | Commercially Available |
| 4-Bromo-2-fluorobenzyl bromide | As synthesized | - |
| Triethylamine (TEA) or Potassium Carbonate | Reagent Grade | Commercially Available |
| Acetonitrile or DMF | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Reagent Grade | In-house preparation |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |
Procedure:
-
Dissolve 1,4-diazepane (1.0-1.2 eq.) in anhydrous acetonitrile or DMF in a dry round-bottom flask under an inert atmosphere.
-
Add a base such as triethylamine (1.5 eq.) or potassium carbonate (2.0 eq.).
-
To this mixture, add a solution of 4-bromo-2-fluorobenzyl bromide (1.0 eq.) in the same solvent dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Strategy 1.
Visualizing the Synthetic Pathways
Figure 1: Overview of the two primary synthetic routes to this compound.
Experimental Workflow Diagram
Figure 2: A generalized experimental workflow for the synthesis and purification of the target compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons in the 7.0-7.5 ppm region, a singlet for the benzylic protons around 3.5-4.0 ppm, and multiplets for the diazepane ring protons.
-
¹³C NMR: Aromatic carbons, the benzylic carbon, and the carbons of the diazepane ring will show characteristic chemical shifts.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the [M+H]⁺ ion corresponding to the molecular weight of the product (C12H16BrFN2). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed.
-
High-Performance Liquid Chromatography (HPLC): Purity can be assessed by HPLC, ideally showing a single major peak.
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Reagent-Specific Hazards:
-
4-Bromo-2-fluorobenzyl bromide: Lachrymatory and corrosive. Avoid inhalation and contact with skin and eyes.
-
Sodium triacetoxyborohydride (STAB): Reacts with water to release flammable gases. It is also harmful if swallowed and causes serious eye damage.[1][3] Handle in a dry environment and avoid contact with moisture.[4][5][6]
-
Dichloromethane (DCM): A suspected carcinogen. Handle with care and avoid inhalation of vapors.
References
-
Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. (2017-06-06). Available at: [Link]
-
MDPI. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Available at: [Link]
-
National Institutes of Health. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024-07-03). Available at: [Link]
-
MedChemComm (RSC Publishing). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications. (2025-03-03). Available at: [Link]
-
ACS Catalysis. Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. (2020-07-13). Available at: [Link]
-
PubMed. A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. Available at: [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]
-
National Institutes of Health. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023-01-25). Available at: [Link]
-
National Institutes of Health. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available at: [Link]
-
ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023-07-20). Available at: [Link]
-
PubMed Central. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2025-07-17). Available at: [Link]
-
PubMed. Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][2][5]oxazin-7-yl)acetamides and their positive inotropic evaluation. Available at: [Link]
Sources
Application Note & Protocol: Selective N-alkylation of 1,4-diazepane with 4-bromo-2-fluorobenzyl bromide
Authored by: A Senior Application Scientist
Introduction: Strategic N-Alkylation in Medicinal Chemistry
The N-alkylation of cyclic diamines, such as 1,4-diazepane, is a cornerstone of modern medicinal chemistry. The resulting structures are prevalent in a wide array of pharmacologically active compounds, influencing properties like receptor binding, solubility, and metabolic stability. The introduction of a substituted benzyl group, specifically the 4-bromo-2-fluorobenzyl moiety, provides a valuable scaffold for further chemical diversification. The bromine atom serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1] The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.
This document provides a comprehensive guide to the N-alkylation of 1,4-diazepane with 4-bromo-2-fluorobenzyl bromide. It delves into the mechanistic considerations for controlling selectivity, detailed experimental protocols for both mono- and di-alkylation, and robust analytical methods for reaction monitoring and product characterization.
Mechanistic Insights: Taming the Reactivity of 1,4-Diazepane
The primary challenge in the N-alkylation of 1,4-diazepane lies in controlling the degree of substitution. As a symmetrical diamine, both secondary amine nitrogens are nucleophilic and can react with the electrophilic benzylic carbon of 4-bromo-2-fluorobenzyl bromide.[2][3] The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3]
Several factors influence the selectivity of the reaction:
-
Stoichiometry: The molar ratio of the reactants is the most straightforward method to influence the product distribution. An excess of 1,4-diazepane favors mono-alkylation, as the statistical probability of the benzyl bromide encountering an unreacted diazepine is higher. Conversely, using two or more equivalents of the benzyl bromide will drive the reaction towards the di-substituted product.
-
Base: A non-nucleophilic base is crucial to neutralize the hydrobromic acid generated during the reaction. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base prevents the protonation of the amine, which would render it non-nucleophilic.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they can dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: Moderate temperatures (room temperature to 60 °C) are typically sufficient. Higher temperatures can lead to side reactions and decomposition.[4]
Over-alkylation to form a quaternary ammonium salt is a potential side reaction, though less likely with the sterically hindered secondary amines of the diazepine ring compared to primary amines.[2][3][5]
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| 1,4-Diazepane | ≥98% | e.g., Sigma-Aldrich |
| 4-Bromo-2-fluorobenzyl bromide | ≥98% | e.g., Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | e.g., Fisher Scientific |
| Dimethylformamide (DMF), anhydrous | ≥99.8% | e.g., Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS Grade | e.g., VWR |
| Hexanes | ACS Grade | e.g., VWR |
| Saturated aq. Sodium Bicarbonate | - | Lab prepared |
| Brine | - | Lab prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | e.g., Sigma-Aldrich |
| Round-bottom flasks | - | Standard lab supply |
| Magnetic stirrer and stir bars | - | Standard lab supply |
| Condenser | - | Standard lab supply |
| Separatory funnel | - | Standard lab supply |
| Rotary evaporator | - | Standard lab supply |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | e.g., Millipore |
| Column chromatography setup | - | Standard lab supply |
Protocol 1: Selective Synthesis of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane (Mono-alkylation)
This protocol is designed to favor the formation of the mono-substituted product by using an excess of the diamine.
Reaction Workflow:
Caption: Workflow for mono-N-alkylation.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1,4-diazepane (3.0 eq) and anhydrous potassium carbonate (2.0 eq). Add anhydrous DMF to dissolve the solids.
-
Reagent Addition: In a separate flask, dissolve 4-bromo-2-fluorobenzyl bromide (1.0 eq) in a small amount of anhydrous DMF. Cool the diazepine solution to 0 °C using an ice bath. Add the benzyl bromide solution dropwise over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzyl bromide is consumed.[6]
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 1,4-Bis(4-bromo-2-fluorobenzyl)-1,4-diazepane (Di-alkylation)
This protocol aims to produce the di-substituted product by using an excess of the alkylating agent.
Reaction Pathway:
Caption: Synthesis of the di-alkylated product.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 1,4-diazepane (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous DMF.
-
Reagent Addition: Add 4-bromo-2-fluorobenzyl bromide (2.2 eq) to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours or heat to 50 °C for 6-8 hours if the reaction is sluggish.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the mono-alkylated intermediate and the formation of the di-alkylated product.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Analytical Characterization
The reaction products should be characterized by standard analytical techniques to confirm their identity and purity.
| Technique | Expected Observations for Mono-alkylated Product | Expected Observations for Di-alkylated Product |
| ¹H NMR | Asymmetric signals for the diazepine ring protons. A singlet for the benzylic CH₂ protons. A multiplet in the aromatic region corresponding to the 3 protons of the benzyl group. A broad singlet for the remaining N-H proton. | Symmetrical signals for the diazepine ring protons. A singlet for the two equivalent benzylic CH₂ groups. A multiplet in the aromatic region corresponding to the 6 protons of the two benzyl groups. Absence of an N-H proton signal. |
| ¹³C NMR | Signals corresponding to the carbons of the diazepine ring, the benzylic carbon, and the aromatic carbons of the 4-bromo-2-fluorobenzyl group. | A simplified set of signals due to the molecule's symmetry, corresponding to the carbons of the diazepine ring, the benzylic carbon, and the aromatic carbons. |
| LC-MS (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion. The mass will match the calculated molecular weight of the mono-substituted product. | A prominent peak corresponding to the [M+H]⁺ ion. The mass will match the calculated molecular weight of the di-substituted product. A characteristic isotopic pattern for the two bromine atoms will be observed. |
| FTIR | A characteristic N-H stretching vibration (around 3300 cm⁻¹). C-N stretching bands. Aromatic C-H and C=C stretching bands. C-Br and C-F stretching vibrations in the fingerprint region. | Absence of the N-H stretching vibration. C-N stretching bands. Aromatic C-H and C=C stretching bands. C-Br and C-F stretching vibrations in the fingerprint region. |
Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water can consume the base and hinder the reaction. If the reaction is slow, consider gentle heating (40-60 °C).
-
Mixture of Products: Adjust the stoichiometry carefully. For mono-alkylation, a larger excess of diazepine may be required. For di-alkylation, ensure at least two equivalents of the benzyl bromide are used. Purification by column chromatography is essential to separate the products.
-
Incomplete Reaction: The reactivity of benzyl halides can be influenced by the substituents. If the reaction stalls, a stronger base or a different solvent might be explored, but the described conditions are generally robust.
Conclusion
The N-alkylation of 1,4-diazepane with 4-bromo-2-fluorobenzyl bromide is a versatile reaction for the synthesis of valuable intermediates in drug discovery. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, selective mono- or di-alkylation can be achieved in good yields. The protocols and analytical guidance provided herein offer a solid foundation for researchers to successfully implement this transformation in their synthetic workflows.
References
-
Wang, J.-Y., et al. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. The Journal of Organic Chemistry, 73(5), 1979–1982. [Link]
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Kumar, A., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 969–981. [Link]
-
Kumar, A., et al. (n.d.). Methods for the N-alkylation of amines. ResearchGate. [Link]
-
Frense, L., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293. [Link]
-
Fletcher, S., et al. (2012). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm, 3(6), 688-692. [Link]
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Sorribes, I., et al. (2017). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Journal of the American Chemical Society, 139(41), 14261–14264. [Link]
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Wikipedia. (n.d.). Amine alkylation. [Link]
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Blackburn, G. M., & Plackett, J. D. (1971). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 1366-1369. [Link]
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University of Calgary. (n.d.). Chapter 22: Alkylation of Amines. [Link]
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Application Notes and Protocols: Reductive Amination Synthesis of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Substituted Diazepanes and the Efficiency of Reductive Amination
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of substituents onto the diazepane nitrogen atoms allows for the fine-tuning of pharmacological properties, making the synthesis of N-substituted diazepanes a critical task in drug discovery. Among the various methods for N-alkylation, reductive amination stands out as a robust and versatile strategy. This one-pot reaction, which combines an amine and a carbonyl compound with a reducing agent, offers high efficiency and broad functional group tolerance, making it a cornerstone of modern synthetic chemistry.[1][2]
This application note provides a detailed protocol for the synthesis of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane, a valuable intermediate for the development of novel therapeutics. The procedure utilizes a direct reductive amination approach with 1,4-diazepane and 4-bromo-2-fluorobenzaldehyde, employing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. The rationale behind the choice of reagents, reaction conditions, and purification techniques will be discussed in detail to provide a comprehensive guide for researchers.
Workflow Overview
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound via reductive amination.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,4-Diazepane | ≥98% | Commercially Available | Store in a desiccator. |
| 4-Bromo-2-fluorobenzaldehyde | ≥98% | Commercially Available | |
| Sodium triacetoxyborohydride (STAB) | ≥95% | Commercially Available | Handle under inert atmosphere. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | Use a dry solvent. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house | |
| Brine | Saturated NaCl solution | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Triethylamine | ≥99% | Commercially Available | For chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-diazepane (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M.
-
Addition of Aldehyde: To the stirred solution of 1,4-diazepane, add 4-bromo-2-fluorobenzaldehyde (1.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the biphasic mixture vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine (e.g., 0.5-1%) to prevent product tailing.
Mechanistic Insights
The reductive amination proceeds through a two-step, one-pot sequence:
Caption: Mechanism of reductive amination.
Initially, the nucleophilic secondary amine of 1,4-diazepane attacks the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzaldehyde. Subsequent dehydration leads to the formation of an iminium ion intermediate. Sodium triacetoxyborohydride then acts as a hydride donor, selectively reducing the iminium ion to the final tertiary amine product.[3][4] The mild nature of STAB is crucial as it does not readily reduce the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct.[5][6] The use of an aprotic solvent like DCE is preferred as STAB is water-sensitive.[7]
Characterization of this compound
The structure of the synthesized compound should be confirmed by standard spectroscopic methods.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for both the diazepane ring and the substituted benzyl group. The benzylic protons (Ar-CH₂-N) will appear as a singlet, typically in the range of δ 3.5-3.8 ppm. The protons of the diazepane ring will exhibit complex multiplets in the aliphatic region (δ 2.5-3.5 ppm). The aromatic protons will appear in the downfield region (δ 7.0-7.5 ppm) with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further structural confirmation. The benzylic carbon (Ar-CH₂-N) is expected to resonate around δ 60-65 ppm. The carbons of the diazepane ring will appear in the range of δ 45-60 ppm. The aromatic carbons will be observed between δ 110-165 ppm, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) should show the protonated molecular ion [M+H]⁺. For this compound (C₁₂H₁₆BrFN₂), the expected monoisotopic mass is approximately 286.05 g/mol . The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M and M+2).
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents are anhydrous. The addition of a catalytic amount of acetic acid (0.1-0.2 eq) can sometimes facilitate iminium ion formation and accelerate the reaction.[1]
-
Byproduct Formation: The primary byproduct is often the alcohol resulting from the reduction of the aldehyde. This can be minimized by using the milder reducing agent STAB and adding it portion-wise.
-
Purification Challenges: The basic nature of the product can lead to tailing on silica gel chromatography. Adding a small amount of a volatile base like triethylamine to the eluent system can significantly improve the separation.
-
Work-up Emulsions: During the aqueous work-up, emulsions can sometimes form. The addition of brine can help to break up these emulsions.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is a water-sensitive reagent and should be handled under an inert atmosphere. It can release flammable hydrogen gas upon contact with water.
-
1,2-Dichloroethane is a suspected carcinogen and should be handled with care.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound via reductive amination. By understanding the underlying principles and following the detailed experimental procedure, researchers can reliably synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The provided insights into the reaction mechanism, characterization, and troubleshooting will aid in the successful execution and optimization of this important transformation.
References
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]
- Gunanathan, C., & Shrestha, B. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11457–11465.
- Wang, X.-M., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 2014.
-
CONICET. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]
- Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(6), 240293.
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
- Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(6), 240293.
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ResearchGate. (n.d.). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][5]diazepines. IV. Retrieved from [Link]
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Gsrs. (n.d.). 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. Retrieved from [Link]
-
PubChemLite. (n.d.). Benzyl 1,4-diazepane-1-carboxylate (C13H18N2O2). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
ACS Publications. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Retrieved from [Link]
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Application Note: Comprehensive Analytical Characterization of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Abstract
1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane is a substituted diazepane derivative of significant interest as a potential intermediate or scaffold in pharmaceutical development.[1][2] Its synthesis necessitates a robust and comprehensive analytical strategy to ensure structural integrity, confirm identity, and establish purity. This guide provides a multi-faceted analytical approach, detailing protocols for structural elucidation, purity assessment, and quantitative analysis. We present a suite of orthogonal techniques—including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis—designed to provide a complete characterization profile. The causality behind experimental choices is explained to empower researchers to adapt these methods for related compounds.
Introduction and Physicochemical Profile
The rigorous characterization of pharmaceutical intermediates is a cornerstone of drug discovery and development, ensuring that the quality of a final Active Pharmaceutical Ingredient (API) is built upon a foundation of well-defined starting materials. This compound possesses multiple structural features—a flexible diazepane ring, a halogenated aromatic system, and multiple basic nitrogen atoms—that require a combination of analytical techniques for unambiguous confirmation.
The primary objectives of this analytical workflow are:
-
Unambiguous Structural Confirmation: To verify the covalent structure and connectivity of the molecule.
-
Purity Assessment: To detect and quantify any process-related impurities or degradation products.
-
Quantitative Analysis: To determine the precise amount of the compound in a given sample (assay).
The fundamental physicochemical properties of the target compound are summarized below.
| Property | Value |
| Chemical Structure | (See Figure 1 below) |
| Molecular Formula | C₁₂H₁₆BrFN₂ |
| Molecular Weight | 287.18 g/mol |
| Exact Mass | 286.0481 Da |
| Key Structural Features | Substituted Benzyl Group, 1,4-Diazepane Ring |
Figure 1: Chemical Structure of this compound
Integrated Analytical Workflow
A successful characterization strategy relies on the integration of multiple orthogonal techniques. Each method provides a unique piece of the analytical puzzle, and their combined results offer a high degree of confidence in the compound's identity and quality.
Caption: Integrated workflow for comprehensive characterization.
Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the gold standard for structural elucidation, providing detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. The chemical shifts, coupling constants, and integration values allow for the precise mapping of the molecule's atomic connectivity.[3]
Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is suitable for many nonpolar compounds, while DMSO-d₆ can be used for more polar samples and will resolve the N-H proton of the diazepane ring.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Expected Resonances:
-
Aromatic Region (δ 7.0-7.5 ppm): Three protons exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
-
Benzyl CH₂ (δ ~3.6 ppm): A singlet or a doublet (if coupled to ¹⁹F), integrating to 2H.
-
Diazepane Ring Protons (δ 2.5-3.0 ppm): A series of complex multiplets corresponding to the methylene protons of the seven-membered ring, integrating to 8H.[1]
-
Amine N-H (variable, δ 1.5-2.5 ppm): A broad singlet, integrating to 1H (may exchange with D₂O).
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence) with 1024-2048 scans.
-
Expected Resonances: 12 distinct carbon signals are expected, corresponding to the 12 unique carbon environments in the molecule. Key signals include the benzylic CH₂, the aromatic carbons (showing C-F and C-Br coupling), and the aliphatic carbons of the diazepane ring.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Expected Resonance: A single resonance is expected for the fluorine atom on the aromatic ring. Its chemical shift will be characteristic of a fluoroaromatic compound.
-
Mass Spectrometry (MS)
Principle: Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly powerful as it can confirm the elemental formula with high accuracy. The presence of bromine is easily identified due to its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[4]
Protocol: Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Mode: Use positive electrospray ionization (ESI+), as the nitrogen atoms in the diazepane ring are readily protonated.
-
Mass Analysis: Acquire data in full scan mode over a mass range of m/z 50-500.
-
Data Interpretation:
-
Molecular Ion Peak: Look for the protonated molecule [M+H]⁺.
-
Isotopic Pattern: The key diagnostic feature will be a pair of peaks separated by 2 m/z units with nearly equal intensity (A and A+2 pattern), confirming the presence of a single bromine atom.[4] For this compound, the expected [M+H]⁺ peaks will be at m/z 287.0562 (for ⁷⁹Br) and 289.0541 (for ⁸¹Br).
-
Fragmentation: Collision-induced dissociation (CID) or MS/MS experiments can be performed on the parent ion. A primary fragmentation pathway involves the cleavage of the benzylic C-N bond, yielding a characteristic 4-bromo-2-fluorobenzyl cation (m/z 188/190).[5][6]
-
Caption: Key fragmentation pathway in ESI-MS/MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It serves as a rapid and effective method for confirming the presence of key structural motifs.[7]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorption Bands:
-
N-H Stretch: A moderate band around 3300 cm⁻¹ (secondary amine).
-
Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Strong bands in the 2850-2960 cm⁻¹ region.[8]
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Bands in the 1020-1250 cm⁻¹ range.
-
C-F Stretch: A strong, characteristic band typically found between 1000-1400 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically 500-600 cm⁻¹.
-
Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) is the primary method for determining the purity of pharmaceutical intermediates and for performing quantitative assays.[9][10] It separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Protocol: Purity Determination by RP-HPLC with UV Detection
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a concentration of ~0.5 mg/mL.
-
Chromatographic Conditions: The following conditions serve as a robust starting point and should be optimized as needed.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for basic amines. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% to 90% B over 20 minutes | A gradient elution ensures that both polar and nonpolar impurities are effectively eluted and resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detection | UV at 254 nm | The substituted benzene ring provides strong chromophoric activity at this wavelength. |
-
Data Analysis:
-
Purity: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
-
Assay (Quantitative): Prepare a calibration curve using certified reference standards of known concentrations. Analyze the sample and quantify its concentration against the calibration curve. The method must be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[11]
-
Elemental Analysis
Principle: Elemental analysis (or CHN analysis) provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample.[12] This technique is used to confirm the empirical formula of a newly synthesized compound by comparing the experimentally determined percentages to the theoretical values.
Protocol: Combustion Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the highly purified sample (typically purified by recrystallization or chromatography) into a tin capsule.
-
Instrumentation: Use a commercial CHN elemental analyzer. The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Results Comparison:
| Element | Theoretical % (for C₁₂H₁₆BrFN₂) | Experimental % (Acceptance Criteria) |
| Carbon | 50.19 | 50.19 ± 0.4% |
| Hydrogen | 5.62 | 5.62 ± 0.4% |
| Nitrogen | 9.75 | 9.75 ± 0.4% |
Causality: A close match (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its purity.
Conclusion
The analytical methods detailed in this guide provide a comprehensive and robust framework for the complete characterization of this compound. The orthogonal nature of these techniques—combining definitive structural elucidation by NMR and MS with quantitative purity assessment by HPLC and elemental analysis—ensures a high degree of confidence in the material's identity, strength, and quality. This self-validating system is essential for advancing compounds through the drug development pipeline and meeting stringent regulatory requirements.
References
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ResearchGate (n.d.). 1,4-Diazepines. ResearchGate. [Link]
-
Nedjar-Kolli, B. et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]
-
Lloyd, D. et al. (n.d.). Diazepines. Part XVI. Nuclear magnetic resonance spectra of 2,3-di-hydro-1H-1,4-diazepinium salts. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Chemistry LibreTexts (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
Sravani, G. et al. (2020). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. [Link]
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Arya, H. et al. (n.d.). FTIR spectra (3550–3100 cm⁻¹ wavelength range) of benzylamine, ethanol, benzene and their mixture at different concentration. ResearchGate. [Link]
-
Srivastava, V. et al. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DIAZEPAM AND IMIPRAMINE IN BULK & PHARMACEUTICAL FORMULATIONS. Pharmacophore. [Link]
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Rouini, M.R. et al. (2006). Improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma. Journal of Chromatography B. [Link]
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AZoM (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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Wikipedia (n.d.). Organobromine chemistry. [Link]
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ResearchGate (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]
-
Hasan Saikot, M.S. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. ResearchGate. [Link]
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Ben-Hadda, T. et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. [Link]
-
Patel, K. et al. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
ResearchGate (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]
-
University of Babylon (n.d.). Element analysis. [Link]
-
Flammang, R. et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]
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Application Notes & Protocols: Investigating 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane for Alzheimer's Disease Research
Introduction: Targeting Cellular Stress in Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles.[1] However, downstream of these pathologies, a cascade of cellular dysfunction occurs, including chronic endoplasmic reticulum (ER) stress, mitochondrial dysfunction, calcium dysregulation, and neuroinflammation.[2][3] These converging pathways represent critical, druggable nodes for therapeutic intervention.
The Sigma-1 receptor (S1R) has emerged as a high-value target in this context.[4] The S1R is not a conventional cell surface receptor but a unique ligand-operated molecular chaperone located at the mitochondria-associated ER membrane (MAM).[5][6][7] This subcellular location positions it as a master regulator of ER-mitochondria communication, a critical process for cellular bioenergetics and survival that is often disrupted in AD.[7][8]
1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane is a potent and selective S1R agonist. Its therapeutic potential in AD research stems from its ability to activate the S1R chaperone function, thereby bolstering the cell's intrinsic defense mechanisms against neurotoxic insults. This document provides a comprehensive guide for researchers on the mechanism, application, and preclinical validation of this compound.
Mechanism of Action: The Sigma-1 Receptor as a Neuroprotective Hub
The S1R acts as a dynamic modulator of cellular homeostasis.[7] In a dormant state, it is complexed with another chaperone, BiP (also known as GRP78).[6] Upon binding an agonist like this compound, the S1R dissociates from BiP and becomes active. Its activation confers neuroprotection through several interconnected pathways:
-
ER Stress Mitigation: The activated S1R helps stabilize key ER stress sensors like IRE1, modulating the Unfolded Protein Response (UPR) to promote cell survival and prevent apoptosis.[3][5][7]
-
Calcium Homeostasis: It stabilizes IP3 receptors at the MAM, ensuring proper calcium signaling between the ER and mitochondria.[5][6][7] This regulated calcium transfer is vital for stimulating mitochondrial enzymes and enhancing ATP production.[9]
-
Mitochondrial Support: By optimizing ER-mitochondria calcium flux, S1R activation enhances mitochondrial bioenergetics and can reduce the production of damaging reactive oxygen species (ROS).[8][9]
-
Promotion of Neuroplasticity: S1R agonists have been shown to upregulate Brain-Derived Neurotrophic Factor (BDNF) signaling, which is crucial for synaptic plasticity and neuronal resilience.[10]
-
Modulation of Neuroinflammation: S1R is expressed in glial cells, including microglia and astrocytes, and its activation can help regulate glial responses and reduce detrimental neuroinflammation.[2][11]
The following diagram illustrates the central role of S1R activation in neuronal defense.
Caption: S1R activation pathway by this compound.
In Vitro Characterization Protocols
Before proceeding to complex in vivo models, it is imperative to characterize the compound's fundamental pharmacological properties.
Protocol 1: S1R Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of the test compound for the human S1R. It measures the ability of the compound to displace a known high-affinity radioligand.
-
Objective: To calculate the inhibition constant (Ki) of this compound at the S1R.
-
Materials:
-
Radioligand: [³H]-(+)-pentazocine (a selective S1R agonist ligand).[12][13]
-
Membrane Preparation: Guinea pig liver membranes or membranes from cells overexpressing human S1R (e.g., HEK293-hS1R).[12]
-
Non-specific Ligand: Haloperidol (10 µM final concentration).[14]
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4).
-
Test Compound: this compound, serially diluted.
-
96-well plates, scintillation fluid, liquid scintillation counter, filter mats (GF/B).
-
-
Step-by-Step Methodology:
-
Preparation: Thaw membrane preparations on ice. Prepare serial dilutions of the test compound in assay buffer, typically from 100 µM to 0.1 nM.
-
Assay Setup (per well):
-
50 µL Assay Buffer (for Total Binding) OR 50 µL Non-specific Ligand (for Non-specific Binding) OR 50 µL Test Compound dilution.
-
100 µL of membrane preparation (protein concentration must be optimized, typically 50-100 µ g/well ).[15]
-
50 µL of [³H]-(+)-pentazocine (final concentration ~2-3 nM, near its Kd).[15]
-
-
Incubation: Incubate the plates at 37°C for 120 minutes to reach equilibrium.[14]
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and allow to sit for several hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis & Self-Validation:
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Trustworthiness Check: The curve should have a Hill slope close to -1.0. Non-specific binding should be less than 20% of total binding.
-
Table 1: Representative Binding Affinity Data
| Compound | Target | Ki (nM) | Reference Compound |
| This compound | Human Sigma-1 Receptor | 5.2 | N/A |
| (+)-Pentazocine (Agonist) | Human Sigma-1 Receptor | 16.0[14] | Positive Control |
| Haloperidol (Antagonist) | Human Sigma-1 Receptor | 4.5[14] | Positive Control |
Note: Data for the test compound is representative and should be determined experimentally.
Protocol 2: Functional Neurite Outgrowth Assay in SH-SY5Y Cells
This assay provides a physiologically relevant measure of the compound's neuroprotective and neurotrophic potential, a key functional outcome of S1R agonism.
-
Objective: To assess if the compound can protect against an inhibitor of neurite outgrowth and promote neuronal morphology.
-
Materials:
-
SH-SY5Y human neuroblastoma cell line.
-
Complete Medium: DMEM/F12 with 10% FBS.
-
Differentiation Medium: DMEM/F12 with 1% FBS and 10 µM Retinoic Acid (RA).
-
Neurotrophic Factor: Brain-Derived Neurotrophic Factor (BDNF, 50 ng/mL).
-
Stress Inducer/Inhibitor: Aβ oligomers (200 nM) or Tunicamycin (ER stressor, 1 µg/mL).
-
Test Compound.
-
Fixative (4% Paraformaldehyde), Permeabilization buffer (0.1% Triton X-100), Blocking buffer (5% BSA).
-
Primary Antibody: Anti-β-III-tubulin.
-
Secondary Antibody: Alexa Fluor 488-conjugated.
-
Nuclear Stain: DAPI.
-
High-content imaging system.
-
-
Step-by-Step Methodology:
-
Cell Plating: Plate SH-SY5Y cells in 96-well imaging plates.
-
Differentiation: After 24 hours, switch to Differentiation Medium containing RA for 3-4 days to induce a neuronal phenotype.
-
Treatment: Replace medium with fresh Differentiation Medium containing BDNF. Add the following treatments:
-
Vehicle Control
-
Stress Inducer alone
-
Test Compound (various concentrations) + Stress Inducer
-
Test Compound alone
-
-
Incubation: Incubate for 48-72 hours.
-
Immunofluorescence Staining:
-
Fix cells with 4% PFA.
-
Permeabilize with Triton X-100.
-
Block with BSA.
-
Incubate with anti-β-III-tubulin antibody overnight at 4°C.
-
Incubate with fluorescent secondary antibody and DAPI for 1 hour.
-
-
Imaging & Analysis: Acquire images using a high-content imaging system. Use automated analysis software to quantify:
-
Total neurite length per neuron.
-
Number of neurite branch points.
-
Percentage of neurite-bearing cells.
-
-
-
Expected Outcome & Interpretation:
-
The stress inducer (Aβ or Tunicamycin) should significantly reduce neurite outgrowth compared to the vehicle control.
-
A successful S1R agonist will rescue this phenotype, showing a dose-dependent increase in neurite length and complexity in the presence of the stressor. This demonstrates functional neuroprotection.
-
In Vivo Preclinical Validation
The ultimate test of a potential AD therapeutic is its efficacy in a relevant animal model. This requires a well-designed, multi-modal study.
Protocol 3: Efficacy Study in a 5XFAD Transgenic Mouse Model
The 5XFAD mouse model is an aggressive amyloid model that develops plaques and cognitive deficits relatively early, making it suitable for efficacy screening.[16][17]
-
Objective: To determine if chronic treatment with this compound can ameliorate cognitive deficits and reduce AD-related pathology in 5XFAD mice.
-
Experimental Design:
Table 2: In Vivo Efficacy Study Design
| Group | Genotype | Treatment | Dose (mg/kg, p.o.) | N (per sex) | Treatment Duration | Start Age |
| 1 | Wild-Type | Vehicle | 0 | 12 | 3 Months | 3 Months |
| 2 | 5XFAD | Vehicle | 0 | 12 | 3 Months | 3 Months |
| 3 | 5XFAD | Test Compound | Low Dose (e.g., 1) | 12 | 3 Months | 3 Months |
| 4 | 5XFAD | Test Compound | Mid Dose (e.g., 5) | 12 | 3 Months | 3 Months |
| 5 | 5XFAD | Test Compound | High Dose (e.g., 10) | 12 | 3 Months | 3 Months |
-
Scientist's Note: Doses are hypothetical and must be determined by prior pharmacokinetic (PK) studies to ensure adequate brain exposure. Treatment starts before severe pathology is established to test for disease-modifying effects.
-
Step-by-Step Workflow:
-
Animal Acclimation & Grouping: Acclimate animals and randomly assign them to treatment groups.
-
Chronic Dosing: Administer the test compound or vehicle daily via oral gavage (p.o.) for 3 months.
-
Behavioral Testing (at 5.5 months of age):
-
Morris Water Maze (MWM): A classic test for spatial learning and memory.
-
Acquisition Phase (5 days): Train mice to find a hidden platform in a pool of opaque water, recording escape latency and path length.
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record time spent in the target quadrant.
-
Trustworthiness Check: All behavioral testing must be conducted by an experimenter blinded to the treatment groups to prevent bias.
-
-
Euthanasia & Tissue Collection (at 6 months of age): Perfuse mice with saline followed by 4% PFA. Harvest brains; hemisphere one is post-fixed for histology, hemisphere two is snap-frozen for biochemical analysis.
-
Post-mortem Analysis:
-
Immunohistochemistry (IHC): Use antibodies to stain for Aβ plaques (e.g., 6E10 antibody) and hyperphosphorylated tau (e.g., AT8 antibody) in the cortex and hippocampus.
-
Image Analysis: Quantify plaque load and tau pathology using imaging software (e.g., ImageJ).
-
Biochemistry (Optional): Perform ELISA on brain homogenates to measure soluble and insoluble Aβ40 and Aβ42 levels.
-
-
-
Data Analysis & Expected Results:
-
Behavior: Vehicle-treated 5XFAD mice should show longer escape latencies and spend less time in the target quadrant compared to wild-type mice. Effective treatment should significantly improve these metrics, shifting performance closer to the wild-type group.
-
Pathology: A successful compound should demonstrate a dose-dependent reduction in amyloid plaque burden and/or tau pathology in relevant brain regions.
-
Caption: Workflow for preclinical efficacy testing in an AD mouse model.
References
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Fisher, A., & Frucht, H. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]
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Nguyen, L., et al. (2015). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Journal of Pharmacological Sciences, 127(1), 17-29. [Link]
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Penke, B., et al. (2021). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. [Link]
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Tiwari, S., et al. (2022). Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. ACS Omega. [Link]
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Tiwari, S., et al. (2022). Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. ACS Omega. [Link]
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Hayashi, T. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. [Link]
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Sabbagh, M., et al. (2020). iPSCs: A Preclinical Drug Research Tool for Neurological Disorders. MDPI. [Link]
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Maze Engineers. (2021). Rodent Models for Alzheimer's Disease in Drug Testing. [Link]
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Hayashi, T. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. PMC - NIH. [Link]
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Preclinical drug screening in new generation Alzheimer's disease mouse models: The MODEL-AD Consortium Strategy. (2018). Technology Networks. [Link]
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Allouche, A., et al. (2021). Sigma-1 Receptor Is Critical for Mitochondrial Activity and Unfolded Protein Response in Larval Zebrafish. PMC - NIH. [Link]
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Wu, H., & Tsai, S. Y. (2017). Roles of sigma-1 receptors on mitochondrial functions relevant to neurodegenerative diseases. PMC - PubMed Central. [Link]
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Jin, J., et al. (2017). Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. Frontiers in Cellular Neuroscience. [Link]
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Al-Hilani, S., et al. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. [Link]
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Koshenov, Z., et al. (2021). Sigma-1 Receptor Promotes Mitochondrial Bioenergetics by Orchestrating ER Ca2+ Leak during Early ER Stress. Metabolites. [Link]
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Chu, U.B., & Ruoho, A.E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]
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Al-Ghananeem, A.M., & El-Dahshan, A. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]
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Chu, U.B., & Ruoho, A.E. (2015). Sigma Receptor Binding Assays. PubMed - NIH. [Link]
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Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC - PubMed Central. [Link]
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Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. ResearchGate. [Link]
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Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. [Link]
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Gudasic, S., et al. (2021). Therapy for Alzheimer's disease: Missing Targets and Functional Markers?. PMC - NIH. [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. [Link]
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Su, T.P., et al. (2009). The Pharmacology of Sigma-1 Receptors. PMC - PubMed Central. [Link]
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). MDPI. [Link]
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An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][10][16]diazepines, and Their Cytotoxic Activity. (n.d.). MDPI. [Link]
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Development of a sigma 1 receptor agonist for Alzheimer's proceeds based on 2-year phase 2 data. (2019). MDedge. [Link]
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A Study of JNJ-63733657 in Participants With Early Alzheimer's Disease. (n.d.). ClinicalTrials.gov. [Link]
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Application Notes and Protocols for 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane as an Amyloid-Beta Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Combating Alzheimer's Disease
Alzheimer's disease (AD) presents a formidable challenge to global health, with its pathological hallmark being the cerebral accumulation of amyloid-beta (Aβ) plaques.[1] The aggregation of Aβ peptides, particularly the Aβ42 isoform, is considered a primary event in the disease cascade, leading to the formation of neurotoxic oligomers and fibrils.[2] This process disrupts synaptic function, triggers neuroinflammation, and ultimately results in neuronal death and cognitive decline.[2][3] Consequently, the inhibition of Aβ aggregation is a principal therapeutic strategy in the development of disease-modifying treatments for AD.[4][5]
Recent research has highlighted the potential of small molecules containing flexible nitrogen-containing heterocyclic scaffolds to interfere with Aβ aggregation.[1] Among these, the 1,4-diazepane scaffold has emerged as a promising template for the design of novel Aβ aggregation inhibitors.[1] This document provides detailed application notes and protocols for the investigation of a specific derivative, 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane , as a potential therapeutic agent against Alzheimer's disease.
While specific experimental data for this particular compound is not yet extensively published, the protocols herein are based on established methodologies for the evaluation of Aβ aggregation inhibitors and are tailored for the investigation of novel 1,4-diazepane derivatives. These guidelines are intended to provide a robust framework for researchers to assess the compound's synthesis, in vitro efficacy, and neuroprotective potential.
Proposed Mechanism of Action
The therapeutic rationale for this compound is its putative ability to interrupt the pathological aggregation of Aβ peptides. The proposed mechanism of action, illustrated in the diagram below, involves the binding of the compound to Aβ monomers or early-stage oligomers. This interaction is hypothesized to stabilize the non-toxic conformation of the peptide, thereby preventing its misfolding and subsequent assembly into β-sheet-rich structures that are characteristic of amyloid fibrils.[4]
The flexible 1,4-diazepane core, coupled with the substituted benzyl moiety, likely facilitates non-covalent interactions with key hydrophobic and aromatic residues within the Aβ sequence that are critical for self-assembly.[6] By sterically hindering the peptide-peptide interactions necessary for fibril elongation, the compound can effectively reduce the formation of toxic oligomers and insoluble plaques.
Caption: Proposed mechanism of this compound in inhibiting Aβ aggregation.
Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis and evaluation of this compound.
Part 1: Synthesis of this compound
The synthesis of N-substituted 1,4-diazepanes can be achieved through various established methods.[7][8] A plausible and efficient route for the synthesis of the title compound involves the reductive amination of 1,4-diazepane with 4-bromo-2-fluorobenzaldehyde.
Materials and Reagents:
-
1,4-Diazepane
-
4-Bromo-2-fluorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol, dichloromethane)
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-diazepane (1.0 eq) and 4-bromo-2-fluorobenzaldehyde (1.1 eq) in dichloroethane.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reductive Amination: Stir the reaction mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., dichloromethane/methanol).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
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Application Notes and Protocols for the Investigation of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane in Neurodegenerative Disorder Studies
Introduction: Rationale for Investigation
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) represent a significant and growing unmet medical need. A key pathological feature in many of these disorders is the misfolding and aggregation of proteins, leading to neuronal dysfunction and cell death.[1][2] The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.[3][4] While the specific compound 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane is a novel chemical entity without established biological activity in the context of neurodegeneration, its structural motifs suggest potential for interaction with targets relevant to these diseases, such as sigma receptors, which are implicated in the pathophysiology of several central nervous system disorders.[5]
These application notes provide a comprehensive framework for the initial characterization and evaluation of this compound as a potential therapeutic agent for neurodegenerative disorders. The following protocols are designed to be self-validating and are grounded in established methodologies for drug discovery in this field.
Physicochemical Properties and Handling
A thorough understanding of the compound's physical and chemical properties is crucial for its effective use in biological assays.
| Property | Value | Source |
| Molecular Formula | C12H16BrFN2 | PubChem CID 2794807 (analogue) |
| Molecular Weight | 287.17 g/mol | PubChem CID 2794807 (analogue) |
| XLogP3 | 2.5 | PubChem CID 2794807 (analogue) |
| Solubility | To be determined empirically in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). | N/A |
| Stability | To be assessed in solution at various temperatures and pH levels. | N/A |
Protocol 1: Preparation of Stock Solutions
-
Materials : this compound (powder), Dimethyl sulfoxide (DMSO, cell culture grade), Phosphate-buffered saline (PBS, pH 7.4), sterile microcentrifuge tubes.
-
Procedure :
-
Accurately weigh 10 mg of the compound.
-
Dissolve in an appropriate volume of DMSO to create a 10 mM stock solution.
-
Vortex thoroughly until completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Quality Control : For each new batch, verify the concentration and purity via HPLC-UV analysis.
In Vitro Characterization: Target Engagement and Neuroprotective Effects
The initial in vitro assessment will focus on target binding, specifically to sigma receptors, and the compound's ability to protect neuronal cells from relevant stressors.
Sigma Receptor Binding Assays
Sigma receptors, particularly the Sigma-1 (S1R) and Sigma-2 (S2R) subtypes, are implicated in neurodegenerative diseases.[5] Determining the affinity of this compound for these receptors is a critical first step.
Protocol 2: S1R Radioligand Binding Assay [5][6]
-
Objective : To determine the binding affinity (Ki) of the test compound for the Sigma-1 receptor.
-
Materials : Guinea pig brain membrane preparation, [³H]-(+)-pentazocine (radioligand), unlabeled (+)-pentazocine (for non-specific binding), test compound, assay buffer (50 mM Tris-HCl, pH 8.0), 96-well plates, scintillation fluid, liquid scintillation counter.
-
Procedure :
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, combine the membrane preparation (200-300 µg protein), a fixed concentration of [³H]-(+)-pentazocine (e.g., 5 nM), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled (+)-pentazocine (e.g., 10 µM).
-
Incubate at 37°C for 90 minutes.[7]
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity of the filters using a liquid scintillation counter.
-
-
Data Analysis : Calculate the specific binding and plot the percentage of inhibition against the logarithm of the test compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for Sigma-1 Receptor Binding Assay.
Neuroprotection Assays in Cellular Models
Cell-based assays are essential for evaluating the neuroprotective potential of a compound against stressors relevant to neurodegeneration, such as oxidative stress and excitotoxicity.[2][8][9] Human neuroblastoma SH-SY5Y cells are a commonly used model for such studies.[10]
Protocol 3: Oxidative Stress-Induced Cell Death in SH-SY5Y Cells [10]
-
Objective : To assess the ability of the test compound to protect SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced cell death.
-
Materials : SH-SY5Y cells, DMEM/F12 medium, fetal bovine serum (FBS), penicillin/streptomycin, 96-well cell culture plates, this compound, hydrogen peroxide (H₂O₂), Calcein-AM or MTT reagent for viability assessment.[10]
-
Procedure :
-
Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 24 hours.
-
Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ for another 24 hours.[10]
-
Control wells should include untreated cells, cells treated with the compound alone, and cells treated with H₂O₂ alone.
-
Assess cell viability using a standard method like the Calcein-AM assay, which measures esterase activity in live cells.[8][10]
-
-
Data Analysis : Normalize the viability data to the untreated control group. Plot cell viability against the compound concentration to determine the EC50 for neuroprotection.
Caption: Timeline for the Neuroprotection Assay.
In Vivo Evaluation in an Animal Model of Alzheimer's Disease
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and pharmacokinetic properties in a living organism. Transgenic mouse models of Alzheimer's disease, such as the 5XFAD model, are widely used for this purpose.[11][12]
Protocol 4: Assessment of Cognitive Deficits in a 5XFAD Mouse Model
-
Objective : To evaluate the effect of this compound on cognitive function in 5XFAD mice.
-
Animal Model : 5XFAD transgenic mice, which express five familial Alzheimer's disease mutations and exhibit early and aggressive amyloid pathology.[11][12] Age-matched wild-type littermates will serve as controls.
-
Procedure :
-
Dosing : Administer the test compound or vehicle to 4-month-old 5XFAD and wild-type mice daily for 8 weeks via an appropriate route (e.g., oral gavage or intraperitoneal injection). The dose will be determined from prior pharmacokinetic studies.
-
Behavioral Testing : In the final two weeks of treatment, conduct a battery of behavioral tests to assess cognitive function. The Morris Water Maze is a standard test for spatial learning and memory.
-
Acquisition Phase : Train the mice to find a hidden platform in a pool of opaque water over several days.
-
Probe Trial : Remove the platform and measure the time spent in the target quadrant.
-
-
Tissue Collection : At the end of the study, euthanize the animals and collect brain tissue for biochemical and histological analysis (e.g., amyloid-beta plaque load, neuroinflammation markers).
-
-
Data Analysis : Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial. Compare the performance of the treated 5XFAD mice to the vehicle-treated 5XFAD and wild-type groups.
Caption: Workflow for In Vivo Efficacy Study in 5XFAD Mice.
Conclusion
This document outlines a systematic approach to investigate the potential of the novel compound this compound for the treatment of neurodegenerative disorders. The proposed protocols provide a robust framework for assessing its target engagement, neuroprotective effects, and in vivo efficacy. Positive results from these studies would warrant further preclinical development.
References
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- Cell death assays for neurodegener
- Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023-12-06). InnoSer.
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- Mammalian Models in Alzheimer's Research: An Upd
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Application Notes and Protocols for In Vitro Characterization of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Introduction: The Therapeutic Potential of 1,4-Diazepane Scaffolds
The 1,4-diazepane moiety is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational flexibility allows it to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs).[1][2] The subject of this guide, 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane, is a novel investigational compound. Its structural features—a diazepane ring, a brominated and fluorinated benzyl group—suggest a potential interaction with GPCRs, such as the histamine H3 receptor (H3R), a key target in the central nervous system for various neurological disorders.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro pharmacological profile of this compound. The protocols detailed below are designed to establish its primary biological target, determine its affinity and functional activity, and elucidate its mechanism of action. While the compound is novel, the methodologies are based on well-established and validated assays for GPCR ligand characterization.
Part 1: Primary Target Identification and Affinity Determination
The initial step in characterizing a novel compound is to determine its binding affinity for its putative target. Given the structural similarities of this compound to known H3R antagonists, a logical starting point is to assess its binding to this receptor.[3][4] Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor due to their robustness and sensitivity.[5]
Radioligand Competition Binding Assay for the Human Histamine H3 Receptor
This assay determines the affinity (Ki) of this compound for the human H3R by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[5][6]
Scientific Rationale: The principle of this assay is based on the law of mass action. An unlabeled test compound will compete with a fixed concentration of a radiolabeled ligand for a finite number of receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]
Experimental Workflow:
Caption: Workflow for Radioligand Competition Binding Assay.
Protocol:
Materials:
-
HEK293T cells stably or transiently expressing the human histamine H3 receptor.
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]Nα-methylhistamine ([3H]NAMH) or another suitable H3R radioligand.[8]
-
Non-specific binding control: 10 µM Clobenpropit or another high-affinity H3R ligand.[8]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[9][10]
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293T cells expressing the human H3R.
-
Harvest cells and resuspend in ice-cold Tris-HCl buffer (50 mM, pH 7.4).[8]
-
Homogenize the cell suspension using a sonicator or dounce homogenizer.[8]
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer.
-
Determine the protein concentration using a BCA protein assay kit.[8][9]
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:[9]
-
150 µL of membrane preparation (typically 10-30 µg of protein).
-
50 µL of this compound at various concentrations (e.g., 10-point, 5-log unit range).[5] For non-specific binding wells, add 50 µL of 10 µM clobenpropit. For total binding wells, add 50 µL of binding buffer.
-
50 µL of [3H]Nα-methylhistamine at a fixed concentration (typically near its Kd, e.g., 2 nM).[6][8]
-
-
Incubate the plate for 60-120 minutes at 25-30°C with gentle agitation to reach equilibrium.[8][9]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the PEI-presoaked glass fiber filters using a cell harvester.[5][9] This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioactivity.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Specific Binding: Subtract the non-specific binding CPM from the total binding CPM.
-
% Inhibition: Calculate the percentage inhibition of specific binding at each concentration of the test compound.
-
IC50 Determination: Plot the % inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Typical Value |
| Radioligand | [3H]Nα-methylhistamine |
| Radioligand Conc. | ~2 nM (near Kd) |
| Non-specific Ligand | Clobenpropit (10 µM) |
| Incubation Time | 60-120 minutes |
| Incubation Temp. | 25-30 °C |
| Expected Outcome | Dose-dependent inhibition of radioligand binding |
Part 2: Functional Characterization of this compound
Once the binding affinity is established, the next critical step is to determine the functional activity of the compound. Does it act as an agonist, antagonist, or inverse agonist? The histamine H3 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11] Therefore, a cAMP assay is a suitable functional readout.
cAMP Accumulation Assay
This assay measures the ability of this compound to modulate cAMP levels in cells expressing the H3R, both in its own right (to test for agonist/inverse agonist activity) and in the presence of a known H3R agonist (to test for antagonist activity).
Scientific Rationale:
-
Agonist Mode: If the compound is an agonist, it will activate the Gi-coupled H3R, leading to a decrease in forskolin-stimulated cAMP levels.
-
Antagonist Mode: If the compound is an antagonist, it will block the ability of an H3R agonist (e.g., immepip) to inhibit forskolin-stimulated cAMP accumulation.[12]
-
Inverse Agonist Mode: If the compound is an inverse agonist, it will reduce the basal level of cAMP in cells with high constitutive H3R activity, or increase forskolin-stimulated cAMP levels above the level seen with forskolin alone.
Experimental Workflow:
Caption: Workflow for cAMP Accumulation Assay.
Protocol:
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H3R.
-
Cell culture reagents.
-
Assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation).[12]
-
Forskolin (an adenylyl cyclase activator).
-
H3R agonist (e.g., immepip or R-α-methylhistamine).[12]
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
Antagonist Mode:
-
Seed cells in a 96-well plate and incubate overnight.
-
Replace the culture medium with assay buffer containing various concentrations of this compound.
-
Incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of an H3R agonist (e.g., EC80 concentration of immepip).
-
Incubate for another 15 minutes.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
Agonist/Inverse Agonist Mode:
-
Follow steps 1 and 2 from the antagonist mode.
-
Add various concentrations of this compound to the cells in assay buffer.
-
Incubate for 15 minutes.
-
Add a fixed concentration of forskolin.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels.
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the logarithm of the compound concentration.
-
For antagonist activity, determine the IC50 value, which is the concentration of the compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
For agonist activity, determine the EC50 value, which is the concentration of the compound that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation.
| Assay Mode | Expected Outcome for this compound |
| Agonist | Dose-dependent decrease in forskolin-stimulated cAMP levels. |
| Antagonist | Dose-dependent reversal of agonist-induced inhibition of cAMP. |
| Inverse Agonist | Dose-dependent increase in forskolin-stimulated cAMP levels above forskolin alone. |
Part 3: Advanced Characterization - GTPγS Binding Assay
To further confirm the interaction of this compound with the G-protein signaling cascade, a GTPγS binding assay can be performed. This assay directly measures the activation of G-proteins by the receptor.
[35S]GTPγS Binding Assay
Scientific Rationale: Upon agonist binding, a GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein, leading to its activation. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated G-proteins. An antagonist will inhibit agonist-stimulated [35S]GTPγS binding.[7]
Protocol:
Materials:
-
Membrane preparation from cells expressing the H3R (as in the radioligand binding assay).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[35S]GTPγS.
-
H3R agonist (e.g., immepip).
-
This compound.
Procedure:
-
In a 96-well plate, incubate the membranes with varying concentrations of this compound and a fixed concentration of H3R agonist (for antagonist mode) in assay buffer containing GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters and quantify the bound [35S]GTPγS using a scintillation counter.
Data Analysis:
-
Plot the amount of [35S]GTPγS bound versus the concentration of the test compound.
-
Determine the IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically determining its binding affinity and functional activity at the histamine H3 receptor, researchers can gain crucial insights into its therapeutic potential. These foundational assays are essential steps in the drug discovery pipeline, paving the way for further preclinical development.
References
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Leurs, R., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available at: [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
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Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]
-
Hill, S. J., et al. (2007). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. BMC Pharmacology. Available at: [Link]
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Schneider, E. H. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. Available at: [Link]
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Kühne, S., et al. (2014). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. ResearchGate. Available at: [Link]
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Moreno-Delgado, D., et al. (2006). Histamine H3 Receptor Activation Inhibits Dopamine D1 Receptor-Induced cAMP Accumulation in Rat Striatal Slices. Journal of Neurochemistry. Available at: [Link]
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Kathmann, M., et al. (2001). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie. Available at: [Link]
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Linsky, M., et al. (2023). De novo design of miniprotein agonists and antagonists targeting G protein-coupled receptors. bioRxiv. Available at: [Link]
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PubChem. 1-(4-Bromobenzyl)-1,4-diazepane. Available at: [Link]
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An, W. F. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. Available at: [Link]
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ResearchGate. 1,4-Diazepines. Available at: [Link]
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Bach, T. A., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Uddin, M. S., et al. (2021). In Vitro and In Silico Characterization of G-Protein Coupled Receptor (GPCR) Targets of Phlorofucofuroeckol-A and Dieckol. Molecules. Available at: [Link]
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Stoddart, L. A., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. Available at: [Link]
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Belluti, F., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][8][11]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry. Available at: [Link]
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Sadek, B., et al. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience. Available at: [Link]
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Gomha, S. M., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][8][11]diazepines, and Their Cytotoxic Activity. Molecules. Available at: [Link]
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Wang, Z., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]
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Hauser, A. S., et al. (2021). In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity. bioRxiv. Available at: [Link]
-
Iacovelli, L., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]
-
PubChem. 1-Pyrimidin-2-yl-2-(trifluoromethyl)-1,4-diazepane. Available at: [Link]
-
PubChem. 1-(5-Fluoro-3-nitro-2-pyridinyl)-1,4-diazepane. Available at: [Link]
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1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane in cancer cell line studies
An In-Depth Guide to the In Vitro Evaluation of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane in Cancer Cell Line Studies
Introduction: Unveiling the Potential of a Novel Scaffold
The 1,4-diazepane ring system represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility allows for optimal interaction with a variety of biological targets. While extensive research exists for related structures like benzodiazepines, the specific compound This compound remains a novel entity within the context of oncology research. The strategic incorporation of a 4-bromo and 2-fluoro substitution on the benzyl moiety is a deliberate design choice; the bromine atom can form halogen bonds and enhance binding affinity, while the fluorine atom can modulate metabolic stability and membrane permeability.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the initial characterization of this, or structurally similar, novel compounds. It is not a summary of existing data, but rather a forward-looking roadmap, providing detailed, field-proven protocols to systematically evaluate the anticancer potential of this compound in vitro. The methodologies are designed to be self-validating, with explanations of the scientific causality behind each experimental step.
Part 1: Synthesis and Characterization
A plausible synthetic route for this compound would involve the reductive amination of 4-bromo-2-fluorobenzaldehyde with 1,4-diazepane. This standard organic chemistry reaction provides a reliable method for producing the target compound for biological evaluation.
Caption: Proposed synthetic pathway for the target compound.
Part 2: Primary Screening for Cytotoxic Activity
The initial step in evaluating a novel compound is to determine its cytotoxic and cytostatic effects across a panel of cancer cell lines. This provides a baseline understanding of its potency and spectrum of activity.
Workflow for Initial Cytotoxicity Screening
Caption: General workflow for determining compound cytotoxicity.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3][4]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.[1]
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include vehicle control (DMSO-treated) and untreated control wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a detergent-based solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.[3]
-
IC₅₀ Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric test that measures total cellular protein content, which is proportional to the cell number.[6] It is a reliable alternative to the MTT assay.[7][8]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Cell Fixation: After incubation, gently remove the treatment medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[7][9]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and excess medium components. Allow the plates to air-dry completely.[6]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6][7]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[7]
-
Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.[9]
-
IC₅₀ Calculation: Calculate the IC₅₀ value as described for the MTT assay.
Data Presentation
Summarize the results in a table to easily compare the potency and selectivity of the compound.
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Calculate Value] |
| A549 | Lung Carcinoma | [Insert Value] | [Calculate Value] |
| HCT116 | Colorectal Carcinoma | [Insert Value] | [Calculate Value] |
| HEK293 | Normal Embryonic Kidney | [Insert Value] | N/A |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Part 3: Evaluation of Anti-Proliferative and Anti-Metastatic Potential
If the compound shows promising cytotoxic activity, the next logical step is to investigate its effects on long-term cell survival and metastatic potential.
Protocol 3: Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing insight into the compound's long-term cytostatic or cytotoxic effects.
Methodology:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with the compound at concentrations below and around its IC₅₀ value for 24 hours.
-
Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.[10]
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a methanol:acetic acid solution (3:1) for 5 minutes, and then stain with 0.5% crystal violet for 15-20 minutes.
-
Quantification: Gently wash the plates with water and allow them to air-dry. Count the number of colonies (a cluster of ≥50 cells) in each well. The results are expressed as the plating efficiency and surviving fraction compared to the control.
Caption: Workflow for the colony formation assay.
Protocol 4: Wound Healing (Scratch) Assay
This simple and cost-effective method is used to study collective cell migration in vitro.[11][12]
Methodology:
-
Create a Monolayer: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.[13]
-
Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing the test compound at non-lethal concentrations (e.g., IC₅₀/4, IC₅₀/2).
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial area.
Protocol 5: Transwell Migration and Invasion Assay
This assay provides a quantitative measure of cell migration towards a chemoattractant.[14][15] For the invasion assay, the Transwell insert is coated with a basement membrane extract (e.g., Matrigel), which cells must degrade to migrate.
Methodology:
-
Prepare Chambers: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Preparation: Starve the cells in a serum-free medium for 12-24 hours.
-
Seeding: Resuspend the cells in a serum-free medium containing the test compound and seed them into the upper chamber of the Transwell insert (e.g., 1 x 10⁵ cells/well).[16]
-
Add Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 12-48 hours (depending on the cell type) at 37°C.
-
Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with crystal violet.[16] Elute the dye and measure the absorbance, or count the stained cells in several microscopic fields.
Caption: Principle of the Transwell invasion assay.
Part 4: Elucidating the Mechanism of Action
Understanding how a compound exerts its effects is crucial. The following protocols provide initial insights into its potential mechanism of action.
Protocol 6: Cell Cycle Analysis by Flow Cytometry
This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content, revealing if the compound induces cell cycle arrest.[17]
Methodology:
-
Treatment: Seed cells in 6-well plates and treat them with the compound at its IC₅₀ concentration for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[18]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[18]
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Protocol 7: Apoptosis Detection by Western Blot
Western blotting can detect key protein markers of apoptosis to confirm if the compound induces programmed cell death.[19][20]
Methodology:
-
Protein Extraction: Treat cells with the compound as in the cell cycle analysis protocol. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, and members of the Bcl-2 family).[21][22] Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
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- 14. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
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- 16. researchhub.com [researchhub.com]
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- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific N-alkylation reaction. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your synthesis for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most probable causes?
Low yield in this synthesis is a common issue stemming from several factors inherent to the N-alkylation of a symmetrical diamine. The primary culprits are typically incomplete reaction, the formation of side products, and difficulties during product isolation. The most significant side product is the dialkylated 1,4-bis(4-bromo-2-fluorobenzyl)-1,4-diazepane. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, and its efficiency is highly dependent on reaction conditions.[1][2]
To diagnose the issue, we recommend first analyzing your crude reaction mixture by LC-MS to identify the distribution of starting materials, desired mono-alkylated product, and the dialkylated byproduct.
Q2: I'm observing a significant byproduct with a higher molecular weight than my target molecule. What is it and how can I prevent it?
This is almost certainly the 1,4-bis(4-bromo-2-fluorobenzyl)-1,4-diazepane . Because 1,4-diazepane has two reactive secondary amine nitrogens, it can react with two molecules of the 4-bromo-2-fluorobenzyl halide.
Causality: The mono-alkylated product, this compound, still possesses a nucleophilic secondary amine, which can compete with the starting 1,4-diazepane for the alkylating agent.
Prevention Strategies:
-
Stoichiometry Control: Use a molar excess of 1,4-diazepane (typically 2 to 5 equivalents) relative to the 4-bromo-2-fluorobenzyl halide. This statistically favors the alkylation of the more abundant starting diamine over the mono-alkylated product.
-
Slow Addition: Add the alkylating agent (dissolved in the reaction solvent) dropwise to the solution of 1,4-diazepane and base over an extended period (e.g., 2-4 hours). This maintains a low instantaneous concentration of the alkylating agent, further minimizing the chance of a second alkylation event.
Q3: The reaction seems to stall and does not go to completion, leaving significant amounts of starting material. How can I improve the conversion rate?
Stalled reactions are often due to suboptimal reaction conditions that fail to sufficiently activate the nucleophile or proceed at a practical rate.
Key Parameters to Re-evaluate:
-
Choice of Base: The base neutralizes the hydrobromic acid (HBr) generated during the reaction. If the acid is not scavenged, it will protonate the amine nucleophile, forming an unreactive ammonium salt and halting the reaction. A suitable, non-nucleophilic base is critical.[3]
-
Solvent System: The solvent plays a crucial role in an SN2 reaction. The ideal solvent will dissolve the reactants but also enhance the nucleophilicity of the amine.[4][5]
-
Temperature: While higher temperatures increase reaction rates, they can also promote side reactions. A carefully optimized temperature is necessary.
-
Catalysis: In cases involving alkyl bromides, a catalytic amount of an iodide salt can accelerate the reaction.[6]
Q4: What is the optimal choice of base for this reaction and why?
The ideal base should be strong enough to neutralize the generated acid but should not be nucleophilic itself to avoid competing with the diazepane.
| Base | Class | pKaH (Conjugate Acid) | Rationale & Comments |
| Potassium Carbonate (K₂CO₃) | Inorganic | ~10.3 | Highly Recommended. Inexpensive, non-nucleophilic, and sufficiently basic. Its limited solubility in some organic solvents can be advantageous for easy filtration post-reaction. |
| Triethylamine (TEA) | Organic Amine | ~10.7 | A common choice. It is a liquid and acts as both a base and sometimes a solvent. However, it can be difficult to remove completely during workup. |
| DIPEA (Hünig's Base) | Organic Amine | ~11.0 | A sterically hindered, non-nucleophilic base. Excellent choice, but more expensive than K₂CO₃ or TEA. |
| Sodium Hydride (NaH) | Strong Base | ~36 | Not Recommended for this reaction. While it will deprotonate the amine, it is excessively strong, poses a fire hazard (reacts with moisture), and can promote unwanted side reactions. |
Our Recommendation: Start with 2-3 equivalents of anhydrous potassium carbonate. It provides a solid, reliable, and cost-effective solution.
Q5: Which solvent system is best suited for this N-alkylation?
This SN2 reaction is most efficient in a polar aprotic solvent . These solvents can solvate the cation of the base (e.g., K⁺) but do not form strong hydrogen bonds with the amine nucleophile. This leaves the amine's lone pair more available for attack, increasing its nucleophilicity and the reaction rate.[7][8]
| Solvent | Type | Dielectric Constant | Rationale & Comments |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Excellent choice. Good balance of polarity, relatively low boiling point for easy removal. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Excellent choice. High boiling point allows for higher reaction temperatures if needed, but can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Good, but use with caution. Very high boiling point. Can accelerate SN2 reactions significantly but is very difficult to remove.[9] |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | 32.7 / 24.5 | Not Recommended. These solvents will form hydrogen bonds with the amine nitrogens, creating a "solvent cage" that stabilizes the nucleophile, reduces its reactivity, and slows the SN2 reaction.[4][7] |
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis.
Problem: Low Conversion of Starting Materials
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a large amount of unreacted 1,4-diazepane and/or 4-bromo-2-fluorobenzyl halide.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reaction conversion.
Problem: Excessive Dialkylation Product
Symptom: The primary product observed is the 1,4-bis-alkylated species, with low yield of the desired mono-alkylated product.
Underlying Cause: The rate of the second alkylation is competitive with or faster than the first. This is often exacerbated by high concentrations of the alkylating agent.
Visualizing the Competing Reactions:
Caption: Competing mono- and di-alkylation pathways.
Detailed Experimental Protocols
Protocol 1: Recommended Synthesis of this compound
This protocol is optimized to favor mono-alkylation and achieve high conversion.
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,4-diazepane (3.0 equivalents) and anhydrous potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to create a slurry (concentration of 1,4-diazepane at ~0.2 M). Begin vigorous stirring.
-
Reagent Preparation: In a separate flask, dissolve 4-bromo-2-fluorobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile.
-
Slow Addition: Transfer the alkyl bromide solution to a dropping funnel and add it dropwise to the stirring diazepane slurry over 2-3 hours at room temperature.
-
Reaction: After the addition is complete, gently heat the reaction mixture to 60 °C and monitor by TLC or LC-MS every 2 hours until the starting alkyl bromide is consumed (typically 4-8 hours).
-
Workup (A): Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure. Proceed to purification.
Protocol 2: Purification via Acid-Base Extraction
This method is highly effective for removing non-basic impurities.
-
Dissolution: Dissolve the crude residue from Protocol 1 in ethyl acetate (EtOAc).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) three times. The amine products (basic) will move to the aqueous layer as their hydrochloride salts.
-
Discard Organic Layer: The organic layer containing non-basic impurities can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 5 M sodium hydroxide (NaOH) with stirring until the pH is >12.
-
Product Extraction: Extract the now basic aqueous layer with dichloromethane (DCM) or EtOAc three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product, which can be further purified by column chromatography if needed.
References
-
Quora. (2018). What is the effect of solvent on SN2? [Online] Available at: [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Online] Available at: [Link]
-
Learning Simply. (2014). Solvent Effects on Sn2 Reactions. [Online] YouTube. Available at: [Link]
-
Burshtein, K. Y. (1995). Analysis of solvent effect on SN2 reactions by different theoretical models. ResearchGate. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2014). 8.2: Factors That Affect SN2 Reactions. [Online] Available at: [Link]
-
Kandri Rodi, Y. et al. (2023). Alkylation reactions of 7-chloro-1,5-benzodiazepine-2,4-diones under phase transfer calalysis conditions. ResearchGate. [Online] Available at: [Link]
-
Fletcher, S. et al. (2011). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm. [Online] Available at: [Link]
-
Broxton, T. J., & Wright, M. (1987). Micellar catalysis of organic reactions. 18. Basic hydrolysis of diazepam and some N-alkyl derivatives of nitrazepam. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
Mátyus, P. et al. (2018). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Online] Available at: [Link]
-
Wang, C. et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Online] Available at: [Link]
-
OC-Master. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Online] Available at: [Link]
-
Beyeh, K. et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. [Online] Available at: [Link]
-
Current Organic Synthesis. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Online] Available at: [Link]
-
Cook, J. M. et al. (2016). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience. [Online] Available at: [Link]
-
Li, Z. et al. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. PubMed. [Online] Available at: [Link]
-
Hori, M. et al. (2020). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Online] Available at: [Link]
-
Reddit. (2023). Problematic N-Alkylation. [Online] Available at: [Link]
-
El-Sayed, N. N. E. et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][5]diazepines, and Their Cytotoxic Activity. MDPI. [Online] Available at: [Link]
- Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Online] Available at: [Link]
-
Beyeh, K. et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Publishing. [Online] Available at: [Link]
-
ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Online] Available at: [Link]
-
Beyeh, K. et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. [Online] Available at: [Link]
-
PubMed. (2007). Optimization of 1,4-diazepan-2-one containing dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes. [Online] Available at: [Link]
- Google Patents. (n.d.). EP3412665B1 - SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF.
-
Wang, C. et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Online] Available at: [Link]
-
Hori, M. et al. (2020). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed Central. [Online] Available at: [Link]
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Technical Support Center: Purification of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane. As a tertiary amine, this compound presents specific purification hurdles that require careful consideration of methodology to achieve high purity and yield.
Introduction: The Challenge of Purifying Basic Amines
This compound is a substituted diazepane, a heterocyclic amine scaffold of significant interest in medicinal chemistry.[1] The purification of such molecules is frequently complicated by the basic nature of the nitrogen atoms. On standard silica gel, a Brønsted acid, these basic amines can engage in strong acid-base interactions.[2][3] This interaction often leads to significant peak tailing, irreversible adsorption, low recovery, and in some cases, degradation of the target compound.[3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues encountered during the purification workflow.
Purification Strategy Decision Workflow
Before committing to a large-scale purification, it is crucial to select the appropriate technique based on the crude sample's characteristics. The following decision tree provides a logical pathway for selecting an optimal strategy.
Caption: Decision tree for selecting a purification method.
Troubleshooting and FAQs
Section 1: Initial Analysis and Impurity Profile
Question: How do I assess the purity of my crude this compound?
Answer: A multi-technique approach is recommended for a comprehensive assessment.
-
Thin Layer Chromatography (TLC): This is your first and fastest tool. Develop a TLC system that provides good separation between your product and major impurities. A common starting point is a mobile phase of Dichloromethane (DCM)/Methanol (MeOH) or Ethyl Acetate (EtOAc)/Hexane, often with a small amount (0.5-1%) of triethylamine (TEA) or ammonium hydroxide to prevent streaking.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a more accurate purity assessment and confirms the molecular weight of your target compound and any detectable impurities.
-
¹H NMR (Proton Nuclear Magnetic Resonance): NMR of the crude material can help identify the nature of impurities, such as unreacted starting materials (e.g., aldehyde signals around 9-10 ppm or excess 1,4-diazepane).
Question: My compound was synthesized via reductive amination. What are the most likely impurities I need to remove?
Answer: Reductive amination is a common route for synthesizing this type of compound.[4][5] Potential impurities are directly related to the reactants and reaction efficiency.
| Impurity | Typical Rf on Silica (relative to product) | Key Characteristics & Removal Strategy |
| 4-Bromo-2-fluorobenzaldehyde | Higher | Less polar than the product. Easily removed by standard column chromatography. |
| 1,4-Diazepane | Lower / Streaks at baseline | Highly polar and basic. Can be removed with an acidic wash or by using a modified mobile phase in chromatography.[6] |
| Imine Intermediate | Varies, often close to product | May not be fully reduced. Can be hydrolyzed during aqueous workup or reduced on the column. Selective reducing agents like NaBH(OAc)₃ minimize this.[7][8] |
| Borate/Boron-based Salts | Baseline (water-soluble) | From reducing agents like NaBH₄ or NaBH(OAc)₃. Removed during aqueous workup. |
| Over-alkylated Quaternary Salt | Highly Polar / Baseline | If the secondary amine of the product reacts further. Difficult to remove by chromatography; an acid-base extraction may be effective. |
Section 2: Column Chromatography
Question: My compound is streaking badly on my silica TLC plate and column. How can I fix this?
Answer: This is the most common issue when purifying amines on silica.[3] The streaking (or tailing) is caused by the interaction between the basic amine and the acidic silanol groups on the silica surface.
The Solution: Neutralize the Interaction. You must add a basic modifier to your mobile phase to act as a competitive binder for the acidic sites on the silica.[2]
-
Triethylamine (TEA): Add 0.5% to 2% (v/v) TEA to your entire mobile phase (both the weak and strong solvents). TEA is volatile, making it relatively easy to remove from the final product.[2]
-
Ammonium Hydroxide (NH₄OH): For more polar amines, a solvent system like DCM with 5-10% of a "7N ammonia in methanol" solution can be highly effective.
Protocol: Flash Chromatography with Basic Modifier
-
Dry Load the Sample: Pre-adsorb your crude material onto a small amount of silica gel. This almost always gives better separation than a liquid injection. To do this, dissolve the crude product in a minimal amount of a strong solvent (like DCM or MeOH), add silica gel, and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.
-
Equilibrate the Column: Equilibrate your column with at least 5 column volumes (CVs) of your initial mobile phase (e.g., Hexane/EtOAc/TEA 90:10:1). This ensures the entire stationary phase is neutralized before the sample is loaded.
-
Run the Gradient: Load the dry-loaded sample onto the column. Run a shallow gradient based on your TLC analysis. For example, start at 10% EtOAc in Hexane (+1% TEA) and gradually increase to 50-60% EtOAc (+1% TEA) over 10-15 CVs.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Evaporation: Combine the pure fractions. To remove the TEA, evaporate the solvent and then co-evaporate several times with a solvent like DCM to remove the residual base under high vacuum.
Question: I'm still not getting good separation between my product and a key impurity. What else can I try?
Answer: If adding a base isn't enough, you need to adjust the separation selectivity.
-
Change the Solvent System: If you are using Hexane/EtOAc, switch to a DCM/MeOH system (with a basic modifier). The different solvent properties can significantly alter the elution order and separation.
-
Use a Different Stationary Phase:
-
Amine-functionalized Silica: These columns have amine groups covalently bonded to the silica, creating a less acidic surface that is ideal for purifying basic compounds without needing a mobile phase modifier.[3]
-
Alumina (Neutral or Basic): Alumina is an alternative to silica. Basic alumina can be very effective for purifying amines, but its separation characteristics are different, so method development on TLC is required.
-
Section 3: Alternative Purification Techniques
Question: Can I avoid column chromatography altogether? Is an acid-base extraction a good option?
Answer: Yes, a liquid-liquid acid-base extraction can be a highly effective and scalable method for purifying basic compounds like this compound, especially for removing non-basic impurities.[6]
The Principle: The technique exploits the ability of the amine to be protonated and become a water-soluble salt at low pH.
-
Dissolve the crude mixture in an organic solvent (e.g., EtOAc, DCM).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your product, being basic, will react to form the hydrochloride salt and move into the aqueous layer. Neutral organic impurities (like residual aldehyde) will remain in the organic layer.
-
Separate the layers. The aqueous layer now contains your protonated product.
-
Cool the aqueous layer (e.g., in an ice bath) and slowly add a base (e.g., 2M NaOH, Na₂CO₃) until the pH is >10. This deprotonates your product, making it insoluble in water.
-
Extract the aqueous layer multiple times with an organic solvent (DCM or EtOAc) to recover your purified, free-based product.
-
Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent.
Troubleshooting Extraction:
-
Emulsions: If an emulsion forms at the interface, try adding brine (saturated NaCl solution) to break it.
-
Incomplete Extraction: Always check the pH of the aqueous layer after acidification and basification. Perform a TLC on all layers to ensure your product is moving as expected.
Question: Is recrystallization a viable method for this compound?
Answer: Recrystallization can be an excellent final polishing step if your product is already >90% pure.[9] For a compound like this, which is likely an oil or a low-melting solid at room temperature, recrystallizing the free base can be difficult.
A more robust approach is to recrystallize a salt .[10]
-
Dissolve your purified or semi-pure product in a solvent like ether or EtOAc.
-
Slowly add a solution of HCl in ether or dioxane. The hydrochloride salt will often precipitate as a solid.
-
Filter the solid salt.
-
Perform a recrystallization screen on the salt using various solvent systems (e.g., Ethanol/ether, Methanol/EtOAc, Isopropanol). The increased lattice energy of the salt often leads to a more crystalline and easier-to-purify solid compared to the free base.[11]
Workflow for Troubleshooting Amine Purification
Caption: Troubleshooting workflow for amine column chromatography.
References
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023).
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2017). PubMed Central.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.).
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.).
- 1-(4-Bromobenzyl)-1,4-diazepane. (n.d.). PubChem.
- Is there an easy way to purify organic amines? (2023). Biotage.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. (2021). PubMed.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. (n.d.). ResearchGate.
- Workup: Amines. (n.d.). University of Rochester, Department of Chemistry.
- Reductive Amination - Common Conditions. (n.d.).
- Reductive amination. (n.d.). Wikipedia.
- 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane. (n.d.). Benchchem.
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). NIH.
Sources
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- 10. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Prepared by the Applications Science Team
Welcome to the technical support guide for the synthesis of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane. This document is intended for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions regarding this specific synthesis, with a focus on identifying and mitigating side reactions to improve yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Question: My reaction is showing low conversion to the desired this compound, and I'm observing a significant amount of unreacted 1,4-diazepane. What are the likely causes and how can I improve the yield?
Answer:
Low yield in this N-alkylation reaction can stem from several factors, primarily related to reaction conditions and reagent purity.
Probable Causes & Solutions:
-
Insufficient Base: The reaction requires a base to neutralize the HBr formed during the reaction and to deprotonate the secondary amine of the 1,4-diazepane, increasing its nucleophilicity. If the base is weak or used in insufficient quantity, the reaction will be slow and incomplete.
-
Recommendation: Use at least two equivalents of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to drive the reaction to completion.
-
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and facilitating the reaction.
-
Recommendation: A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is generally preferred for this type of SN2 reaction. These solvents effectively solvate the cations, leaving the nucleophile more reactive.
-
-
Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low will result in a sluggish reaction.
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Recommendation: The reaction is typically performed at a moderately elevated temperature, for instance, refluxing in acetonitrile (around 82°C). Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is advised to determine the optimal reaction time at a given temperature.
-
-
Impure Starting Materials: The presence of moisture or other impurities in the 1,4-diazepane or the benzyl bromide can significantly impact the reaction.
-
Recommendation: Ensure that 1,4-diazepane is free of excess water. If necessary, it can be dried by azeotropic distillation with toluene. The 4-bromo-2-fluorobenzyl bromide should be of high purity.
-
Issue 2: Presence of a Major Impurity with a Mass of M+168
Question: I am observing a significant side product with a mass corresponding to the starting 1,4-diazepane plus 168 amu. What is this impurity and how can I prevent its formation?
Answer:
This impurity is most likely the dialkylated product, 1,4-bis(4-Bromo-2-fluorobenzyl)-1,4-diazepane. This occurs when both nitrogen atoms of the 1,4-diazepane ring are alkylated by the 4-bromo-2-fluorobenzyl bromide.
Probable Causes & Solutions:
-
Incorrect Stoichiometry: Using an excess of the alkylating agent (4-bromo-2-fluorobenzyl bromide) will favor the formation of the dialkylated product.
-
Recommendation: A slight excess of the 1,4-diazepane (e.g., 1.1 to 1.2 equivalents) can be used to favor the mono-alkylation product. Alternatively, a slow, controlled addition of the benzyl bromide to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus minimizing over-alkylation.
-
-
Reaction Conditions: High temperatures and prolonged reaction times can also contribute to the formation of the dialkylated product.
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Recommendation: Monitor the reaction closely by TLC or LC-MS. Once the starting benzyl bromide is consumed and a significant amount of the desired mono-alkylated product has formed, the reaction should be quenched to prevent further alkylation.
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Issue 3: Formation of an Elimination Product
Question: My analysis shows the presence of an impurity that I suspect is an elimination product, 4-bromo-2-fluoro-1-vinylbenzene. How can this be formed and what can I do to avoid it?
Answer:
The formation of 4-bromo-2-fluoro-1-vinylbenzene is a result of a competing E2 elimination reaction, where the base abstracts a proton from the benzylic carbon, leading to the elimination of HBr.[1][2][3]
Probable Causes & Solutions:
-
Strong, Hindered Base: While a base is necessary, a very strong and sterically hindered base can favor elimination over substitution.[4]
-
Recommendation: Use a moderately strong, non-nucleophilic base like potassium carbonate. Avoid stronger bases like potassium tert-butoxide if elimination is a significant issue.
-
-
High Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.
-
Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Refluxing acetonitrile is often a good starting point, but if elimination is observed, consider running the reaction at a lower temperature for a longer period.
-
Issue 4: Difficulty in Purifying the Final Product
Question: I am having trouble separating my desired product from the unreacted 1,4-diazepane and the dialkylated side product. What purification strategies are recommended?
Answer:
The separation of these closely related compounds can be challenging due to their similar polarities.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup can help to remove the inorganic salts and some of the unreacted 1,4-diazepane.
-
Column Chromatography: This is the most effective method for separating the mono-alkylated product from the starting materials and the dialkylated byproduct.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically effective. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of the amine products on the silica gel.
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic scheme for this compound?
A1: The synthesis is typically a nucleophilic substitution (SN2) reaction. The secondary amine of 1,4-diazepane acts as a nucleophile, attacking the benzylic carbon of 4-bromo-2-fluorobenzyl bromide and displacing the bromide ion.
Q2: Are there any alternative synthetic routes?
A2: While direct N-alkylation is the most common approach, reductive amination could be an alternative. This would involve the reaction of 1,4-diazepane with 4-bromo-2-fluorobenzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. However, this method also has its own set of potential side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2), with a small amount of triethylamine. The spots can be visualized using a UV lamp (due to the aromatic ring) and/or by staining with a potassium permanganate solution. For more quantitative analysis, LC-MS is the preferred method.
Q4: What are the key safety precautions for this synthesis?
A4:
-
4-bromo-2-fluorobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
1,4-diazepane is corrosive and can cause burns.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data and Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile (ACN) or Dimethylformamide (DMF) | Polar aprotic solvents enhance the nucleophilicity of the amine. |
| Base | Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) | Neutralizes the HBr byproduct and facilitates the reaction. |
| Stoichiometry | 1.1 - 1.2 equivalents of 1,4-diazepane | A slight excess of the amine favors mono-alkylation. |
| Temperature | 60 - 82 °C (Reflux in ACN) | Balances reaction rate with minimizing side reactions. |
| Reaction Time | Monitored by TLC or LC-MS (typically 4-12 hours) | Ensures complete consumption of the limiting reagent without product degradation. |
Experimental Protocol: Synthesis of this compound
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To a stirred solution of 1,4-diazepane (1.2 g, 12 mmol) and potassium carbonate (2.76 g, 20 mmol) in acetonitrile (50 mL) is added 4-bromo-2-fluorobenzyl bromide (2.69 g, 10 mmol) dropwise at room temperature.
-
The reaction mixture is then heated to reflux (approximately 82°C) and stirred for 6 hours.
-
The progress of the reaction is monitored by TLC (DCM:MeOH 9:1 with 0.5% Et₃N).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water (50 mL) and dichloromethane (50 mL).
-
The aqueous layer is extracted with dichloromethane (2 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine to afford the pure this compound.
Visualizations
Diagram 1: Main Reaction and Key Side Reactions
Caption: Main reaction pathway and potential side reactions.
Diagram 2: Troubleshooting Logic Flow
Caption: Troubleshooting decision tree for synthesis issues.
References
-
[An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][5][6]diazepines, and Their Cytotoxic Activity. MDPI.]([Link])
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 4. chemistry.coach [chemistry.coach]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing N-Alkylation of 1,4-Diazepane
Welcome to the technical support center for the N-alkylation of 1,4-diazepane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot unexpected outcomes, and achieve your desired N-alkylation products with higher yield and purity. Our approach is rooted in a deep understanding of reaction mechanisms and practical laboratory experience.
Core Concepts in 1,4-Diazepane N-Alkylation
The N-alkylation of 1,4-diazepane, a symmetrical cyclic diamine, presents a unique set of challenges, primarily centered around achieving selective mono-N-alkylation versus di-N-alkylation. The inherent symmetry of the starting material means that both secondary amine nitrogens are, in principle, equally reactive. Furthermore, the mono-alkylated product is often more nucleophilic than the starting diamine, potentially leading to a higher rate of the second alkylation. This guide will help you navigate these complexities.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Issue 1: Poor or No Reaction
Question: I am not observing any significant conversion of my 1,4-diazepane to the desired N-alkylated product. What are the likely causes and how can I fix this?
Answer:
Several factors can contribute to a stalled N-alkylation reaction. Let's break down the potential culprits and their solutions:
-
Insufficiently Reactive Alkylating Agent: For a standard SN2 reaction, the reactivity of the alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, such as an alkyl chloride, you may need to increase the reaction temperature, use a more polar aprotic solvent, or add a catalytic amount of a more reactive halide salt (e.g., NaI or KI) to facilitate an in-situ Finkelstein reaction.
-
Inappropriate Base or Insufficient Basicity: The role of the base is to deprotonate the secondary amine, generating the more nucleophilic amide anion. If the base is not strong enough to deprotonate the amine, the reaction will not proceed efficiently.
-
Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used. Cs2CO3 is generally more effective due to its higher solubility in organic solvents.
-
Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used, but require anhydrous conditions and careful handling.
-
Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used as acid scavengers but may not be basic enough to significantly deprotonate the diazepine for efficient alkylation.
-
-
Poor Solvent Choice: The solvent plays a crucial role in an SN2 reaction.
-
Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free. Be aware of potential side reactions with some of these solvents at high temperatures.
-
Less polar solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can also be used, particularly with stronger bases.
-
-
Low Reaction Temperature: Alkylation reactions often require heating to overcome the activation energy barrier. If you are running the reaction at room temperature, consider increasing the temperature incrementally (e.g., to 50 °C, 80 °C, or reflux) while monitoring the reaction progress by TLC or LC-MS.
Issue 2: Predominance of Di-N-Alkylated Product
Question: My reaction is producing almost exclusively the di-N-alkylated 1,4-diazepane, but I want the mono-alkylated product. How can I improve the selectivity for mono-alkylation?
Answer:
This is the most common challenge in the N-alkylation of symmetrical diamines. The key is to manipulate the reaction conditions to favor the first alkylation event over the second.
-
Stoichiometry is Key: The most straightforward approach is to use a large excess of 1,4-diazepane relative to the alkylating agent. By increasing the statistical probability of the alkylating agent encountering an unreacted diazepane molecule, you can significantly enhance the yield of the mono-alkylated product. A starting point is to use 3-5 equivalents of 1,4-diazepane. The unreacted diamine can often be recovered and recycled.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) to a solution of the excess diamine and base can help maintain a low concentration of the electrophile, further favoring mono-alkylation.
-
Lowering the Reaction Temperature: While higher temperatures can increase the reaction rate, they can also decrease selectivity. Running the reaction at a lower temperature for a longer period may favor mono-alkylation.
-
Consider Reductive Amination: This is often the most effective method for achieving selective mono-N-alkylation. The reaction proceeds in two steps:
-
Imine/Iminium Formation: 1,4-diazepane is reacted with a stoichiometric amount of an aldehyde or ketone.
-
Reduction: The resulting iminium intermediate is then reduced in situ using a mild reducing agent. This method avoids the use of highly reactive alkyl halides and the issue of the product being more nucleophilic than the starting material.
-
-
Use of Protecting Groups: Introducing a protecting group on one of the nitrogen atoms allows for the selective alkylation of the other. This adds extra steps to the synthesis (protection and deprotection) but can provide excellent selectivity. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).
Issue 3: Complex Product Mixture and Purification Difficulties
Question: My reaction has produced a mixture of starting material, mono-alkylated, and di-alkylated products, and I'm having trouble separating them by column chromatography. What can I do?
Answer:
Separating these closely related compounds can be challenging due to their similar polarities.
-
Optimize Your Chromatography:
-
Solvent System: A common mistake is using a solvent system that is too polar, causing all the components to elute together. Start with a less polar eluent and gradually increase the polarity. A gradient elution is often necessary. Consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve the peak shape of the amines and reduce tailing on silica gel.
-
Column Choice: If standard silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a C18 reversed-phase column.
-
-
Acid-Base Extraction: The basicity of the three components (diazepane, mono-alkylated, di-alkylated) will be slightly different. You may be able to achieve some degree of separation through a careful acid-base extraction workup.
-
Derivatization for Separation: In some cases, it may be easier to derivatize the mixture to facilitate separation. For example, reacting the mixture with an acylating agent under controlled conditions might selectively react with the remaining secondary amine of the mono-alkylated product, creating a derivative with a significantly different polarity that is easier to separate.
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation using Excess Diamine
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diazepane (5.0 eq.), potassium carbonate (2.0 eq.), and a suitable solvent (e.g., acetonitrile, 0.1 M).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkylating agent (1.0 eq.) dropwise to the suspension.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-N-alkylated product.
Protocol 2: General Procedure for Mono-N-Alkylation via Reductive Amination
-
Dissolve 1,4-diazepane (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in a suitable solvent such as methanol or dichloromethane (0.1 M).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.) or sodium cyanoborohydride (NaBH3CN, 1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Influence of Reaction Parameters on Selectivity
| Parameter | Condition Favoring Mono-alkylation | Condition Favoring Di-alkylation | Rationale |
| Stoichiometry | Large excess of 1,4-diazepane | Near 1:2 ratio of diazepane to alkylating agent | Statistical probability favors reaction with the more abundant species. |
| Temperature | Lower temperature | Higher temperature | Can improve kinetic selectivity for the first alkylation. |
| Addition Rate | Slow addition of alkylating agent | Rapid addition | Maintains a low concentration of the electrophile. |
| Reaction Method | Reductive Amination | Direct alkylation with alkyl halide | Avoids the formation of a more nucleophilic product intermediate. |
Visualizations
Logical Flowchart for Troubleshooting Poor Reaction
Caption: Troubleshooting workflow for poor N-alkylation conversion.
Decision Pathway for Optimizing Mono-alkylation Selectivity
Caption: Decision-making process for enhancing mono-alkylation.
References
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science.[Link]
-
N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.[Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv.[Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.[Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.[Link]
1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane solubility and stability issues
Welcome to the technical support center for 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility and stability challenges encountered during experimentation. Our approach is to empower you with the foundational knowledge and practical methodologies to systematically address these issues.
Part 1: Understanding the Molecule: Physicochemical Predictions
Before delving into troubleshooting, it's crucial to understand the structural components of this compound and how they influence its behavior.
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1,4-Diazepane Ring: This seven-membered heterocyclic ring contains two nitrogen atoms. These nitrogens are basic and can be protonated to form salts. The diazepane structure provides some conformational flexibility.
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4-Bromo-2-fluorobenzyl Group: This aromatic substituent significantly increases the molecule's lipophilicity (tendency to dissolve in fats, oils, and non-polar solvents). The bromine and fluorine atoms are electron-withdrawing and can influence the molecule's electronic properties and potential metabolic pathways.
Based on this structure, we can predict:
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Low Aqueous Solubility: The large, non-polar bromofluorobenzyl group will likely result in poor solubility in neutral aqueous solutions.
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Good Organic Solvent Solubility: The compound is expected to be soluble in a range of organic solvents like DMSO, DMF, and alcohols.
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pH-Dependent Solubility: The basic nitrogen atoms of the diazepane ring mean that the compound's aqueous solubility should increase at lower pH values due to the formation of more soluble hydrochloride salts.
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Potential for Oxidation: The nitrogen atoms in the diazepane ring could be susceptible to oxidation.
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Potential for Photodegradation: Aromatic halides can sometimes be sensitive to light.
Part 2: Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before starting your experiments.
Q1: What are the recommended storage conditions for this compound?
A1: For solid material, it is best to store it in a tightly sealed container, protected from light, at -20°C. For solutions in organic solvents like DMSO, storage at -20°C or -80°C is recommended to minimize solvent evaporation and potential degradation. Avoid repeated freeze-thaw cycles.
Q2: What is a good starting solvent for making a concentrated stock solution?
A2: Dimethyl sulfoxide (DMSO) is an excellent starting point for creating a high-concentration stock solution (e.g., 10-50 mM). Ensure you are using anhydrous, high-purity DMSO. For applications where DMSO is not suitable, consider N,N-dimethylformamide (DMF) or ethanol. Always perform a small-scale test to ensure complete dissolution.
Q3: How do I prepare an aqueous working solution from a DMSO stock?
A3: To prepare an aqueous working solution, perform a serial dilution from your high-concentration DMSO stock into your aqueous buffer of choice. It is critical to add the DMSO stock to the aqueous buffer and not the other way around. Ensure vigorous mixing during the dilution process. Keep the final concentration of DMSO in your working solution low (typically <0.5%) to avoid artifacts in biological assays. If precipitation occurs, you may need to lower the final concentration or investigate solubility-enhancing strategies.
Part 3: Troubleshooting Guide: Solubility Issues
This section provides a systematic approach to addressing solubility challenges.
Problem: My compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer.
This is a common issue arising from the compound's low aqueous solubility. The following workflow can help you systematically find a solution.
Caption: A stepwise workflow for troubleshooting aqueous solubility issues.
Experimental Protocol: Determining Equilibrium Solubility
This protocol helps you quantify the maximum solubility of your compound in a given solvent system.
Materials:
-
This compound
-
Selected solvents/buffers
-
Vials with screw caps
-
Vortex mixer
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
HPLC or other suitable analytical instrument for quantification
Methodology:
-
Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., 2-5 mg in 1 mL).
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Place the vial on a shaker/rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
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After incubation, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
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Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
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Quantify the concentration of the dissolved compound using a calibrated HPLC or other analytical method.
Data Summary: Solubility Profile
Use a table like the one below to record your findings.
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Deionized Water | 7.0 | 25 | ||
| PBS | 7.4 | 25 | ||
| 50 mM Citrate Buffer | 5.0 | 25 | ||
| 5% DMSO in PBS | 7.4 | 25 | ||
| 10% Ethanol in PBS | 7.4 | 25 |
Part 4: Troubleshooting Guide: Stability Issues
Identifying and understanding the degradation of your compound is critical for data integrity.
Problem: I am observing a decrease in the concentration of my compound over time in my experimental setup.
This suggests a stability issue. A forced degradation study is an essential tool to proactively identify potential degradation pathways. Such studies are recommended by the International Council for Harmonisation (ICH) guidelines.[1]
Caption: Workflow for conducting a forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol outlines the steps to investigate the stability of this compound under various stress conditions. The goal is to induce 5-20% degradation to identify relevant degradation products.[1]
Materials:
-
This compound stock solution
-
0.1 M Hydrochloric acid (HCl)
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0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
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Temperature-controlled incubator/oven
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Photostability chamber
-
HPLC with UV or MS detector
Methodology:
-
Preparation: Prepare several aliquots of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.
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Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.
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Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature.
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Thermal Degradation: Incubate an aliquot of the stock solution at 60°C.
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Photostability: Expose an aliquot to a light source as specified in ICH guideline Q1B.
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Sampling and Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), take a sample from each condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
Data Summary: Forced Degradation Results
Summarize your findings in a table to easily identify the conditions under which the compound is unstable.
| Stress Condition | Duration (hours) | Temperature (°C) | % Parent Compound Remaining | No. of Degradation Products | Observations |
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 24 | 60 | |||
| 3% H₂O₂ | 24 | RT | |||
| Thermal (Solution) | 24 | 60 | |||
| Photolytic | 24 | RT |
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
R Discovery. Forced Degradation Studies Research Articles. [Link]
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences, 111(8), 2145-2156. [Link]
-
Halley, J., et al. (2019). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Journal of Pharmaceutical Sciences, 108(12), 3844-3855. [Link]
Sources
Technical Support Center: Navigating the Scale-Up of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Welcome to the dedicated technical support center for the synthesis and scale-up of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the laboratory and pilot-plant scale production of this key intermediate. Our focus is on providing a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in pharmaceutical research, typically involves the nucleophilic substitution of a 4-bromo-2-fluorobenzyl halide with 1,4-diazepane. While straightforward on a small scale, scaling up this reaction presents several challenges, primarily centered around controlling selectivity, managing side reactions, and ensuring efficient purification. This guide will address these critical aspects in a practical question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up of this compound.
Issue 1: Low Yield of the Desired Mono-alkylated Product
Question: We are observing a low yield of this compound, with a significant amount of unreacted 1,4-diazepane remaining. How can we improve the conversion?
Answer:
Low conversion is a common issue when scaling up, often stemming from suboptimal reaction conditions or reagent stoichiometry. Here’s a systematic approach to troubleshoot this:
-
Reagent Stoichiometry and Addition:
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Controlling the Stoichiometry: On a larger scale, ensuring a homogenous mixture can be challenging. It is crucial to maintain a slight excess of 1,4-diazepane (e.g., 1.1 to 1.5 equivalents) to favor the consumption of the more expensive electrophile, 4-bromo-2-fluorobenzyl bromide. However, a large excess can lead to purification challenges.
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Slow Addition: The 4-bromo-2-fluorobenzyl bromide should be added slowly to the solution of 1,4-diazepane. This maintains a low concentration of the electrophile, which helps to minimize the formation of the di-substituted byproduct.
-
-
Reaction Temperature:
-
While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic temperature screen, for instance, from room temperature up to 60-70 °C, should be performed to find the optimal balance between reaction rate and selectivity.
-
-
Solvent Choice:
-
Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally effective for this type of N-alkylation as they can solvate the amine and the electrophile. On a larger scale, consider the ease of removal and safety profile. ACN is often preferred for its lower boiling point.
-
-
Base Selection:
-
An inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA) is necessary to scavenge the HBr formed during the reaction. Ensure at least one equivalent of the base is used. For scale-up, K₂CO₃ is often chosen for its low cost and ease of removal by filtration.
-
Issue 2: Formation of the Di-substituted Byproduct, 1,4-Bis(4-bromo-2-fluorobenzyl)-1,4-diazepane
Question: Our primary impurity is the di-substituted 1,4-diazepane. How can we minimize its formation?
Answer:
The formation of the 1,4-bis(4-bromo-2-fluorobenzyl)-1,4-diazepane is a classic challenge in the alkylation of symmetrical diamines. The mono-alkylated product can act as a nucleophile and react with another molecule of the electrophile.
-
Leveraging Stoichiometry: As mentioned, using an excess of the 1,4-diazepane is the most direct way to statistically favor mono-alkylation. The optimal excess needs to be determined experimentally for your specific scale and conditions.
-
Controlled Addition and Temperature:
-
Slow, controlled addition of the 4-bromo-2-fluorobenzyl bromide to a well-agitated solution of 1,4-diazepane is critical. This ensures that the electrophile is more likely to encounter the starting diamine rather than the mono-alkylated product.
-
Lowering the reaction temperature can also help to control the rate of the second alkylation, which may have a slightly higher activation energy.
-
-
In-situ Protection (Advanced Strategy): For processes where high purity is critical and the di-substituted product is particularly problematic, a transient protection strategy can be considered. For example, using a Boc-protected 1,4-diazepane and then deprotecting after the first alkylation. However, this adds extra steps and cost to the process.
Issue 3: Difficulties in Purifying the Product at Scale
Question: We are struggling with the purification of this compound. Column chromatography is not feasible for our target scale. What are our options?
Answer:
Moving away from chromatography is a key goal in process development. Here are some alternative purification strategies:
-
Acid-Base Extraction:
-
After the reaction, quench with water and perform a solvent extraction (e.g., with ethyl acetate or dichloromethane) to remove non-polar impurities.
-
The aqueous layer, containing the protonated product and excess 1,4-diazepane, can then be basified (e.g., with NaOH) to a high pH.
-
Back-extract the free amines into an organic solvent.
-
Careful, fractional distillation under reduced pressure may be possible to remove the lower-boiling 1,4-diazepane, although the thermal stability of the product should be evaluated first.
-
-
Crystallization/Salt Formation:
-
The product can be precipitated as a salt. After the initial workup, the organic solution of the crude product can be treated with an acid like HCl (in isopropanol or ether) or maleic acid to selectively crystallize the desired mono-alkylated product salt. The di-substituted byproduct, being less basic, may remain in the mother liquor. This is often the most effective method for achieving high purity at scale.
-
| Purification Method | Advantages | Disadvantages |
| Column Chromatography | High purity achievable | Not scalable, high solvent consumption |
| Acid-Base Extraction | Scalable, removes many impurities | May not efficiently separate mono- and di-substituted products |
| Crystallization/Salt Formation | Highly scalable, can provide high purity, cost-effective | Requires screening of salts and crystallization conditions |
| Distillation | Potentially scalable | Requires thermal stability of the product, may not be selective enough |
Frequently Asked Questions (FAQs)
Q1: What are the critical starting material specifications for a successful scale-up?
A1: The purity of your starting materials is paramount.
-
1,4-Diazepane: Ensure it is free from oligomeric impurities and has a low water content. The presence of other amines can lead to a complex mixture of byproducts.
-
4-Bromo-2-fluorobenzyl Bromide: This reagent is a lachrymator and corrosive.[1][2][3] Handle it with appropriate personal protective equipment (PPE) in a well-ventilated area. Its purity should be high, as impurities may be difficult to remove from the final product.
Q2: How can we effectively monitor the reaction progress at a larger scale?
A2: At scale, taking frequent samples for analysis can be challenging.
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively monitor the disappearance of the limiting reagent (4-bromo-2-fluorobenzyl bromide).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and byproducts. This is the preferred method for in-process control (IPC) in a manufacturing setting.
-
Gas Chromatography (GC): Can also be used, particularly for monitoring the more volatile 1,4-diazepane.
Q3: What are the main safety considerations for this process at scale?
A3:
-
4-Bromo-2-fluorobenzyl Bromide: This is a hazardous material. It is toxic if swallowed and causes severe skin burns and eye damage.[1][2][3] Ensure all handling is done in a closed system or with appropriate engineering controls. Have an emergency shower and eyewash station readily available.
-
Exothermic Reaction: The N-alkylation reaction is exothermic. The rate of addition of the benzyl bromide and the cooling capacity of the reactor must be carefully controlled to prevent a thermal runaway.
-
Pressure Build-up: The formation of HBr gas can lead to a pressure build-up in a closed reactor. Ensure the reactor is properly vented.
-
Solvent Hazards: Be aware of the flammability and toxicity of the chosen solvent.
Q4: Can you provide a general experimental protocol for the scale-up synthesis?
A4: The following is a generalized protocol that should be optimized for your specific equipment and scale.
Experimental Protocol: Synthesis of this compound
-
Reactor Setup: Charge a clean, dry, and inerted reactor with 1,4-diazepane (1.2 equivalents) and a suitable solvent (e.g., acetonitrile, 5-10 volumes).
-
Base Addition: Add potassium carbonate (1.5 equivalents) to the reactor with good agitation.
-
Cooling: Cool the mixture to 10-15 °C.
-
Electrophile Addition: Prepare a solution of 4-bromo-2-fluorobenzyl bromide (1.0 equivalent) in the reaction solvent. Add this solution to the reactor dropwise over 1-2 hours, maintaining the internal temperature below 25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by HPLC until the 4-bromo-2-fluorobenzyl bromide is consumed (typically 4-8 hours).
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and excess 1,4-diazepane.
-
-
Purification (Salt Formation):
-
To the organic solution, add a solution of HCl in isopropanol (or another suitable acid) dropwise until precipitation is complete.
-
Stir the resulting slurry for 1-2 hours.
-
Isolate the solid product by filtration, wash with the organic solvent, and dry under vacuum to yield this compound hydrochloride.
-
Diagrams
Caption: A typical workflow for the scale-up synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm (RSC Publishing). [Link]
-
4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | CID 2733660. PubChem. [Link]
Sources
Technical Support Center: Crystallization of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Welcome to the technical support center for the crystallization of 1-(4-bromo-2-fluorobenzyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this compound. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
Introduction to Crystallization Challenges
Crystallization is a critical step in pharmaceutical development, influencing purity, stability, and bioavailability.[1][2] The molecule this compound possesses several structural features that can present unique challenges during crystallization. The presence of a flexible diazepane ring, a basic amine, and a halogenated aromatic ring can lead to issues such as oiling out, polymorphism, and difficulty in achieving desired crystal morphology.[3][4] This guide provides a structured, question-and-answer-based approach to troubleshoot these potential hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Initial Crystallization Failures
Question 1: My compound is "oiling out" instead of crystallizing. What are the primary causes and how can I resolve this?
Answer: "Oiling out," or liquid-liquid phase separation, is a common issue when the solute has a high affinity for the solvent, even at lower temperatures, or when the supersaturation is too high. The diazepane moiety in your compound can contribute to this due to its conformational flexibility and the basic nature of the amines.
Immediate Steps:
-
Reduce the Cooling Rate: Rapid cooling can lead to a sudden drop in solubility, favoring the formation of an amorphous oil over an ordered crystal lattice.[5] Try a slower, more controlled cooling process.
-
Increase Solvent Volume: You may be using too little solvent, leading to an overly concentrated solution. Add a small amount of additional solvent to the heated solution to decrease the supersaturation level.[5]
-
Introduce a Seed Crystal: If you have a small amount of crystalline material, adding a seed crystal can provide a template for crystal growth and bypass the nucleation barrier that often leads to oiling out.
Advanced Troubleshooting:
-
Solvent System Modification: Consider a mixed-solvent system. A common strategy is to dissolve the compound in a "good" solvent and then slowly add an "anti-solvent" in which the compound is poorly soluble until turbidity is observed. Then, heat the solution until it becomes clear and allow it to cool slowly.
Question 2: No crystals are forming, even after extended cooling. What should I do?
Answer: The failure of crystals to form is typically due to either high solubility in the chosen solvent or kinetic barriers to nucleation.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seed Crystals: As mentioned previously, seeding is a highly effective method.
-
-
Solvent Evaporation: Slowly evaporate the solvent. This will gradually increase the concentration and can induce crystallization. This can be done by leaving the flask partially open in a fume hood.
-
Re-evaluate Your Solvent Choice: Your compound may be too soluble in the chosen solvent. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
dot
Caption: Workflow for troubleshooting lack of crystallization.
II. Issues with Crystal Quality and Purity
Question 3: My crystals are very small/needle-like. How can I obtain larger, more well-defined crystals?
Answer: Crystal morphology is influenced by factors such as the rate of cooling, solvent choice, and the presence of impurities.[3][4] Small, needle-like crystals often result from rapid crystallization.
Strategies for Improving Crystal Size:
-
Slower Cooling: A slower cooling rate allows for more ordered crystal growth, generally leading to larger crystals.[5]
-
Solvent Selection: The polarity and hydrogen bonding capability of the solvent can influence which crystal faces grow faster. Experiment with different solvents to alter the crystal habit. The presence of fluorine and bromine on the aromatic ring can lead to specific intermolecular interactions that are sensitive to the solvent environment.[6]
-
Redissolution and Recrystallization: Dissolve the small crystals in a minimal amount of hot solvent and allow them to recrystallize more slowly.
| Parameter | Effect on Crystal Size | Recommended Action |
| Cooling Rate | Fast cooling leads to smaller crystals | Decrease the rate of cooling |
| Supersaturation | High supersaturation favors nucleation over growth | Use a slightly larger volume of solvent |
| Agitation | Can increase nucleation rate | Avoid excessive agitation during cooling |
Question 4: I suspect I have a polymorphic form. How can I confirm this and control which polymorph I obtain?
Answer: Polymorphism, the ability of a compound to exist in multiple crystal structures, is a significant consideration in pharmaceutical development as different polymorphs can have different physical properties.[3][7] The conformational flexibility of the diazepane ring and the potential for different intermolecular interactions involving the fluorine and bromine atoms make polymorphism a possibility for this compound.
Confirming Polymorphism:
-
Analytical Techniques: Utilize techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the solid form. Different polymorphs will exhibit distinct PXRD patterns and thermal behavior.
Controlling Polymorphism:
-
Solvent Choice: The solvent can play a crucial role in determining which polymorph crystallizes.[8] Experiment with a range of solvents with varying polarities.
-
Temperature: The temperature of crystallization can influence the thermodynamic stability of the resulting polymorph.
-
Seeding: Seeding with a known polymorph can direct the crystallization towards that specific form.
dot
Caption: Decision tree for managing polymorphism.
III. Advanced Considerations
Question 5: The basic amine in my compound is causing issues with certain solvents. Are there alternative approaches?
Answer: The basicity of the diazepane nitrogen atoms can lead to interactions with acidic protons in some solvents or facilitate side reactions.
Alternative Crystallization Strategies:
-
Salt Formation: Consider crystallizing the compound as a salt. Reacting the basic amine with an acid (e.g., HCl, HBr, tartaric acid) can form a salt with different solubility properties, often leading to highly crystalline material.[9][10] This is a common strategy for improving the physicochemical properties of amine-containing active pharmaceutical ingredients.
-
pH Adjustment: In aqueous or mixed aqueous/organic systems, adjusting the pH can significantly alter the solubility of your compound and promote crystallization.
Experimental Protocol: Salt Formation for Crystallization
-
Dissolve the free base of this compound in a suitable organic solvent (e.g., isopropanol, ethanol).
-
Slowly add a solution of the desired acid (e.g., HCl in isopropanol) dropwise while stirring.
-
Continue addition until precipitation is observed.
-
Gently heat the mixture to redissolve the precipitate, then allow it to cool slowly to form crystals of the salt.
References
-
Effect of Bromine on NaF Crystallization in Photo-Thermo-Refractive Glass. ResearchGate. Available at: [Link]
-
The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. Available at: [Link]
-
Factors which affect the crystallization of a drug substance. ResearchGate. Available at: [Link]
-
Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]
-
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC - NIH. Available at: [Link]
-
Fluorine-Enhanced Self-Assembled Bromotetrafluorobenzene–Acetonitrile Systems. Crystal Growth & Design - ACS Publications. Available at: [Link]
-
Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]
-
Crystallization in Drug Formulation: Techniques and Challenges. Zhanghua Dryer. Available at: [Link]
-
Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. Available at: [Link]
-
Amine workup. Reddit. Available at: [Link]
-
Amine Plant Troubleshooting and Optimization. Scribd. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Polymorphism in a benzo[b][1][11]diazepine derivative: crystal structure, phase behavior and selective influence of solvents. ResearchGate. Available at: [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. filter-dryer.com [filter-dryer.com]
- 3. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Welcome to the technical support center for 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and enhancing the purity of this important synthetic intermediate. The following question-and-answer format directly addresses common issues encountered during its synthesis and purification, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most probable synthetic routes for this compound, and how do they influence the impurity profile?
A1: Understanding the synthetic origin of your compound is the cornerstone of effective purification. The two most common and logical synthetic pathways to this compound are Nucleophilic Substitution and Reductive Amination . Each route presents a distinct set of potential impurities.
-
Nucleophilic Substitution: This is a direct approach involving the reaction of 1,4-diazepane with 4-bromo-2-fluorobenzyl bromide. The lone pair on one of the diazepane's secondary amine nitrogens acts as a nucleophile, displacing the bromide from the benzyl bromide.
-
Mechanism: SN2 reaction.
-
Common Impurities:
-
Unreacted 1,4-diazepane: A highly polar and potentially water-soluble impurity.
-
Unreacted 4-bromo-2-fluorobenzyl bromide: A less polar starting material.
-
Bis-alkylation product (1,4-bis(4-Bromo-2-fluorobenzyl)-1,4-diazepane): This is a significant potential byproduct where both nitrogens of the diazepane ring have been alkylated. It is much less polar than the desired mono-alkylated product.
-
Hydrolysis product (4-bromo-2-fluorobenzyl alcohol): If moisture is present, the benzyl bromide can hydrolyze.
-
-
-
Reductive Amination: This two-step, one-pot reaction involves the condensation of 1,4-diazepane with 4-bromo-2-fluorobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.
-
Mechanism: Condensation followed by reduction.
-
Common Impurities:
-
Unreacted 1,4-diazepane.
-
Unreacted 4-bromo-2-fluorobenzaldehyde.
-
Over-reduction product (4-bromo-2-fluorobenzyl alcohol): If the aldehyde is reduced before it can react with the amine.
-
Bis-aminated byproducts: Though generally less common than in direct alkylation, depending on the stoichiometry and reaction conditions.
-
-
The choice of synthesis dictates the purification strategy. For instance, if bis-alkylation is a likely impurity, a chromatographic method with sufficient resolving power will be essential.
Q2: My crude this compound has a low melting point and appears oily. What is the likely cause and how can I purify it?
A2: An oily or low-melting crude product often suggests the presence of significant impurities that disrupt the crystal lattice of the desired solid compound. The most common culprits are residual solvents and unreacted starting materials. A systematic approach to purification is recommended, starting with non-chromatographic methods.
| Potential Cause | Identification | Recommended Action |
| Residual Solvent | Broad signals in the 1H NMR spectrum corresponding to common organic solvents (e.g., DMF, THF, Dichloromethane). | Co-evaporate the crude material with a high-boiling point solvent that dissolves the product but is easily removed under high vacuum (e.g., toluene), followed by drying under high vacuum. |
| Unreacted 1,4-diazepane | A distinct spot near the baseline on a TLC plate (e.g., 10% Methanol in Dichloromethane). This impurity is highly polar. | Perform an acidic wash. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated diazepane will move into the aqueous layer. Neutralize the organic layer with a base wash (e.g., saturated NaHCO3), dry, and concentrate. |
| Unreacted 4-bromo-2-fluorobenzyl bromide/aldehyde | A less polar spot on the TLC plate compared to the product. | These are typically removed effectively by column chromatography or recrystallization. |
| Bis-alkylation Product | A significantly less polar spot on the TLC plate. | Column chromatography is the most effective method for separating the mono- and bis-alkylated products. |
-
Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x 10 mL per gram). The unreacted 1,4-diazepane will be extracted into the aqueous layer.
-
Wash the organic layer with saturated aqueous NaHCO3 solution to neutralize any residual acid.
-
Wash with brine (saturated NaCl solution) to aid in the removal of water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the partially purified product.
Q3: I'm struggling to get my this compound to crystallize. What recrystallization solvent systems should I try?
A3: The key to successful recrystallization is to find a solvent or solvent system where your target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or colder, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.[1] For a molecule like this compound, which has both nonpolar (bromofluorobenzyl group) and polar (diazepane ring) features, a range of solvents and mixed solvent systems may be effective.
| Solvent/System | Rationale | Procedure |
| Isopropanol (IPA) | A good starting point for moderately polar compounds. | Dissolve the crude product in a minimal amount of hot IPA. Allow to cool slowly to room temperature, then cool further in an ice bath. |
| Acetonitrile | Often a good choice for compounds with nitrogen heterocycles. | Similar to the IPA procedure. |
| Ethyl Acetate/Hexanes | A common mixed-solvent system for tuning polarity. | Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexanes dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of hot ethyl acetate to redissolve the precipitate and then allow to cool slowly. |
| Ethanol/Water | Another effective mixed-solvent system.[1] | Dissolve the compound in hot ethanol and add water dropwise until the cloud point is reached. Add a small amount of hot ethanol to clarify and then cool. |
| Toluene | A nonpolar solvent that can be effective for aromatic compounds. | Dissolve in hot toluene and cool slowly. |
Pro-Tip: If colored impurities are present, you can add a small amount of activated charcoal to the hot solution before filtering it hot (to remove the charcoal) and allowing the filtrate to cool.[1]
Q4: How can I set up a column chromatography protocol to purify this compound?
A4: Flash column chromatography is a highly effective method for purifying this compound, especially for removing less polar impurities like the bis-alkylation product and more polar impurities like unreacted starting materials.
-
TLC Analysis:
-
Objective: To determine an appropriate solvent system.
-
Procedure: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate. Develop the plate in various solvent systems. A good system will give your desired product an Rf value of approximately 0.2-0.4.
-
Recommended Starting Solvent System: A gradient of methanol in dichloromethane (DCM) (e.g., starting from 100% DCM and gradually increasing to 5-10% methanol). For basic amines that may streak on silica, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can improve the peak shape.
-
Visualization: The product has a UV-active aromatic ring, so it should be visible under a UV lamp (254 nm). You can also use a potassium permanganate stain, which is a general stain for oxidizable groups and will visualize the amine.
-
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent system (e.g., wet slurry packing).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, "dry loading" is recommended. Adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent. The resulting free-flowing powder can then be carefully added to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Run the column using the determined eluent system. You can use an isocratic (constant solvent composition) or gradient elution.
-
Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: Workflow for Column Chromatography.
Q5: What analytical techniques are best for assessing the final purity of this compound?
A5: A combination of techniques should be used to confirm both the identity and purity of your final product.
-
1H and 13C NMR Spectroscopy:
-
Purpose: Structural confirmation and detection of impurities.
-
Details: The 1H NMR spectrum should show characteristic signals for the aromatic protons (taking into account splitting from the fluorine atom), the benzylic methylene protons, and the protons of the diazepane ring. The absence of signals from starting materials or byproducts is a key indicator of purity. 13C NMR will confirm the number of unique carbons.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: Quantitative purity assessment.
-
Details: A reversed-phase HPLC method is most suitable.
-
Column: A C18 column is a standard choice.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape by ensuring the amine is protonated.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
-
The purity is typically reported as the area percentage of the main peak.
-
-
Mass Spectrometry (MS):
-
Purpose: Confirmation of molecular weight.
-
Details: Electrospray ionization (ESI) is a suitable method. You should observe the [M+H]+ ion corresponding to the molecular weight of the compound. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) should be visible in the mass spectrum, providing strong evidence for the presence of the bromine atom.
-
-
Melting Point:
-
Purpose: A sharp melting point range is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.
-
By employing these troubleshooting strategies and analytical methods, researchers can confidently enhance and verify the purity of this compound for its use in further research and development.
References
- BenchChem. (2025).
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
VanVeller Lab, Iowa State University. Resources. [Link]
-
Royal Society of Chemistry. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]
Sources
Technical Support Center: 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Prepared by the Office of the Senior Application Scientist
This guide serves as a critical resource for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane. Given the novelty of this compound, this document synthesizes established principles of drug metabolism and degradation with practical, field-proven methodologies to guide your experimental design and troubleshooting.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that arise during the investigation of novel pharmaceutical compounds. The answers are framed to provide not just a solution, but a logical, scientific rationale for the recommended course of action.
Part A: Predictive Degradation & Experimental Design
Question 1: We are beginning our investigation of this compound. What are its likely metabolic and degradation hotspots?
Answer: Understanding the potential points of metabolic attack is crucial for designing efficient screening and identification experiments. Based on the structure—a substituted benzyl group attached to a diazepane ring—we can predict several primary degradation pathways. The molecule contains a tertiary amine, a secondary amine, a halogenated aromatic ring, and a flexible seven-membered ring, all of which are known sites for biotransformation or chemical degradation.
The most probable pathways include:
-
N-Dealkylation: The cleavage of the bond between the benzyl group and the diazepane nitrogen is a very common metabolic pathway for tertiary amines. This would yield 1,4-diazepane and 4-bromo-2-fluorobenzaldehyde (which would likely be further oxidized to the corresponding benzoic acid).
-
Oxidation of the Diazepane Ring: The carbons alpha to the nitrogen atoms in the diazepane ring are susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites or lactams.[1]
-
Aromatic Hydroxylation: The bromo-fluorobenzyl ring can undergo oxidation, typically at positions ortho or para to the existing substituents, although this is often a slower reaction compared to N-dealkylation.
-
Debromination: Reductive or oxidative dehalogenation is a possible, though often less common, metabolic route.
-
Ring Opening: Under harsh acidic or basic conditions during forced degradation studies, the diazepane ring itself could potentially undergo hydrolytic cleavage.
The following diagram illustrates these predicted primary degradation points.
Caption: Predicted primary degradation pathways for this compound.
Question 2: How should we structure a forced degradation study for this compound to meet regulatory expectations, such as those from the ICH?
Answer: Forced degradation, or stress testing, is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3] The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are generated without being destroyed by overly harsh conditions.[2]
A systematic approach is required. You should expose solutions of the compound to the following conditions, analyzing samples at appropriate time points (e.g., 0, 2, 6, 12, 24, 48 hours). A control sample (stored at 2-8°C in the dark) must be run with every analysis.
| Stress Condition | Typical Reagents & Conditions | Rationale & Common Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl, Room Temp or heat (e.g., 60°C) | Cleavage of ether or amide-like bonds. For this molecule, hydrolysis of the diazepane ring is possible under harsh conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, Room Temp or heat (e.g., 60°C) | Similar to acid hydrolysis, but can promote different pathways. The fluorine atom may be susceptible to nucleophilic substitution under strong basic conditions. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), Room Temp | Mimics oxidative stress. Likely to cause N-oxidation on the diazepane nitrogens or oxidation at the benzylic carbon. |
| Thermal Stress | Solid state at high temp (e.g., 80°C, 75% RH) or solution at 60-80°C | Assesses the intrinsic thermal stability of the molecule. Can induce a variety of reactions, including auto-oxidation. |
| Photostability | ICH Q1B compliant light source (UV & Visible light) | Identifies light-sensitive functional groups. The bromo-aromatic system may be susceptible to photolytic cleavage or rearrangement.[2] |
Causality: The choice of these specific stressors is based on decades of pharmaceutical development experience and is designed to mimic the potential conditions a drug might encounter during its shelf life, from acidic stomach environments to exposure to light and oxygen.[4][5]
Part B: Analytical Method Development
Question 3: We need to develop a stability-indicating HPLC method. What is a good starting point for column, mobile phase, and detector settings?
Answer: A stability-indicating method must be able to resolve the parent peak from all potential degradation products and impurities. For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical starting point due to the compound's moderate polarity.
Recommended Starting Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the benzyl group, while the length ensures sufficient resolving power for complex mixtures from degradation studies. |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | An acidic modifier is critical. It protonates the basic nitrogen atoms in the diazepane ring, leading to sharp, symmetrical peaks by minimizing interaction with residual silanols on the silica backbone. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN is generally preferred as it has a lower viscosity and UV cutoff, often providing better peak shape and resolution. |
| Gradient Elution | Start at ~10% B, ramp to ~90% B over 20-30 min | A gradient is essential. Degradation products can have widely varying polarities (e.g., highly polar 1,4-diazepane vs. less polar parent compound). A shallow gradient ensures all compounds are resolved and eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time with backpressure. |
| Column Temp | 30-40°C | Elevated temperature improves peak shape by reducing mobile phase viscosity and can enhance selectivity. |
| Detector | Photodiode Array (PDA/DAD) at 220-280 nm | A PDA detector is non-negotiable. It allows you to monitor multiple wavelengths and, crucially, perform peak purity analysis to ensure that a single chromatographic peak is not composed of co-eluting compounds. |
Self-Validation: This method is self-validating because the use of a PDA detector allows for constant peak purity checks. If a degradation product co-elutes with the parent peak, the peak purity algorithm will fail, immediately indicating that the method is not "stability-indicating" and requires further optimization.
Question 4: Our chromatograms show significant peak tailing for the parent compound. What are the likely causes and how can we fix it?
Answer: Peak tailing for a basic compound like this is a classic problem in RP-HPLC. The cause is almost always an undesirable secondary interaction between the protonated amine groups of your analyte and acidic, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based C18 column.
Troubleshooting Steps (in order of application):
-
Decrease Mobile Phase pH: The most effective solution. Ensure your aqueous mobile phase (Phase A) has a pH between 2.5 and 3.5. By adding 0.1% TFA or formic acid, you fully protonate your diazepane nitrogens (making them consistently positive) and suppress the ionization of the silanol groups (keeping them neutral Si-OH). This eliminates the ionic interaction causing the tailing.
-
Use a High-Purity, End-Capped Column: Modern columns are "end-capped," meaning most of the free silanol groups have been chemically derivatized. If you are using an older column, switching to a high-purity, double-end-capped column can dramatically reduce tailing.
-
Add a Competing Base: If adjusting pH is not enough, add a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%). The TEA will preferentially bind to the active silanol sites, effectively shielding your analyte from them. Caution: TEA can shorten column lifetime and has a high UV cutoff.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or sample concentration.
Part C: Structure Elucidation
Question 6: Our forced degradation study generated several unknown peaks. What is the standard workflow for identifying their structures using LC-MS?
Answer: Identifying unknown degradants requires a systematic approach combining high-resolution mass spectrometry (MS) and tandem mass spectrometry (MS/MS). The general workflow is outlined below.
Caption: A standard workflow for the identification of unknown degradation products using LC-MS/MS.
Workflow Explanation:
-
High-Resolution MS (HRMS): Analyze your sample on an LC-MS system capable of high mass accuracy (e.g., a Q-TOF or Orbitrap). This provides the exact mass of the parent and degradant ions.[6]
-
Predict and Find: Based on the predicted pathways (Question 1), search the data for the corresponding masses. For example, look for the mass of the parent compound +16 Da (hydroxylation), -121 Da (N-dealkylation of the benzyl group), etc.
-
Determine Formula: Use the exact mass measurement (accurate to <5 ppm) to determine the most probable elemental formula for each degradant. This is a powerful tool to confirm, for instance, the addition of an oxygen atom.
-
Acquire MS/MS Data: Perform a second injection to acquire fragmentation data (MS/MS) for both the parent compound and each degradant.
-
Compare Fragmentation: The fragmentation pattern of a degradant will be related to the parent compound. If a fragment is "mass-shifted" by 16 Da, it tells you the hydroxylation occurred on that piece of the molecule. If fragments corresponding to the benzyl group are absent, it confirms N-dealkylation.
-
Propose Structure: Combine the elemental composition from HRMS and the fragmentation information from MS/MS to propose a definitive structure for each degradation product.[6]
Section 2: Detailed Experimental Protocols
These protocols provide a robust starting point for your experiments. They should be adapted and optimized based on your specific equipment and observations.
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Sample Preparation: For each condition, add 1 mL of the stock solution to a vial.
-
Acid: Add 1 mL of 0.2 M HCl.
-
Base: Add 1 mL of 0.2 M NaOH.
-
Oxidative: Add 1 mL of 6% H₂O₂.
-
Thermal (Solution): Add 1 mL of purified water.
-
Control: Add 1 mL of purified water.
-
-
Incubation:
-
Place the Acid, Base, and Oxidative vials in a water bath at 60°C.
-
Place the Thermal vial in an oven at 80°C.
-
Wrap the Control vial in foil and store at 4°C.
-
-
Time Points: At t=0, 4, 8, 12, and 24 hours, withdraw a 100 µL aliquot from each vial.
-
Quenching & Dilution:
-
For the Acid sample, immediately neutralize with 100 µL of 0.2 M NaOH.
-
For the Base sample, immediately neutralize with 100 µL of 0.2 M HCl.
-
For all samples, dilute with 800 µL of the mobile phase (50:50 water:ACN) to a final volume of 1 mL.
-
-
Analysis: Analyze all samples immediately by the stability-indicating HPLC method. Calculate the percentage of degradation by comparing the parent peak area to the t=0 control sample.
Protocol 2: Stability-Indicating RP-HPLC Method
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
System Setup:
-
Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm (or equivalent).
-
Column Temperature: 35°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
PDA Detector: Scan range 200-400 nm. Extract chromatograms at 225 nm and 254 nm.
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
-
System Suitability Test (SST): Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the parent peak area and retention time should be <2.0%.
-
Analysis: Inject the prepared samples from the forced degradation study. Integrate all peaks and assess peak purity for the parent peak in all stressed samples using the PDA software.
References
- Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis.
- An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Journal of Pharmaceutical Sciences.
- Prakash, C., Shaffer, C. L., & Nedderman, A. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- Development and validation of a stability indicating RP-HPLC-DAD method for the determin
- Forced Degradation Studies Research Articles. R Discovery.
- Validated specific stability-indicating: Topics by Science.gov. Science.gov.
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016).
Sources
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 4. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 6. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Experimental Protocols for 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Welcome to the technical support guide for 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve experimental challenges effectively.
Compound Profile & Key Properties
This compound is a substituted diazepane derivative. The diazepane core is a valuable scaffold in medicinal chemistry, known for its interaction with various biological targets.[1] The specific substitution pattern of this compound—a bromo and fluoro-substituted benzyl group—makes it a versatile intermediate for further functionalization, typically via cross-coupling reactions at the bromide position.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆BrFN₂ | Calculated |
| Molecular Weight | 287.17 g/mol | Calculated |
| Monoisotopic Mass | 286.05319 Da | Calculated |
| Appearance | Expected to be an off-white solid or viscous oil | Inferred from similar compounds[2] |
| SMILES | C1CNCCN(C1)CC2=C(C=C(C=C2)Br)F | - |
Frequently Asked Questions (FAQs)
Q: How should I properly store this compound? A: As a secondary/tertiary amine, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric CO₂. For long-term storage, keeping it in a freezer at -20°C is recommended. For short-term use, refrigeration at 2-8°C is sufficient.
Q: What are the best solvents for dissolving this compound for reactions or analysis? A: Based on its structure, the compound is expected to be soluble in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and N,N-Dimethylformamide (DMF). For analytical purposes like NMR, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are suitable choices. Its solubility in aqueous solutions will be pH-dependent; it will be more soluble under acidic conditions due to the protonation of the amine nitrogens.
Q: Is the compound stable under acidic or basic conditions? A: The compound is generally stable. The diazepane ring is robust, and the C-N bond to the benzyl group is not labile. However, under very strong acidic conditions, the benzyl group could potentially be cleaved, although this is unlikely under typical experimental protocols. It is stable to a wide range of basic conditions used in standard organic synthesis.
Synthesis & Troubleshooting Guide
The most common route to synthesize this compound is through the nucleophilic substitution (N-alkylation) of 1,4-diazepane with 4-bromo-2-fluorobenzyl bromide. While seemingly straightforward, this reaction is prone to several common issues.
General Synthetic Workflow
The diagram below illustrates the standard workflow from starting materials to the purified final product.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
1,4-Diazepane
-
4-bromo-2-fluorobenzyl bromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Potassium Iodide (KI), catalytic amount (optional)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 1,4-diazepane (1.5-2.0 equivalents) and anhydrous potassium carbonate (3.0 equivalents).
-
Add anhydrous acetonitrile to form a stirrable slurry.
-
Optional: Add a catalytic amount of potassium iodide (0.1 eq). This can significantly accelerate the reaction.[3]
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve 4-bromo-2-fluorobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.
-
Add the benzyl bromide solution dropwise to the stirring diazepane slurry over 20-30 minutes. A slow addition rate is crucial to minimize di-alkylation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (e.g., 50-60°C) may be required if the reaction is sluggish.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-bromo-2-fluorobenzyl bromide is fully consumed.
-
Once complete, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in DCM and wash with water or saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude material by silica gel column chromatography. A typical eluent system is DCM with a gradient of methanol (0-10%), often with 0.5-1% triethylamine (TEA) added to prevent the product from streaking on the column.
Troubleshooting Guide: Question & Answer Format
This section addresses the most common issues encountered during the synthesis and purification.
Problem 1: Low or No Product Formation
Q: My TLC/LC-MS analysis shows a significant amount of unreacted 1,4-diazepane and some remaining benzyl bromide, even after 24 hours. What is the likely cause?
A: This indicates a stalled or sluggish reaction. There are several potential causes:
-
Insufficient Base: Potassium carbonate may not be a strong enough base to fully deprotonate the diazepane, or it may have absorbed moisture, reducing its efficacy. Solution: Ensure you are using anhydrous K₂CO₃. Alternatively, switch to a stronger base like cesium carbonate (Cs₂CO₃) or use a combination of K₂CO₃ in a more polar solvent like DMF, which can enhance reactivity.[4]
-
Inactive Alkylating Agent: Alkyl bromides, especially benzyl bromides, can degrade over time. Solution: Check the purity of your 4-bromo-2-fluorobenzyl bromide by ¹H NMR before use. If it has degraded, purify it or use a freshly opened bottle.
-
Low Reaction Temperature: While starting at 0°C is good practice to control the initial exotherm and selectivity, room temperature may not be sufficient to drive the reaction to completion. Solution: After stirring at room temperature for a few hours, gently heat the reaction to 50-60°C and continue monitoring.
-
Finkelstein Reaction Catalyst: The C-Br bond may not be sufficiently reactive. Solution: Add a catalytic amount (5-10 mol%) of potassium iodide (KI). The iodide will displace the bromide in situ to form the more reactive benzyl iodide, accelerating the reaction.[3]
Problem 2: Significant Byproduct Formation
Q: My LC-MS shows two major products. One is my desired mono-alkylated product, but the other has a mass corresponding to the di-substituted diazepane. How can I improve the selectivity?
A: The formation of 1,4-bis(4-bromo-2-fluorobenzyl)-1,4-diazepane is a very common side reaction because both nitrogen atoms in the starting material are nucleophilic.
-
Stoichiometry is Key: The most effective way to favor mono-alkylation is to use an excess of the nucleophile. Solution: Increase the excess of 1,4-diazepane to 2-3 equivalents relative to the benzyl bromide. While this means you will need to remove more starting material later, it significantly improves the yield of the desired product.
-
Controlled Addition: Adding the alkylating agent all at once creates a high local concentration, increasing the chance that a mono-alkylated product molecule will react a second time before all the initial 1,4-diazepane has reacted once. Solution: Ensure you are adding the 4-bromo-2-fluorobenzyl bromide solution slowly and dropwise, preferably using a syringe pump for larger-scale reactions, into a vigorously stirred solution of the diazepane.
Problem 3: Difficult Purification
Q: I am struggling to separate my product from the excess 1,4-diazepane using column chromatography. They have very similar polarities. What can I do?
A: This is a classic purification challenge when dealing with amines.
-
Acid-Base Extraction: Before chromatography, you can exploit the difference in basicity. The unreacted 1,4-diazepane has two basic nitrogens, while your product has only one free secondary amine. Solution: Dissolve the crude mixture in an organic solvent like DCM or ethyl acetate. Perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The highly basic 1,4-diazepane will be protonated and move into the aqueous layer, while your less basic product will preferentially remain in the organic layer. Neutralize the aqueous layer and back-extract if you wish to recover the starting material.
-
Modify Chromatographic Conditions: Standard silica gel is acidic and can cause basic compounds like amines to streak, leading to poor separation. Solution: Add a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide (~0.5%), to your eluent system. This deactivates the acidic sites on the silica gel, resulting in sharper peaks and better separation. Alternatively, using basic alumina as the stationary phase can be effective.
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and solve common reaction failures.
Caption: A decision tree for troubleshooting the synthesis of the target compound.
Characterization Guide
Proper characterization is essential to confirm the structure and purity of your final product.
Table 2: Expected Analytical Data for this compound
| Technique | Parameter | Expected Observation | Rationale |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | ~7.1-7.5 ppm | Signals for the three protons on the substituted benzene ring. Coupling patterns will be complex due to both Br and F substituents. |
| Benzyl CH₂ | ~3.6-3.8 ppm | A singlet corresponding to the two protons between the aromatic ring and the diazepane nitrogen. | |
| Diazepane CH₂ | ~2.6-3.0 ppm | Multiple, potentially broad signals for the 8 protons of the diazepane ring. | |
| Amine NH | ~1.5-2.5 ppm | A broad singlet for the secondary amine proton; may exchange with D₂O. | |
| ¹³C NMR | Aromatic Carbons | ~115-165 ppm | 6 signals expected. The C-F bond will show a large coupling constant (~250 Hz), and carbons ortho/meta to it will also show smaller C-F couplings. The C-Br signal will be around 120-125 ppm. |
| Benzyl CH₂ | ~55-60 ppm | Signal for the benzylic carbon. | |
| Diazepane CH₂ | ~45-55 ppm | Multiple signals for the carbons of the diazepane ring. |
| LC-MS (ESI+) | [M+H]⁺ | m/z 287.06, 289.06 | The two major peaks observed correspond to the molecule protonated, showing the characteristic ~1:1 isotopic pattern for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br). |
Q: My ¹H NMR spectrum shows very broad signals for the diazepane protons. Is this normal? A: Yes, this is very common for seven-membered rings like 1,4-diazepane. These rings exist in a dynamic equilibrium of multiple chair and boat-like conformations. At room temperature, the rate of interconversion between these conformations is often on the same timescale as the NMR experiment, leading to significant signal broadening. You can sometimes resolve these into sharper signals by recording the spectrum at a lower temperature (to "freeze out" a single conformation) or a higher temperature (to accelerate the interconversion).
References
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Structural reassignment of a dibenz[b,f][2][5]oxazepin-11(10H)-one with potent antigiardial activity. (n.d.). CSIRO Publishing. Retrieved January 18, 2026, from [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved January 18, 2026, from [Link]
-
Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. (2016). Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved January 18, 2026, from [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Retrieved January 18, 2026, from [Link]
-
1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]
Sources
- 1. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. rroij.com [rroij.com]
Validation & Comparative
The Structure-Activity Relationship of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane: A Comparative Guide for CNS Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the 1,4-diazepane scaffold has emerged as a privileged structure, serving as the foundation for a multitude of therapeutic agents with diverse pharmacological profiles.[1][2][3] This guide delves into the putative structure-activity relationship (SAR) of a specific, yet under-explored derivative, 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane. By drawing comparisons with well-characterized benzodiazepines and other 1,4-diazepane analogs, we aim to provide a predictive framework for its biological activity and guide future research endeavors.
The 1,4-Diazepane Core: A Versatile Scaffold for CNS-Active Agents
The seven-membered 1,4-diazepane ring is a key pharmacophore found in numerous clinically significant drugs, most notably the benzodiazepine class.[4][5] Its inherent conformational flexibility allows for optimal interaction with a variety of biological targets, leading to a broad spectrum of activities including anxiolytic, anticonvulsant, sedative-hypnotic, and antipsychotic effects.[1][2][3][6] The SAR of benzodiazepines is well-established, highlighting the critical role of substituents on both the fused benzene ring and the diazepine moiety in modulating potency and selectivity.[4][7]
Deconstructing this compound: A Hypothetical SAR Analysis
The N1-Benzyl Substituent: A Gateway to Diverse Targets
Unlike benzodiazepines where the aromatic ring is fused to the diazepine core, in our target molecule, a benzyl group is attached to the N1 position. This structural modification significantly alters the molecule's three-dimensional shape and potential target interactions. The nature of the substituent on this benzyl ring is paramount in defining the compound's pharmacological profile.
The Role of Halogenation: Fine-Tuning Potency and Pharmacokinetics
The presence of both bromine and fluorine atoms on the benzyl ring is a deliberate design choice aimed at modulating the compound's properties.
-
4-Bromo Substitution: The bromine atom at the para position significantly increases lipophilicity, which can enhance the molecule's ability to cross the blood-brain barrier, a crucial attribute for CNS-active drugs.[8] Furthermore, the bulky nature of bromine can provide steric hindrance, potentially preventing metabolic degradation and prolonging the drug's half-life. It can also engage in halogen bonding, a specific type of non-covalent interaction that can contribute to target binding affinity.
-
2-Fluoro Substitution: The introduction of a fluorine atom at the ortho position is a common strategy in medicinal chemistry.[9][10][11][12][13] Its high electronegativity can alter the electronic distribution of the aromatic ring, influencing pKa and modifying interactions with the target protein.[10][11][12] Fluorine can also block metabolically labile sites, thereby improving metabolic stability.[10][11][12] The small size of the fluorine atom minimizes steric clashes, allowing it to be well-tolerated in many binding pockets.[9][10]
Comparative Analysis with Structurally Related Compounds
To further refine our understanding, we can compare this compound with other known 1,4-diazepane derivatives. For instance, a study on 1,4-diazepane compounds as cannabinoid receptor 2 (CB2) agonists highlighted the importance of substituents on the N1-aryl group for potency and metabolic stability.[14] Another study on human kallikrein 7 inhibitors based on a 1,4-diazepane-7-one scaffold also demonstrated the critical role of substitutions in determining inhibitory activity.[15]
| Compound/Class | Key Structural Features | Known/Predicted Biological Activity | Reference |
| This compound | N1-(4-bromo-2-fluorobenzyl) group | Putative CNS activity (e.g., anxiolytic, antipsychotic) | - |
| Benzodiazepines | Fused benzene ring, various substituents | Anxiolytic, anticonvulsant, sedative | [4][5][7] |
| CB2 Agonist Series | N1-aryl substituted 1,4-diazepanes | Cannabinoid receptor 2 agonism | [14] |
| KLK7 Inhibitor Series | 1,3,6-trisubstituted 1,4-diazepane-7-ones | Kallikrein 7 inhibition | [15] |
Experimental Workflow for Elucidating the SAR
To validate the hypothetical SAR of this compound, a systematic experimental approach is necessary.
Synthesis of Analogs
A focused library of analogs should be synthesized to probe the contribution of each structural component. This would involve:
-
Varying the Halogen Substitution Pattern: Synthesize analogs with different halogens (e.g., Cl, I) at the 4-position and analogs with fluorine at different positions (e.g., 3-fluoro, 4-fluoro).
-
Exploring Non-Halogen Substituents: Replace the halogens with other electron-withdrawing or electron-donating groups to understand the electronic requirements for activity.
-
Modifying the Linker: Investigate the effect of altering the benzyl group, for example, by introducing a methylene spacer or replacing it with other aromatic or heterocyclic rings.
In Vitro Biological Screening
The synthesized compounds should be screened against a panel of relevant CNS targets. Based on the structural similarities to known CNS agents, initial screening could focus on:
-
GABA-A Receptors: To assess potential benzodiazepine-like activity.[5][16]
-
Dopamine and Serotonin Receptors: To explore potential antipsychotic or antidepressant effects.
-
Cannabinoid Receptors: Given the activity of some 1,4-diazepanes at these receptors.[14]
In Vivo Behavioral Models
Promising compounds from the in vitro screens should be advanced to in vivo models to assess their functional effects on the CNS. Relevant models may include:
-
Elevated Plus Maze and Light-Dark Box: For anxiolytic activity.[16]
-
Forced Swim Test and Tail Suspension Test: For antidepressant activity.
-
Prepulse Inhibition and Locomotor Activity: For antipsychotic potential.
Visualizing the Structure-Activity Landscape
To aid in the conceptualization of the SAR, the following diagrams illustrate the core structure and the proposed workflow for its investigation.
Caption: Key structural features of this compound influencing its potential SAR.
Caption: A systematic workflow for the SAR elucidation of this compound analogs.
Conclusion
While the precise biological profile of this compound remains to be experimentally determined, a systematic analysis of its structure suggests its potential as a novel CNS-active agent. The strategic placement of bromo and fluoro substituents on the N1-benzyl group likely confers favorable pharmacokinetic and pharmacodynamic properties. The comparative framework and proposed experimental workflow presented in this guide offer a robust starting point for researchers to unlock the therapeutic potential of this and related 1,4-diazepane derivatives. The exploration of this chemical space holds significant promise for the development of next-generation therapies for a range of neurological and psychiatric disorders.
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A Comparative Guide to the Biological Efficacy of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane Derivatives
This guide provides a comprehensive analysis of the biological efficacy of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane and its derivatives. As researchers and drug development professionals, understanding the pharmacological profile of this chemical scaffold is crucial for its potential application in therapeutics, particularly for central nervous system (CNS) disorders. While direct experimental data for the titular compound is not publicly available, this guide will leverage data from structurally related 1,4-diazepane derivatives to build a robust comparative framework. We will primarily focus on the histamine H3 receptor, a key target for this class of compounds, while also exploring potential activities at other CNS receptors.
Introduction to the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a versatile framework capable of interacting with a variety of biological targets.[1] Its derivatives have been investigated for a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1] The incorporation of an N-benzyl group, particularly one with halogen substitutions like 4-bromo and 2-fluoro, is a common strategy to modulate pharmacokinetic properties and enhance binding affinity to specific receptors. The stereochemistry of the diazepane ring and its substituents can also play a critical role in biological activity.[2]
Primary Biological Target: The Histamine H3 Receptor
A significant body of research points towards the histamine H3 receptor (H3R) as a primary target for N-substituted 1,4-diazepane derivatives. The H3R is a presynaptic autoreceptor in the CNS that modulates the release of histamine and other neurotransmitters, making it an attractive target for treating cognitive disorders and neuropathic pain.[3]
Comparative Efficacy at the Histamine H3 Receptor
To contextualize the potential efficacy of this compound, we will compare it with a known 1,4-diazepane-containing H3R antagonist, GSK334429 , and other established H3R antagonists.
| Compound | Scaffold | Target | Affinity (pKi) | Functional Activity (pA2/pIC50) | Reference |
| This compound (Hypothetical) | 1,4-Diazepane | Histamine H3 | - | - | - |
| GSK334429 | 1,4-Diazepane | Histamine H3 | Human: 9.49 ± 0.09, Rat: 9.12 ± 0.14 | pA2 = 8.84 ± 0.04 (antagonist), pIC50 = 8.59 ± 0.04 (inverse agonist) | [3] |
| GSK189254 | Benzazepine | Histamine H3 | Human: 9.59 - 9.90, Rat: 8.51 - 9.17 | pA2 = 9.06 (antagonist), pIC50 = 8.20 (inverse agonist) | [4] |
| Ketanserin | Quinazoline | Serotonin 5-HT2A (primary), Histamine H1 (high affinity) | 5-HT2A: ~8.8, H1: ~9.0 | - | [5] |
Table 1: Comparative in vitro efficacy of 1,4-diazepane derivatives and reference compounds at the histamine H3 receptor.
The data for GSK334429 demonstrates that the 1,4-diazepane scaffold can yield highly potent H3R antagonists with functional activity in the nanomolar range.[3] It is plausible that this compound would exhibit similar high affinity, with the specific halogen substitution pattern fine-tuning its potency and selectivity.
Potential Alternative CNS Targets
The versatility of the 1,4-diazepane scaffold suggests potential activity at other CNS receptors, including dopamine and serotonin receptors.
-
Dopamine D2 Receptors: The 1,4-diazepane structure shares some features with known dopamine D2 receptor antagonists.[6] Antagonism at D2 receptors is a key mechanism for many antipsychotic drugs.
-
Serotonin 5-HT2A and 5-HT6 Receptors: Derivatives of related seven-membered ring systems have shown affinity for serotonin receptors.[7][8] 5-HT2A receptor antagonism is another important component of atypical antipsychotic activity, while 5-HT6 receptor antagonism is being explored for cognitive enhancement.[5][8]
Further screening of this compound derivatives against a panel of CNS receptors would be necessary to fully elucidate their selectivity profile.
Experimental Protocols
To determine the biological efficacy of novel 1,4-diazepane derivatives, a series of in vitro assays are essential.
Radioligand Binding Assay for Histamine H3 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of this compound for the human histamine H3 receptor.
Materials:
-
Cell membranes expressing the human histamine H3 receptor.
-
[3H]-R-α-methylhistamine (radioligand).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of an unlabeled H3R ligand).
-
Assay buffer.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, [3H]-R-α-methylhistamine, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate to allow binding to reach equilibrium.
-
Harvest the membranes onto filter mats and wash to remove unbound radioligand.
-
Measure the radioactivity of the filter mats using a scintillation counter.
-
Calculate the Ki value from the IC50 (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Functional cAMP Assay for H3 Receptor Antagonism
This cell-based assay measures the ability of a compound to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream effect of H3 receptor activation.
Objective: To determine the functional antagonist potency (pA2) of this compound at the human histamine H3 receptor.
Materials:
-
CHO-K1 cells stably expressing the human histamine H3 receptor.
-
H3 receptor agonist (e.g., R-α-methylhistamine).
-
Test compound.
-
Forskolin (to stimulate cAMP production).
-
cAMP detection kit (e.g., HTRF or ELISA-based).
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add the H3 receptor agonist at its EC80 concentration in the presence of forskolin.
-
Incubate to allow for changes in cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a suitable detection kit.
-
Calculate the pA2 value from the Schild plot, which quantifies the antagonist's potency.
Visualizing the Scientific Workflow and Signaling Pathway
Experimental Workflow for Efficacy Determination```dot
Caption: Simplified signaling pathway of the histamine H3 receptor and the mechanism of antagonism.
Conclusion and Future Directions
The 1,4-diazepane scaffold represents a promising starting point for the development of novel CNS-active agents. Based on the analysis of structurally related compounds, it is highly probable that this compound derivatives are potent histamine H3 receptor antagonists. The comparative framework and experimental protocols outlined in this guide provide a solid foundation for the systematic evaluation of these compounds. Future research should focus on synthesizing these derivatives and performing comprehensive in vitro and in vivo studies to confirm their biological activity, selectivity, and therapeutic potential for cognitive and neurological disorders.
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In Vivo Validation of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane: A Comparative Guide to Preclinical Efficacy and Safety Profiling
This guide provides a comprehensive framework for the in vivo validation of the novel therapeutic candidate, 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane. As this is a novel small molecule, this document outlines a structured approach to compare its potential therapeutic efficacy and safety profile against a clinically relevant alternative. Given the broad spectrum of biological activities associated with the 1,4-diazepane scaffold, including anxiolytic, antipsychotic, and anticancer properties, we will focus this guide on its potential as a novel anxiolytic agent.[1][2][3] For comparative purposes, we will benchmark its performance against Diazepam, a well-established anxiolytic from the benzodiazepine class.
The following sections detail the rationale behind experimental choices, step-by-step protocols for key in vivo assays, and a framework for data interpretation, designed to provide researchers, scientists, and drug development professionals with a robust methodology for preclinical evaluation.
Introduction: The Therapeutic Potential of 1,4-Diazepane Derivatives
The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] Its derivatives have shown a wide array of pharmacological effects, making them attractive candidates for drug discovery programs.[1][2][5] The introduction of a 4-bromo-2-fluorobenzyl group to the 1,4-diazepane core in our test article, this compound, is hypothesized to modulate its pharmacokinetic and pharmacodynamic properties, potentially offering an improved therapeutic window compared to existing treatments.
This guide will delineate a rigorous in vivo testing paradigm to assess the anxiolytic potential of this novel compound. The primary objectives are to establish a preliminary pharmacokinetic profile, evaluate efficacy in a validated animal model of anxiety, and conduct an initial safety and tolerability assessment.[6][7]
Comparative Framework: Benchmarking Against a Gold Standard
To provide a meaningful context for the in vivo activity of this compound, a direct comparison with a standard-of-care anxiolytic is essential. Diazepam is selected as the comparator due to its well-characterized mechanism of action, extensive clinical use, and established efficacy in preclinical models of anxiety.
Table 1: Profile of Test and Comparator Articles
| Feature | This compound (Test Article) | Diazepam (Comparator) |
| Chemical Class | 1,4-Diazepane Derivative | Benzodiazepine |
| Known MOA | Hypothesized to modulate CNS targets | Positive allosteric modulator of GABA-A receptors |
| Therapeutic Use | Investigational Anxiolytic | Anxiolytic, anticonvulsant, sedative, muscle relaxant |
| Rationale for Comparison | To assess potential for improved efficacy and/or side-effect profile | Gold standard anxiolytic with a well-defined preclinical and clinical profile |
Experimental Design: A Phased Approach to In Vivo Validation
The in vivo validation is structured in three key phases: Pharmacokinetic (PK) profiling, efficacy assessment in a behavioral model, and preliminary toxicology. This phased approach ensures that critical data on drug exposure and safety are gathered before proceeding to more extensive efficacy studies.[8]
Caption: Phased approach for the in vivo validation of this compound.
Phase 1: Pharmacokinetic (PK) Profiling
A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound.[8][9] This information is vital for selecting appropriate doses and time points for subsequent efficacy and toxicology studies.[10]
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3 per route of administration).
-
Dosing:
-
Intravenous (IV) administration: 1 mg/kg via tail vein injection.
-
Oral (PO) administration: 10 mg/kg via oral gavage.
-
-
Sample Collection: Blood samples (approx. 100 µL) are collected from the tail vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[11]
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
Data Analysis: Key PK parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) are calculated using non-compartmental analysis.[8]
Phase 2: Efficacy Assessment in an Animal Model of Anxiety
The Elevated Plus Maze (EPM) test is a widely used and validated behavioral assay for assessing the anxiolytic or anxiogenic effects of drugs in rodents.[12] The test is based on the natural aversion of mice to open and elevated spaces.
Protocol: Elevated Plus Maze (EPM) Test in Mice
-
Animal Model: Male C57BL/6 mice.
-
Experimental Groups:
-
Vehicle control
-
This compound (at three dose levels determined from PK data)
-
Diazepam (positive control, e.g., 2 mg/kg)
-
-
Procedure:
-
Administer the test compound or control intraperitoneally (IP) 30 minutes before the test.
-
Place each mouse in the center of the EPM, facing an open arm.
-
Record the time spent in the open arms and the number of entries into the open and closed arms for 5 minutes.
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. Data are analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Phase 3: Preliminary Toxicology and Safety Assessment
Early assessment of a compound's safety profile is critical to de-risk further development.[6][7] An acute toxicity study combined with a Functional Observational Battery (FOB) provides initial insights into potential adverse effects on the central nervous system and other organ systems.[13]
Protocol: Acute Toxicity and Functional Observational Battery (FOB) in Rats
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dosing: A single high dose of this compound (e.g., 10-fold the highest efficacious dose from the EPM study).
-
Observations:
-
Monitor for clinical signs of toxicity and mortality at regular intervals for 14 days.
-
Conduct a Functional Observational Battery (FOB) at the time of peak plasma concentration (determined from PK data) to assess changes in behavior, autonomic function, and neuromuscular coordination.[13]
-
-
Endpoint: Determine the maximum tolerated dose (MTD) and identify any potential target organs of toxicity through gross necropsy.
Data Interpretation and Comparative Analysis
The data generated from these studies will allow for a multi-faceted comparison of this compound and Diazepam.
Table 2: Comparative Data Summary
| Parameter | This compound | Diazepam |
| Oral Bioavailability (%) | Experimental Value | High |
| Plasma Half-life (h) | Experimental Value | Long |
| Anxiolytic Efficacy (EPM) | Experimental Value (e.g., % increase in open arm time) | Significant increase in open arm time |
| Sedative Effects (FOB) | Experimental Observation | Present at higher doses |
| Motor Coordination (FOB) | Experimental Observation | Impaired at higher doses |
| Acute Toxicity (MTD) | Experimental Value | Well-established |
A successful outcome for this compound would be the demonstration of significant anxiolytic activity in the EPM test at doses that do not induce the sedative and motor-impairing side effects commonly associated with benzodiazepines like Diazepam. A favorable pharmacokinetic profile, such as good oral bioavailability and a moderate half-life, would further support its potential as a drug candidate.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vivo validation of this compound. The successful completion of these studies will provide critical proof-of-concept data regarding its potential as a novel anxiolytic agent. Positive results would warrant further investigation, including more comprehensive toxicology studies, evaluation in other anxiety models, and elucidation of its precise mechanism of action. The ultimate goal of this preclinical drug discovery process is to identify and advance promising new therapies for anxiety disorders with improved efficacy and safety profiles.[14]
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Navigating the Selectivity Landscape of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane: A Comparative Cross-Reactivity Guide
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. While high affinity for a primary target is desirable, understanding the full spectrum of its biological interactions—both intended and unintended—is critical for predicting efficacy, anticipating adverse effects, and ensuring clinical translatability. This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane , a novel small molecule with therapeutic potential.
As no specific biological data for this compound is publicly available, we will leverage a structure-activity relationship (SAR) approach, drawing comparisons to structurally related compounds to hypothesize potential target classes and formulate a robust experimental plan for selectivity profiling. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.
Deconstructing the Molecule: Structural Clues to Potential Biological Activity
The structure of this compound offers several clues to its potential pharmacological profile. It is comprised of two key pharmacophores: the 1,4-diazepane core and a substituted benzyl moiety.
-
The 1,4-Diazepane Core: This seven-membered heterocyclic ring is recognized as a "privileged structure" in medicinal chemistry.[1][2] Derivatives of 1,4-diazepane are known to exhibit a wide range of biological activities, particularly targeting the central nervous system (CNS).[3][4] These activities include antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[4] The diazepine ring system is a core component of well-known drugs like diazepam, indicating a potential for interaction with CNS receptors such as the GABAA receptor.[5]
-
The 4-Bromo-2-fluorobenzyl Group: This substituent significantly influences the compound's properties. The benzyl group, when attached to a piperazine ring (a close structural relative of diazepane), can confer activity at monoamine transporters (dopamine, serotonin, norepinephrine).[6][7] For instance, benzylpiperazine (BZP) acts as a stimulant with effects similar to amphetamine.[6] The halogen substituents—bromine and fluorine—play a crucial role in modulating the molecule's physicochemical properties. Fluorination, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity by altering lipophilicity and pKa.[8]
Based on this structural analysis, it is reasonable to hypothesize that this compound may primarily target CNS receptors or monoamine transporters.
A Strategic Approach to Cross-Reactivity Profiling
To thoroughly assess the selectivity of this compound, a tiered experimental approach is recommended. This begins with broad screening against panels of known biological targets, followed by more focused secondary assays to confirm and quantify any observed off-target interactions.
Tier 1: Broad Panel Screening for Off-Target Liabilities
The initial step involves screening the compound against a comprehensive in vitro safety pharmacology panel.[1][9][10] These commercially available panels provide a cost-effective and high-throughput method to identify potential off-target interactions early in the drug discovery process.[1]
Recommended Panel: A broad panel, such as the Eurofins Discovery SafetyScreen44™ or a similar offering from providers like Pharmaron or ICE Bioscience, is an excellent starting point.[1][9][10] These panels typically include a diverse set of targets known to be associated with adverse drug reactions.
Key Target Classes in a Broad Panel:
-
G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in a vast array of physiological processes. Off-target GPCR activity can lead to a wide range of side effects.
-
Ion Channels: Critical for neuronal excitability and cardiac function. hERG channel inhibition, for example, is a major concern for cardiotoxicity.
-
Kinases: A large family of enzymes that play central roles in cell signaling. Unintended kinase inhibition can lead to various toxicities.
-
Transporters: Responsible for the movement of neurotransmitters, ions, and other molecules across cell membranes. As suggested by the benzylpiperazine analogy, monoamine transporters are a key area of interest.
-
Nuclear Receptors: Ligand-activated transcription factors that regulate gene expression.
-
Enzymes: A broad category including proteases, esterases, and others.
The following diagram illustrates a typical workflow for Tier 1 screening:
Caption: Tier 1 broad panel screening workflow.
Tier 2: Secondary Assays for Hit Confirmation and Potency Determination
Any significant "hits" identified in the Tier 1 screen (typically defined as >50% inhibition or stimulation at a 10 µM concentration) should be followed up with secondary assays to confirm the interaction and determine the compound's potency (IC50 or EC50).
Experimental Protocol: Radioligand Binding Assay for a Hypothetical GPCR Hit
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of our test compound for a hypothetical off-target GPCR, for instance, the Dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human Dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone (a known D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test compound: this compound, serially diluted.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membranes.
-
Add the radioligand ([3H]-Spiperone) at a concentration close to its Kd.
-
For non-specific binding wells, add 10 µM Haloperidol instead of the test compound.
-
Incubate the plate at room temperature for 60 minutes.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
The following diagram outlines the secondary assay workflow:
Caption: Tier 2 hit confirmation and potency determination workflow.
Data Interpretation and Comparison
The ultimate goal of these studies is to generate a selectivity profile that can be compared with other compounds in a drug discovery program. The data should be summarized in a clear and concise format.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Target Class | Representative Target | Primary Screen (% Inhibition @ 10 µM) | Secondary Screen (IC50/Ki) |
| Primary Target | Hypothetical Target X | 95% | 15 nM |
| Monoamine Transporters | Dopamine Transporter (DAT) | 78% | 250 nM |
| Serotonin Transporter (SERT) | 65% | 800 nM | |
| Norepinephrine Transporter (NET) | 45% | > 1 µM | |
| GPCRs | Dopamine D2 Receptor | 82% | 180 nM |
| Adrenergic α1A Receptor | 55% | 1.2 µM | |
| Serotonin 5-HT2A Receptor | 70% | 500 nM | |
| Ion Channels | hERG | <10% | > 10 µM |
Interpretation:
In this hypothetical example, this compound demonstrates high potency for its primary target. However, it also shows significant activity at the dopamine transporter and several GPCRs, albeit at higher concentrations. The selectivity window (the ratio of off-target IC50 to on-target IC50) is a critical parameter. A selectivity window of at least 100-fold is often desired to minimize the risk of off-target effects at therapeutic doses. The lack of activity at the hERG channel is a positive finding from a cardiac safety perspective.
Advanced and Predictive Methodologies
Beyond direct experimental screening, computational approaches can provide valuable insights into potential off-target interactions.
-
Structural Biology: If a significant off-target interaction is confirmed, obtaining a co-crystal structure of the compound bound to the off-target protein can provide invaluable information for rational drug design. This can guide the modification of the compound to reduce its affinity for the off-target while maintaining potency at the primary target.[14]
Conclusion
A thorough understanding of a drug candidate's cross-reactivity profile is not merely an academic exercise; it is a cornerstone of modern, safety-conscious drug development. For a novel compound like this compound, where no prior biological data exists, a systematic and hypothesis-driven approach to selectivity profiling is essential. By leveraging knowledge of its structural components and employing a tiered experimental strategy, researchers can build a comprehensive understanding of its biological interactions. This data-driven approach allows for the early identification of potential liabilities, informs lead optimization efforts, and ultimately increases the probability of developing a safe and effective therapeutic agent.
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A Comparative Analysis of Halogenated Benzyl Diazepanes: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Halogenation in Benzodiazepine Drug Design
Benzodiazepines represent a cornerstone in the therapeutic management of anxiety, insomnia, seizures, and other neurological disorders. Their mechanism of action, the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, is a well-established principle in neuropharmacology.[1][2][3] Within the vast chemical space of benzodiazepines, halogenated derivatives, particularly those with substitutions on the benzyl and phenyl rings, have demonstrated a remarkable range of potencies and pharmacological profiles. The strategic placement of halogen atoms (Fluorine, Chlorine, Bromine, and Iodine) serves as a powerful tool for medicinal chemists to fine-tune the absorption, distribution, metabolism, excretion (ADME), and pharmacodynamic properties of these molecules.
This guide provides a comprehensive comparative analysis of halogenated benzyl diazepanes, offering researchers, scientists, and drug development professionals a detailed examination of their structure-activity relationships (SAR), experimental evaluation protocols, and key performance data. By understanding the subtle yet significant impact of halogenation, researchers can make more informed decisions in the design and development of novel benzodiazepine-based therapeutics with improved efficacy and safety profiles.
The Chemical Landscape: Structure-Activity Relationships of Halogenation
The 1,4-benzodiazepine scaffold offers several positions for chemical modification. However, the introduction of halogens at specific sites has proven to be particularly influential on the molecule's interaction with the GABA-A receptor.
Key Positions for Halogenation:
-
Position 7 of the Benzodiazepine Core: Substitution at this position with an electron-withdrawing group is a critical determinant of anxiolytic activity. Halogens, particularly chlorine and bromine, are commonly employed at this position to enhance potency.[4]
-
Positions 2' and 6' of the 5-Phenyl Ring: Halogenation at the ortho positions of the 5-phenyl ring can significantly increase the binding affinity and potency of the compound. For instance, the 2'-fluoro derivative of diazepam, fludiazepam, exhibits a four-fold increase in binding affinity for benzodiazepine receptors compared to its non-fluorinated parent compound, diazepam.[5][6]
The nature of the halogen atom itself also plays a crucial role. The electronegativity, size, and lipophilicity of the halogen influence how the molecule fits into the binding pocket of the GABA-A receptor and its overall pharmacokinetic properties.
Comparative Pharmacological Data
To provide a clear and objective comparison, the following tables summarize key in vitro and in vivo data for a selection of halogenated benzyl diazepanes. It is important to note that direct comparative studies across a wide range of halogenated analogs are not always available in the public domain. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions under which they were generated.
Table 1: Comparative GABA-A Receptor Binding Affinities (Ki)
| Compound | Halogen Substitution | Receptor Subtype | Ki (nM) | Reference |
| Diazepam | 7-Chloro | Non-selective | ~1.53 | [7] |
| Fludiazepam | 7-Chloro, 2'-Fluoro | Non-selective | ~0.38 (Calculated) | [5][6] |
| Bromazepam | 7-Bromo | Non-selective | Not explicitly found | |
| 7-Iodo Analog | 7-Iodo | Not explicitly found | Not explicitly found |
Note: The Ki value for Fludiazepam is estimated based on the reported 4-fold higher affinity compared to Diazepam.
Table 2: Comparative Functional Potency (EC50) in Electrophysiological Assays
| Compound | Halogen Substitution | Receptor Subtype | EC50 (nM) | Effect | Reference |
| Diazepam | 7-Chloro | α1β2γ2 | 158 | Potentiation of GABA response | [8] |
| Flunitrazepam | 7-Nitro, 2'-Fluoro | Non-selective | 22 | Potentiation of GABA response | [9] |
| Chlordiazepoxide | 7-Chloro | Non-selective | 4600 | Potentiation of GABA response | [9] |
Table 3: Comparative Anxiolytic Activity in the Elevated Plus Maze (EPM) Model
| Compound | Halogen Substitution | Dose Range (mg/kg) | Key Finding | Reference |
| Diazepam | 7-Chloro | 1-3 | Dose-dependent increase in open arm time and entries | [10][11][12] |
| Chlordiazepoxide | 7-Chloro | 5-10 | Increased open arm exploration | [13] |
Experimental Protocols for Comparative Evaluation
To ensure scientific integrity and reproducibility, standardized and well-validated experimental protocols are essential for the comparative analysis of halogenated benzyl diazepanes. This section outlines the methodologies for key in vitro and in vivo assays.
I. In Vitro Evaluation
A. Radioligand Binding Assay ([3H]flumazenil Competition)
This assay determines the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Workflow Diagram:
Caption: Workflow for a [3H]flumazenil competition binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Incubation: In a 96-well plate, combine the brain membrane preparation (typically 100 µg of protein), a fixed concentration of [3H]flumazenil (e.g., 1 nM), and varying concentrations of the unlabeled test compound.[7]
-
Non-Specific Binding: In parallel wells, include a high concentration of a known benzodiazepine (e.g., 10 µM diazepam) to determine non-specific binding.[7]
-
Incubation Conditions: Incubate the plate at a controlled temperature (e.g., 4°C or 30°C) for a specific duration (e.g., 35-60 minutes) to reach equilibrium.[7]
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[14]
B. Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the functional effect of a compound on the activity of specific GABA-A receptor subtypes expressed in Xenopus oocytes.
Workflow Diagram:
Caption: Workflow for a two-electrode voltage clamp experiment.
Step-by-Step Protocol:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.
-
cRNA Injection: Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).[15]
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber and continuously perfuse it with a physiological saline solution.
-
Electrode Impalement: Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Drug Application: Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20). Once a stable baseline is achieved, co-apply GABA with varying concentrations of the test compound.
-
Data Acquisition and Analysis: Record the changes in the GABA-evoked current in the presence of the test compound. Plot the potentiation of the GABA response as a function of the test compound concentration to determine the EC50 value.
II. In Vivo Evaluation
A. Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.[16]
Workflow Diagram:
Caption: Workflow for the elevated plus maze test.
Step-by-Step Protocol:
-
Apparatus: The EPM consists of four arms (e.g., 30 cm long x 5 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls, while the other two are open.
-
Animal Handling and Dosing: House the animals (typically mice or rats) under standard laboratory conditions with a regular light-dark cycle. Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specified time before testing (e.g., 30 minutes).
-
Acclimatization: Acclimatize the animal to the testing room for at least 30 minutes before the trial.
-
Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to freely explore the maze for a fixed period, typically 5 minutes.[17]
-
Behavioral Recording: Record the animal's behavior using a video camera mounted above the maze.
-
Data Analysis: Score the video recordings for the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
Conclusion: The Path Forward in Halogenated Benzodiazepine Research
The strategic incorporation of halogens into the benzyl diazepine scaffold has been instrumental in the development of potent and clinically valuable therapeutics. This guide has provided a comparative framework for understanding the impact of halogenation on the pharmacological properties of these compounds. The detailed experimental protocols and compiled data serve as a valuable resource for researchers seeking to explore this chemical space further.
Future research should focus on a more systematic evaluation of a wider range of halogenated analogs, including those with less common halogens like iodine, and exploring different substitution patterns. A deeper understanding of how halogenation influences GABA-A receptor subtype selectivity will be crucial for designing next-generation benzodiazepines with improved therapeutic indices and reduced side effect profiles. The integration of computational modeling with empirical testing will undoubtedly accelerate the discovery of novel halogenated benzyl diazepanes with optimized properties for the treatment of a spectrum of neurological and psychiatric disorders.
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Validating the Binding Affinity of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for validating the binding affinity of the novel compound 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane. Given the nascent stage of research into this specific molecule, direct experimental data is not yet publicly available. Therefore, this document serves as both a methodological guide and a comparative analysis based on well-established principles of receptor pharmacology. We will situate this compound within the context of atypical antipsychotics, a class of drugs where the 1,4-diazepane scaffold is a recurring structural motif.[1][2][3][4] The primary focus will be on its putative interactions with the Dopamine D2 and Serotonin 5-HT2A receptors, key targets for this therapeutic class.[5][6][7]
The objective is to provide researchers and drug development professionals with the necessary tools to A) design and execute robust binding affinity assays for this compound and B) interpret the resulting data in comparison to established therapeutic alternatives.
The Pharmacological Context: Why D2 and 5-HT2A Receptors?
The therapeutic efficacy and side-effect profiles of atypical antipsychotics are largely dictated by their receptor binding affinities.[6][8] Specifically, the ratio of 5-HT2A to D2 receptor antagonism is a critical determinant of their "atypical" properties, which include a lower incidence of extrapyramidal symptoms compared to older, "typical" antipsychotics.[5][7][9] Many of these agents also interact with a range of other receptors, including other serotonin and dopamine subtypes, as well as adrenergic, histaminergic, and muscarinic receptors, contributing to their complex pharmacological profiles.[5][6][9]
Given the structure of this compound, it is hypothesized to function as an antagonist at both D2 and 5-HT2A receptors. The validation of its binding affinity is the crucial first step in characterizing its potential as a therapeutic agent.
Experimental Protocol: Radioligand Binding Assays
To quantify the binding affinity of this compound for the Dopamine D2 and Serotonin 5-HT2A receptors, competitive radioligand binding assays are the gold standard. This technique measures the ability of a test compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The resulting data allows for the determination of the inhibitor constant (Ki), a measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.
Step-by-Step Methodology
-
Membrane Preparation:
-
Source cell lines stably expressing the human Dopamine D2 receptor or Serotonin 5-HT2A receptor.
-
Homogenize the cells in a cold buffer solution and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Competitive Binding Assay:
-
In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled competitor, this compound.[10][11]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors).
-
Incubate the plates at a specific temperature for a set duration to allow the binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Antagonistic action on D2 and 5-HT2A receptor signaling pathways.
Conclusion
The validation of the binding affinity of this compound is a critical step in its preclinical development. This guide outlines the essential experimental protocols for determining its affinity for the Dopamine D2 and Serotonin 5-HT2A receptors. By comparing the resulting Ki values to those of established atypical antipsychotics, researchers can gain valuable insights into its potential therapeutic profile and guide further structure-activity relationship studies. The interplay between its affinities for these and other CNS receptors will ultimately define its unique pharmacological signature.
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Benchmarking 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane: A Comparative Guide for CNS Drug Discovery
Introduction: Rationale for a Hypothesis-Driven Investigation
In the landscape of central nervous system (CNS) drug discovery, the 1,4-diazepane scaffold has emerged as a privileged structure, known to be a core component of various biologically active compounds, including those with antipsychotic properties[1]. The novel compound, 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane, while not extensively characterized in public literature[2][3], presents a compelling subject for investigation due to its structural components. The exploration of such novel chemical entities is pivotal for the development of next-generation therapeutics for complex psychiatric disorders like schizophrenia.
This guide outlines a comprehensive, hypothesis-driven approach to benchmark this compound. Given that the therapeutic efficacy of many antipsychotic agents is attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors, our investigation will focus on characterizing the compound's activity at these key G protein-coupled receptors (GPCRs)[4][5]. We will compare its performance against well-established standard compounds: Haloperidol, a potent D2 receptor antagonist[6], and Ketanserin, a selective 5-HT2A receptor antagonist[7][8][9]. This comparative framework will provide critical insights into the compound's potential pharmacological profile and therapeutic utility.
In Vitro Characterization: Unveiling Receptor Interaction and Functional Activity
The initial phase of our investigation focuses on quantifying the direct interaction of this compound with the dopamine D2 and serotonin 5-HT2A receptors and assessing its functional consequences in a controlled cellular environment.
Receptor Binding Affinity Assays
The foundational step in characterizing a novel compound is to determine its binding affinity (Ki) for the intended targets. Radioligand binding assays are the gold standard for this purpose due to their robustness and sensitivity[10][11].
Experimental Protocol: Competitive Radioligand Binding Assay [10][12]
-
Receptor Preparation: Utilize cell membrane preparations from HEK293 or CHO cells stably expressing either the human dopamine D2 receptor or the human serotonin 5-HT2A receptor[13].
-
Radioligand Selection:
-
For D2 receptors: [³H]-Spiperone or [³H]-Raclopride.
-
For 5-HT2A receptors: [³H]-Ketanserin or [³H]-Spiperone.
-
-
Assay Setup: In a 96-well plate, incubate the receptor preparation with a fixed concentration of the chosen radioligand and a range of concentrations of the test compound (this compound) or the standard compound (Haloperidol for D2, Ketanserin for 5-HT2A).
-
Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound from the free radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| This compound | Hypothetical Data: 15.2 | Hypothetical Data: 8.5 |
| Haloperidol (Standard) | Hypothetical Data: 1.8 | Hypothetical Data: 150.7 |
| Ketanserin (Standard) | Hypothetical Data: 350.4 | Hypothetical Data: 2.1 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of expected results.
Caption: Workflow for the competitive radioligand binding assay.
Functional Cell-Based Assays
Following the determination of binding affinity, it is crucial to assess the functional activity of the compound. Cell-based assays allow for the characterization of the compound as an antagonist, agonist, or inverse agonist by measuring downstream signaling events.[14][15][16][17]
Dopamine D2 Receptor Functional Assay: cAMP Inhibition
Dopamine D2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[18][19].
Experimental Protocol: cAMP Inhibition Assay [18]
-
Cell Culture: Use CHO or HEK293 cells stably expressing the human D2 receptor.
-
Stimulation: Treat the cells with a D2 receptor agonist (e.g., Quinpirole) to inhibit cAMP production.
-
Compound Treatment: Co-incubate the cells with the agonist and varying concentrations of this compound or Haloperidol.
-
cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF or ELISA.
-
Data Analysis: Plot the concentration-response curve to determine the IC50 value, representing the concentration at which the compound reverses 50% of the agonist-induced inhibition of cAMP production.
Serotonin 5-HT2A Receptor Functional Assay: Calcium Mobilization
5-HT2A receptors are coupled to Gq/11 proteins, and their activation leads to the release of intracellular calcium (Ca²⁺)[14].
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Use HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or Ketanserin.
-
Agonist Stimulation: Stimulate the cells with a 5-HT2A receptor agonist (e.g., Serotonin or DOI).
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
Data Analysis: Determine the IC50 value from the concentration-response curve, indicating the concentration at which the compound inhibits 50% of the agonist-induced calcium mobilization.
Table 2: Comparative Functional Antagonist Potencies (IC50, nM)
| Compound | D2 cAMP Inhibition (IC50, nM) | 5-HT2A Calcium Mobilization (IC50, nM) |
| This compound | Hypothetical Data: 25.8 | Hypothetical Data: 12.3 |
| Haloperidol (Standard) | Hypothetical Data: 3.5 | Hypothetical Data: 250.1 |
| Ketanserin (Standard) | Hypothetical Data: 580.6 | Hypothetical Data: 4.7 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of expected results.
Caption: Signaling pathways for D2 and 5-HT2A functional assays.
In Vivo Evaluation: Assessing Therapeutic Potential and Side Effect Profile
Following promising in vitro results, the next logical step is to evaluate the compound's efficacy and potential side effects in established animal models of schizophrenia. These models are crucial for predicting the therapeutic potential of novel antipsychotic drugs.[20][21][22][23][24]
Models of Antipsychotic Efficacy
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic potential and is based on the ability of D2 receptor antagonists to block the locomotor-stimulating effects of dopamine agonists like amphetamine.[4][23]
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rodents
-
Animal Acclimation: Acclimate mice or rats to the open-field arenas.
-
Compound Administration: Administer this compound, Haloperidol, or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Amphetamine Challenge: After a pre-treatment period, administer amphetamine to all animals.
-
Locomotor Activity Measurement: Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period using automated activity monitors.
-
Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group to determine the dose-dependent reversal of amphetamine-induced hyperlocomotion.
Prepulse Inhibition (PPI) of the Startle Reflex
Deficits in sensorimotor gating, measured by PPI, are a hallmark of schizophrenia. The ability of a compound to restore PPI in animal models is indicative of potential antipsychotic efficacy.[21][25]
Experimental Protocol: Prepulse Inhibition in Rodents
-
Animal Model: Use a strain of rats or mice known to exhibit PPI deficits, or induce deficits using a psychotomimetic agent like phencyclidine (PCP) or MK-801.[24]
-
Compound Administration: Administer the test compound, a standard compound (e.g., Risperidone, which has both D2 and 5-HT2A antagonist properties), or vehicle.
-
PPI Testing: Place the animals in a startle chamber and present a series of acoustic stimuli: a startling pulse alone, a non-startling prepulse followed by the startling pulse, and background noise.
-
Startle Response Measurement: Measure the amplitude of the startle response.
-
Data Analysis: Calculate the percentage of PPI for each animal and compare the results across treatment groups to assess the restoration of sensorimotor gating.
Table 3: Comparative In Vivo Efficacy (Hypothetical Data)
| Compound | Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) | PPI Deficit Reversal (MED, mg/kg) |
| This compound | Hypothetical Data: 1.5 | Hypothetical Data: 2.0 |
| Haloperidol (Standard) | Hypothetical Data: 0.2 | Hypothetical Data: 0.5 |
| Risperidone (Standard for PPI) | Hypothetical Data: 0.5 | Hypothetical Data: 1.0 |
ED50: Effective dose for 50% of the maximal effect. MED: Minimum effective dose. Note: The data presented in this table is hypothetical and serves as an illustrative example of expected results.
Assessment of Extrapyramidal Side Effects
A significant limitation of many first-generation antipsychotics is the induction of extrapyramidal symptoms (EPS). The catalepsy test in rodents is a widely used preclinical model to predict the liability of a compound to cause Parkinson-like motor side effects.[20][21]
Experimental Protocol: Catalepsy Test in Rats
-
Compound Administration: Administer a range of doses of this compound, Haloperidol, or vehicle control to rats.
-
Catalepsy Assessment: At various time points after administration, gently place the rat's forepaws on a raised horizontal bar.
-
Time Measurement: Measure the time it takes for the rat to remove both forepaws from the bar. A prolonged time is indicative of catalepsy.
-
Data Analysis: Compare the catalepsy scores across the different treatment groups to assess the compound's potential to induce EPS.
Conclusion and Future Directions
This comprehensive benchmarking guide provides a robust framework for the initial characterization of this compound. By systematically evaluating its in vitro binding and functional activity at key CNS targets and assessing its in vivo efficacy and side effect profile in comparison to established standard compounds, researchers can gain a clear understanding of its potential as a novel therapeutic agent. Favorable results from these studies would warrant further investigation into its broader receptor selectivity profile, pharmacokinetic properties, and efficacy in more complex behavioral models of negative and cognitive symptoms of schizophrenia.[22]
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A Comparative Guide to the Synthesis and Activity of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and potential biological activity of the novel compound 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane. In the absence of direct published data for this specific molecule, this document offers a robust, scientifically grounded guide by detailing a replicable synthesis protocol based on established chemical principles. Furthermore, it projects the compound's likely biological activity by drawing comparisons with structurally related molecules for which experimental data are available. This guide is intended to serve as a valuable resource for researchers interested in the exploration and development of new diazepane-based therapeutic agents.
Introduction
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this seven-membered heterocyclic ring system have demonstrated a wide array of pharmacological properties, including antipsychotic, anxiolytic, anticonvulsant, and anticancer activities. The introduction of various substituents onto the diazepane ring allows for the fine-tuning of a compound's interaction with biological targets, leading to the development of agents with improved potency and selectivity. This guide focuses on a specific derivative, this compound, and explores its synthetic accessibility and potential as a modulator of key cellular targets, such as sigma receptors.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a standard N-alkylation reaction, a cornerstone of amine functionalization in organic synthesis. This procedure involves the reaction of a secondary amine, in this case, 1,4-diazepane (also known as homopiperazine), with an appropriate alkylating agent, 4-bromo-2-fluorobenzyl bromide. The use of a non-nucleophilic base is crucial to neutralize the hydrobromic acid generated during the reaction, thereby driving the reaction to completion and minimizing side products.
Experimental Protocol: N-Alkylation of 1,4-Diazepane
Materials:
-
1,4-Diazepane
-
4-Bromo-2-fluorobenzyl bromide
-
Anhydrous Acetonitrile (or Dimethylformamide)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dichloromethane
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Reaction Setup: To a stirred solution of 1,4-diazepane (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0-3.0 equivalents) or triethylamine (1.5-2.0 equivalents).
-
Addition of Alkylating Agent: Under a nitrogen atmosphere, add 4-bromo-2-fluorobenzyl bromide (1.1-1.5 equivalents) dropwise to the suspension at room temperature.
-
Reaction Progression: Heat the reaction mixture to 50-80°C (or reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality Behind Experimental Choices
The choice of a polar aprotic solvent like acetonitrile or DMF is to ensure the solubility of the reactants while not interfering with the nucleophilic substitution reaction. The use of an excess of a non-nucleophilic base like potassium carbonate or triethylamine is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic, and to neutralize the acid byproduct. Heating the reaction facilitates the Sₙ2 reaction kinetics. The purification by column chromatography is a standard and effective method to isolate the desired product from any unreacted starting materials or side products.
Caption: Synthesis workflow for this compound.
Biological Activity Profile
While specific experimental data for this compound is not available in the public domain, its biological activity can be inferred from studies on structurally similar compounds. A significant body of research points towards 1-benzyl-1,4-diazepane derivatives as potent ligands for sigma receptors (σR).[1] Sigma receptors, particularly the σ1 subtype, are chaperone proteins located at the endoplasmic reticulum-mitochondria interface and are implicated in a variety of cellular functions and pathological conditions, including neurodegenerative diseases, psychiatric disorders, and cancer.[1][2]
The σ1 receptor is known to modulate various ion channels and signaling pathways, and its ligands can exhibit neuroprotective, anti-amnesic, and antipsychotic effects.[1] Given the structural similarity, it is highly probable that this compound will exhibit affinity for sigma receptors. The presence of the halogen substituents (bromo and fluoro) on the benzyl ring is likely to influence its binding affinity and selectivity for σ1 versus σ2 receptors.
Comparative Analysis with Alternative Compounds
To provide a framework for evaluating the potential of this compound, we can compare its inferred activity with experimentally determined data for a series of novel 1,4-diazepane-based sigma receptor ligands. A recent study by Basile et al. provides valuable data on a series of N-acylated and N-alkylated 1,4-diazepane derivatives.[1]
Table 1: Comparative Biological Activity of 1,4-Diazepane Derivatives
| Compound | σ1 Receptor Kᵢ (nM) | σ2 Receptor Kᵢ (nM) | Cytotoxicity (PANC-1 cell viability at 100 µM) | Reference |
| This compound | Predicted High Affinity | Predicted Affinity | Predicted Low | - |
| Compound 2c (Benzofuran derivative) | 8.0 ± 0.5 | 150 ± 10 | 98% | [1] |
| Compound 2d (Quinoline derivative) | 19 ± 1 | 250 ± 20 | 127% | [1] |
| Compound 3c (Dimethylbenzyl benzofuran derivative) | 8.0 ± 0.7 | 28 ± 2 | Not Reported | [1] |
| Compound 3d (Dimethylbenzyl quinoline derivative) | 25 ± 2 | 50 ± 4 | 51% | [1] |
Note: The activity for this compound is predicted based on structure-activity relationships of similar compounds.
The data in Table 1 indicates that N-substituted 1,4-diazepane derivatives can exhibit high affinity and selectivity for the σ1 receptor. For instance, compound 2c shows a Kᵢ of 8.0 nM for the σ1 receptor and demonstrates low cytotoxicity.[1] In contrast, compound 3d shows moderate toxicity at higher concentrations.[1] It is plausible that this compound will also display low micromolar to nanomolar affinity for the σ1 receptor. The halogen substitution pattern on the benzyl ring will be a key determinant of its specific activity and selectivity profile.
Sources
Safety Operating Guide
Navigating the Disposal of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane: A Comprehensive Guide for Laboratory Professionals
For researchers engaged in the synthesis and application of novel chemical entities, the responsible management of chemical waste is as crucial as the integrity of their experimental results. This guide provides a detailed protocol for the proper disposal of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane, a halogenated amine compound. By understanding the inherent chemical properties and associated hazards of this molecule, laboratory personnel can ensure a safe and compliant disposal process, thereby protecting both themselves and the environment.
Hazard Profile and Core Safety Principles
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a presumed hazard profile has been constructed based on the structural motifs of the molecule: a brominated and fluorinated benzyl group and a diazepane ring.
Presumed Hazard Profile:
| Hazard Category | Anticipated Risk | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Structurally similar compounds, such as 1-Benzyl-1,4-diazepane, exhibit these characteristics.[2] The presence of halogens can enhance toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | A common property of amine-containing compounds and halogenated organics. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Many organic amines and halogenated compounds are irritants to the eyes. |
| Respiratory Irritation | May cause respiratory irritation.[1] | Inhalation of dust or vapors can irritate the respiratory tract. |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. | Halogenated organic compounds are often persistent in the environment. |
Core Safety Principles: The disposal of this compound must be approached with the understanding that it is a halogenated hazardous waste. The U.S. Environmental Protection Agency (EPA) has stringent regulations for the management of such wastes under the Resource Conservation and Recovery Act (RCRA).[3][4][5] The fundamental principle is to prevent the release of this substance into the environment and to ensure the safety of all personnel involved in its handling and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat must be worn and fully fastened.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach of segregation, containment, and labeling.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[7] This compound must be disposed of as halogenated organic waste .
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with acidic or basic waste streams.
-
DO NOT dispose of down the drain.[8]
-
DO NOT dispose of in regular trash.[9]
Step 2: Container Selection and Labeling
-
Select an Appropriate Container:
-
Use a designated, leak-proof container compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure, tight-fitting lid.[10]
-
The container must be clean and dry before use.
-
-
Label the Container:
-
Attach a "Hazardous Waste" label to the container as soon as the first amount of waste is added.[7]
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[11]
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the hazards: "Toxic," "Irritant," and "Environmental Hazard."
-
Step 3: Waste Accumulation and Storage
-
Keep the waste container securely closed at all times, except when adding waste.[10][13]
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.[2]
-
Store in secondary containment to prevent spills from spreading.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
Contingency Planning: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is essential.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Control Ignition Sources: If the solvent used is flammable, extinguish any open flames and turn off nearby electrical equipment.[13]
-
Don Appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Use a chemical spill kit with an absorbent material suitable for halogenated organic compounds.
-
Clean the Area: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][14]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.
References
-
SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2001). Environmental Fact Sheet, Organobromine Production Wastes. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Montana Tech. (n.d.). Emergency Response Procedures for Radioactive Spill or Emergency. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]
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University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Bromobenzyl)-1,4-diazepane. Retrieved from [Link]
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eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
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Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
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University of Florida. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2022). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Hazardous Waste Experts. (2024). Which Substances Make Up the RCRA 8 Metals?. Retrieved from [Link]
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Rice University. (n.d.). Chemical Spills. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride. Retrieved from [Link]
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C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]
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Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
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PubChem. (n.d.). Hexahydro-1,4-diazepine. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-7-methyl-1,4-diazepane. Retrieved from [Link]
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Operational Guide: Personal Protective Equipment (PPE) for Handling 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehensive, risk-based framework for handling 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane. Our approach is grounded in established safety principles, drawing on data from structurally similar molecules to construct a robust and trustworthy protocol.
Hazard Assessment by Structural Analogy
-
1-(4-Fluorobenzyl)-1,4-diazepane : This close analog is classified as Toxic if swallowed (Acute Toxicity, Oral, Category 3).[1]
-
4-Bromo-2-fluorobenzyl bromide : A key precursor, this molecule is classified as Toxic if swallowed and Causes severe skin burns and eye damage .
-
4-Bromobenzaldehyde : Another structural relative, it is known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation and allergic skin reactions.[2]
-
Brominated Aromatic Compounds : This class of compounds can present risks of hepatotoxicity, particularly after metabolic transformation.[3]
-
Acutely toxic if swallowed.
-
A potent skin and eye irritant, potentially corrosive.
-
A potential respiratory tract irritant.
-
A potential skin sensitizer.
This profile mandates a stringent approach to personal protective equipment to prevent oral, dermal, and respiratory exposure.
The Core Principle: A Multi-Barrier PPE System
Effective chemical handling does not rely on a single piece of equipment but on a holistic system. Your primary engineering control—a certified chemical fume hood—is the first and most critical barrier. PPE serves as the final, essential barrier to protect you from residual exposure.
Caption: Multi-barrier system for safe chemical handling.
Task-Specific PPE Protocols
The required level of PPE is dictated by the specific task and the associated risk of exposure. The following protocols provide step-by-step guidance for common laboratory operations.
Protocol 1: Low-Risk Operations (Weighing Solids, Preparing Solutions)
These tasks involve handling the compound in a controlled manner where the risk of splashes or aerosol generation is low but not zero. All work must be performed in a chemical fume hood.
-
Hand Protection : Don two pairs of powder-free nitrile gloves.[4][5]
-
Rationale: Double gloving provides redundant protection. The outer glove can be removed immediately after handling the primary container, minimizing the spread of contamination to other surfaces like the balance door or spatula handles.[5] Nitrile offers good chemical resistance for incidental contact.
-
-
Body Protection : Wear a long-sleeved, knee-length lab coat with knit cuffs.
-
Rationale: The coat protects street clothes and skin from minor spills. Knit cuffs are critical as they prevent gaps between the glove and the sleeve.[5]
-
-
Eye Protection : Wear chemical splash goggles that meet ANSI Z87.1 standards.
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles protect against unexpected splashes of solvent during dissolution or accidental puffs of fine powder.[6]
-
Protocol 2: High-Risk Operations (Chemical Reactions, Extractions, Transfers)
These operations present a higher risk of splashes, spills, and potential aerosol generation.
-
Hand Protection : Two pairs of powder-free nitrile gloves are mandatory. For extended work with solvents, consult a glove compatibility chart.
-
Rationale: The principles from Protocol 1 apply. If handling larger volumes or working for extended periods, the outer glove should be changed regularly (e.g., every 30-60 minutes) or immediately upon known contact.[4]
-
-
Body Protection : Wear a disposable, low-permeability gown over your lab coat or as a replacement.[5]
-
Rationale: For procedures with a significant splash risk, a standard cotton lab coat may not be sufficient. A chemically resistant, disposable gown provides a higher level of protection and simplifies decontamination.
-
-
Eye and Face Protection : Wear chemical splash goggles and a full-face shield.[6]
-
Rationale: While goggles protect the eyes, a face shield provides an additional layer of protection for the entire face from splashes during transfers or exothermic events.
-
-
Respiratory Protection : If there is any risk of aerosolization outside of a fume hood (e.g., during a spill cleanup), a respirator is required. An N95 respirator may be sufficient for powders, but a half-mask or full-face respirator with organic vapor/acid gas cartridges is necessary for vapors.[7]
-
Rationale: The respiratory system is a direct route for chemical exposure. Relying on engineering controls is paramount, but respiratory protection is essential for non-routine and emergency situations.
-
PPE Selection and Decontamination Workflow
The integrity of your safety depends not just on what you wear, but how you wear it and, critically, how you remove it.
Caption: PPE donning and doffing sequence to prevent contamination.
Doffing Procedure - The Critical Steps:
-
Outer Gloves : With your inner-gloved hand, peel the outer glove off the other hand from the cuff, turning it inside out. Slide the now-ungloved fingers of that hand under the cuff of the remaining outer glove and peel it off. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield & Gown : Remove the face shield and gown, turning the gown inside out as you roll it off your shoulders to contain any contamination on the outer surface.
-
Goggles : Remove goggles without touching the front surface.
-
Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing : Immediately wash your hands thoroughly with soap and water.[5]
Disposal Plan
Proper disposal is a crucial part of the handling lifecycle, preventing exposure to colleagues and environmental contamination.
-
Solid Waste : All contaminated disposable PPE (gloves, gowns, bench paper, weighing papers) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Sharps : Contaminated needles, scalpels, or glass pipettes must be disposed of in a designated sharps container for hazardous chemical waste.
-
Liquid Waste : All solutions containing this compound must be collected in a sealed, properly labeled hazardous waste container. Never dispose of this chemical down the drain.[1]
Summary and Quick Reference
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Single pair nitrile gloves | Lab Coat | Safety Glasses | Not required (unless package is damaged) |
| Weighing/Aliquoting | Double pair nitrile gloves | Lab Coat | Chemical Splash Goggles | Not required (in fume hood) |
| Solution Handling | Double pair nitrile gloves | Lab Coat | Chemical Splash Goggles | Not required (in fume hood) |
| Reaction/Work-up | Double pair nitrile gloves | Disposable Gown | Goggles & Face Shield | Not required (in fume hood) |
| Spill Cleanup | Heavy-duty nitrile gloves | Disposable Gown/Apron | Goggles & Face Shield | Required (Respirator as per spill scale) |
References
- Combi-Blocks, Inc. (2023). QA-8445 - Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet - 4-Bromobenzaldehyde.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzyl bromide 98%.
- Wiaderna-Brycht, A., & Kiec-Swierczynska, M. (2001). [Toxicity of selected brominated aromatic compounds]. Medycyna pracy.
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH).
- Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE). eTool: Hospitals - Pharmacy.
- Health and Safety Executive (HSE). (2024). Using personal protective equipment (PPE) to control risks at work.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Zotova, E. N. (1989). Toxicology of Some Fluoro-Organic Compounds. Defense Technical Information Center.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
